Product packaging for 2-Aminomethylpyrazine(Cat. No.:CAS No. 20010-99-5)

2-Aminomethylpyrazine

Cat. No.: B151696
CAS No.: 20010-99-5
M. Wt: 109.13 g/mol
InChI Key: HQIBSDCOMQYSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Aminomethylpyrazine is a valuable heterocyclic building block and ligand in scientific research and development. This compound features both a pyrazine ring and a primary amine group, making it a versatile intermediate for synthesizing more complex molecules in medicinal chemistry and materials science. Researchers utilize this compound primarily as a key precursor in pharmaceutical research. Its structure is commonly employed in the design and synthesis of novel compounds for biological screening. The aminomethyl side chain allows for easy functionalization, enabling the creation of amides, sulfonamides, and Schiff bases, or for use in nucleophilic substitution reactions. In coordination chemistry, this compound acts as a versatile ligand for metal ions. The nitrogen atoms on the pyrazine ring and the primary amine group can coordinate to form stable complexes with various metals. These complexes are of interest for developing catalysts, studying magnetic materials, and creating metal-organic frameworks (MOFs). Disclaimer: This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should conduct a thorough hazard assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3 B151696 2-Aminomethylpyrazine CAS No. 20010-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-3-5-4-7-1-2-8-5/h1-2,4H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIBSDCOMQYSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295798
Record name 2-Aminomethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20010-99-5
Record name 20010-99-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminomethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminomethylpyrazine: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Aminomethylpyrazine, a heterocyclic amine, is emerging as a valuable building block in medicinal chemistry. Its unique structural features, particularly the pyrazine ring system, offer opportunities for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for this compound, with a focus on its application in drug discovery and development.

Chemical Structure and Identification

This compound, also known by its IUPAC name pyrazin-2-ylmethanamine, possesses a pyrazine ring substituted with an aminomethyl group at the 2-position.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name pyrazin-2-ylmethanamine
CAS Number 20010-99-5
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
InChI 1S/C5H7N3/c6-3-5-4-7-1-2-8-5/h1-2,4H,3,6H2
InChI Key HQIBSDCOMQYSPF-UHFFFAOYSA-N
SMILES C1=CN=C(C=N1)CN

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Clear, colorless to yellow or orange liquid[1]
Melting Point 125 °C[2]
Boiling Point 117-118 °C[2]
207.5 °C at 760 mmHg[3]
87-88 °C at 3 mmHg[1]
Density 1.138 g/cm³[3]
Flash Point 101.3 °C[3]
pKa pK1: 0.65 (pyrazine ring), pKa2: ~8-9 (est., aminomethyl group)
Solubility Soluble in water and polar organic solvents.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 2-cyanopyrazine.

Workflow for the Synthesis of this compound:

Synthesis_Workflow start 2-Cyanopyrazine reaction Catalytic Hydrogenation start->reaction catalyst Catalyst (e.g., Raney Nickel, Pd/C) catalyst->reaction solvent Solvent (e.g., Methanolic Ammonia, Ethanol) solvent->reaction hydrogen Hydrogen Gas (H2) hydrogen->reaction workup Reaction Work-up (Filtration, Solvent Evaporation) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Example):

A solution of 2-cyanopyrazine (1 equivalent) in a suitable solvent, such as methanol saturated with ammonia or ethanol, is subjected to catalytic hydrogenation. A transition metal catalyst, typically Raney Nickel or Palladium on carbon (Pd/C), is added to the reaction mixture. The reaction is then carried out under a hydrogen atmosphere at elevated pressure and temperature. For instance, the reaction can be performed at 60°C under 40 atm of hydrogen pressure for 8 hours.[4]

Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography to obtain the final product with high purity.

Applications in Drug Development

The pyrazine moiety is a recognized pharmacophore and is present in several FDA-approved drugs. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly kinase and NADPH oxidase inhibitors.

Role in Kinase Inhibitor Synthesis:

The 2-aminopyrazine scaffold is a common feature in many kinase inhibitors.[5] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain. The aminomethyl group provides a reactive handle for further molecular elaboration to achieve desired potency and selectivity. Pyrazine-based inhibitors have been developed for various kinases, including TrkA, which is implicated in cancer and pain pathways.[6]

Role in NADPH Oxidase (NOX) Inhibitor Synthesis:

This compound is a useful synthetic intermediate for the preparation of pyrazolo[4,3-c]pyridinediones, which have been identified as orally bioavailable inhibitors of NADPH oxidase isoform 4 (NOX4). NOX enzymes are involved in the production of reactive oxygen species (ROS) and are therapeutic targets for a range of diseases, including idiopathic pulmonary fibrosis.

Logical Relationship in Drug Discovery:

Drug_Discovery_Logic cluster_0 Starting Material cluster_1 Synthetic Modification cluster_2 Target Compound Classes cluster_3 Therapeutic Applications This compound This compound Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis Kinase Inhibitors Kinase Inhibitors Chemical Synthesis->Kinase Inhibitors NOX Inhibitors NOX Inhibitors Chemical Synthesis->NOX Inhibitors Oncology Oncology Kinase Inhibitors->Oncology Neuropathic Pain Neuropathic Pain Kinase Inhibitors->Neuropathic Pain Inflammatory Diseases Inflammatory Diseases NOX Inhibitors->Inflammatory Diseases

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes severe skin burns and eye damage.[1][3] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All chemical manipulations should be performed by trained personnel in a suitably equipped laboratory.

References

An In-depth Technical Guide to 2-(Aminomethyl)pyridine (CAS 3731-51-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound requested was 2-Aminomethylpyrazine with CAS number 3731-51-9. However, the CAS number 3731-51-9 correctly corresponds to 2-(Aminomethyl)pyridine , also known as 2-Picolylamine. This guide will focus on the properties and applications of 2-(Aminomethyl)pyridine.

This technical guide provides a comprehensive overview of 2-(Aminomethyl)pyridine, a versatile building block in pharmaceutical and materials science research. The document details its physicochemical properties, synthesis protocols, biological activities, and key applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-(Aminomethyl)pyridine is a colorless to pale yellow liquid at room temperature.[1] It is soluble in water and polar organic solvents.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 3731-51-9[2][3]
Molecular Formula C₆H₈N₂[2][3]
Molecular Weight 108.14 g/mol [3]
Melting Point -20 °C[2]
Boiling Point 203 °C (at 760 mmHg); 82-85 °C (at 12 mmHg)[2]
Density 1.049 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.544
Solubility Soluble in water[4]
pKa pK1: 2.31, pK2: 8.79 (at 25 °C)[5]

Synthesis of 2-(Aminomethyl)pyridine

The most common and industrially applicable method for the synthesis of 2-(Aminomethyl)pyridine is the catalytic hydrogenation of 2-cyanopyridine.[2] This method offers high yields and purity.

This protocol describes the synthesis of 2-(Aminomethyl)pyridine via the catalytic hydrogenation of 2-cyanopyridine.

Materials:

  • 2-Cyanopyridine

  • Methanol (or Ethanol)

  • Ammonia (as a solution in the alcohol)

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: A solution of 2-cyanopyridine in methanol containing ammonia is placed in a high-pressure hydrogenation reactor.

  • Catalyst Addition: A catalytic amount of Raney Nickel or 5% Pd/C is added to the solution. The presence of ammonia is crucial to prevent the formation of secondary and tertiary amine by-products.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by the uptake of hydrogen.

  • Work-up: Once the theoretical amount of hydrogen is consumed, the reactor is depressurized, and the catalyst is removed by filtration.

  • Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield crude 2-(Aminomethyl)pyridine.

  • Purification: The crude product can be further purified by vacuum distillation to obtain high-purity 2-(Aminomethyl)pyridine.

G cluster_synthesis Synthesis Workflow 2_Cyanopyridine 2-Cyanopyridine Hydrogenation Hydrogenation (H₂, Pressure) 2_Cyanopyridine->Hydrogenation Solvent_Catalyst Methanol/Ammonia + Raney Ni or Pd/C Solvent_Catalyst->Hydrogenation Filtration Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Final_Product 2-(Aminomethyl)pyridine Distillation->Final_Product

Caption: Synthesis workflow for 2-(Aminomethyl)pyridine.

Biological Activities

While 2-(Aminomethyl)pyridine itself is primarily a synthetic intermediate, the broader class of 2-aminopyridine derivatives has been shown to exhibit a range of biological activities, including antimicrobial and antioxidant properties.

Derivatives of 2-aminopyridine have demonstrated activity against various bacterial strains. For instance, certain synthesized 2-amino-3-cyanopyridine derivatives have shown significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 39 µg/mL.[6] The antimicrobial effect is often attributed to the specific substitutions on the pyridine ring.

The antioxidant potential of aminopyridine derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. While specific IC₅₀ values for 2-(Aminomethyl)pyridine are not widely reported, related Schiff base compounds have shown potent radical scavenging activity.[7]

This protocol outlines a general procedure for assessing the antioxidant activity of a compound using the DPPH assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectroscopic grade)

  • Test compound (e.g., 2-(Aminomethyl)pyridine derivative)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly made and kept in the dark due to its light sensitivity.

  • Preparation of Test Samples: Dissolve the test compound in methanol to prepare a stock solution, from which a series of dilutions are made to various concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Then, add the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

G cluster_workflow DPPH Assay Workflow Prep_DPPH Prepare 0.1 mM DPPH Solution Reaction Mix Sample and DPPH in Microplate Prep_DPPH->Reaction Prep_Sample Prepare Sample Dilutions (& Positive Control) Prep_Sample->Reaction Incubation Incubate in Dark (30 min) Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging & IC₅₀ Value Measurement->Calculation

Caption: Experimental workflow for the DPPH antioxidant assay.

Applications

The primary utility of 2-(Aminomethyl)pyridine lies in its role as a versatile intermediate and ligand in various chemical syntheses.

  • Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various pharmaceutical compounds, including certain antihypertensive and antimalarial drugs.[8][9]

  • Coordination Chemistry: As a bidentate ligand, it readily forms complexes with a variety of metal ions.[2] These complexes have applications in catalysis, for example, in transfer hydrogenation reactions.[2]

  • Materials Science: It can be used to functionalize polymers, for instance, to create resins with specific metal-adsorbing properties.

Spectroscopic Data

The structural characterization of 2-(Aminomethyl)pyridine is supported by various spectroscopic techniques.

Spectroscopic DataKey FeaturesReference(s)
¹H NMR & ¹³C NMR Spectra are consistent with the pyridine ring and aminomethyl group structure.[10]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to its molecular weight. The top peak is observed at m/z 80.[11]
Infrared (IR) Spectroscopy The IR spectrum displays characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, and pyridine ring vibrations.[12][13]

Note: Detailed spectral data and assignments can be found in specialized databases.

Signaling Pathways

Currently, there is no significant body of research indicating that 2-(Aminomethyl)pyridine is directly involved in specific biological signaling pathways. Its primary role is that of a synthetic building block used to construct larger, more complex molecules which may, in turn, interact with biological targets. Further research into the biological effects of its derivatives may elucidate potential interactions with cellular signaling.

References

An In-depth Technical Guide on the Properties of 2-Aminomethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information regarding the solubility and properties of 2-aminomethylpyrazine. Despite a comprehensive search of scientific literature, patents, and chemical databases, quantitative solubility data for this compound in various solvents remains largely unavailable in the public domain. However, this guide consolidates the existing qualitative information and presents other relevant physicochemical properties and synthesis information.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This information is critical for handling, storage, and use in a laboratory or industrial setting.

PropertyValueSource
CAS Number 20010-99-5Multiple Sources
Molecular Formula C₅H₇N₃[1]
Molecular Weight 109.13 g/mol [1]
Appearance Yellow Liquid[1]
Boiling Point 87 - 88 °C @ 3 mmHg[1]
Relative Density 1.1 g/cm³[2]
Refractive Index 1.55[2]
Stability Stable under recommended storage conditions. Air sensitive.[1]

Solubility Profile

Based on its chemical structure, which includes a polar pyrazine ring and a primary amine group capable of hydrogen bonding, this compound is expected to be soluble in polar solvents. One supplier qualitatively notes that it is soluble. However, without experimental data, the extent of its solubility in specific solvents like water, ethanol, methanol, or other organic solvents cannot be definitively stated.

Experimental Protocols

Due to the absence of published studies on the solubility of this compound, detailed experimental protocols for its solubility determination are not available. Standard methods for solubility determination, such as the isothermal equilibrium method followed by spectroscopic or chromatographic analysis, would be suitable for generating this data.

Synthesis of this compound

While solubility data is scarce, information on the synthesis of this compound is available. One reported practical route involves the catalytic reduction of azidomethylpyrazine. Although detailed experimental parameters are not provided in the abstract, the general workflow can be visualized. Other reported methods, such as starting from chloromethylpyrazine with potassium phthalimide or hexamethylenetetramine, have been noted to result in low and erratic yields[4].

Below is a diagram illustrating a general workflow for a common synthetic approach to producing this compound.

G cluster_start Starting Material cluster_reaction1 Azide Formation cluster_reaction2 Reduction cluster_purification Purification cluster_product Final Product start 2-Chloromethylpyrazine reagent1 Sodium Azide (NaN₃) azidomethylpyrazine 2-Azidomethylpyrazine start->azidomethylpyrazine Nucleophilic Substitution reagent1->azidomethylpyrazine reagent2 Catalyst (e.g., Pd/C) H₂ Gas aminomethylpyrazine This compound azidomethylpyrazine->aminomethylpyrazine Catalytic Hydrogenation reagent2->aminomethylpyrazine purification Purification (e.g., Distillation) aminomethylpyrazine->purification product Pure this compound purification->product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide consolidates the currently available information on this compound. A significant data gap exists in the scientific literature regarding its quantitative solubility in various solvents. For researchers and drug development professionals, this presents an opportunity for fundamental characterization studies of this compound. The provided physicochemical properties and synthesis information serve as a valuable resource for those working with this compound. It is recommended that any application requiring specific solubility data be preceded by experimental determination.

References

The Advent of a Versatile Building Block: An In-depth Technical Guide to the Discovery and History of 2-Aminomethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminomethylpyrazine, a key heterocyclic amine, has emerged as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and functional materials. While a singular, celebrated moment of its discovery is not prominent in the historical scientific literature, its existence is a logical and practical extension of the rich history of pyrazine chemistry. This technical guide provides a comprehensive overview of the likely historical context of its first synthesis, plausible early synthetic routes, and the evolution of its preparation. Detailed experimental protocols, comparative data tables, and logical workflow diagrams are presented to offer a thorough understanding for researchers and professionals in drug development.

A Historical Perspective: The Rise of Pyrazine Chemistry

The story of this compound is intrinsically linked to the broader exploration of pyrazine chemistry. The pyrazine ring, a 1,4-diazine, was first synthesized in the late 19th century. Early methods, such as the Staedel–Rugheimer pyrazine synthesis of 1876 and the Gutknecht pyrazine synthesis of 1879 , laid the foundational groundwork for creating the core pyrazine structure. These early syntheses, however, primarily yielded symmetrically substituted pyrazines.

The drive for more complex and functionally diverse pyrazine derivatives, particularly for applications in flavor chemistry and later in pharmaceuticals, spurred the development of methods to introduce various substituents onto the pyrazine ring. The synthesis of this compound would have been a natural progression of this work, likely emerging from efforts to create pyrazine analogs of biologically active pyridines and other heterocyclic compounds. While a definitive first synthesis paper is not readily identifiable, the compound's preparation would have become feasible and likely occurred as chemists began to explore the functionalization of the pyrazine nucleus in the mid-20th century.

Plausible Early Synthetic Pathways to this compound

Based on the established chemical transformations of the 20th century, two primary routes represent the most probable methods for the initial synthesis of this compound. These pathways involve the creation of a suitable precursor, followed by a reduction or amination step.

Route 1: Reduction of 2-Cyanopyrazine

The synthesis of 2-cyanopyrazine from 2-chloropyrazine would have been a known transformation. The subsequent reduction of the nitrile group to a primary amine is a classic and reliable reaction.

Logical Workflow for Route 1

G A 2-Chloropyrazine B Nucleophilic Substitution (e.g., KCN, NaCN) A->B Reagent C 2-Cyanopyrazine B->C D Reduction (e.g., LiAlH4, Catalytic Hydrogenation) C->D Reagent E This compound D->E

Plausible synthetic pathway to this compound via a nitrile intermediate.
Route 2: Amination of a 2-Halomethylpyrazine

Another logical approach involves the synthesis of a reactive 2-halomethylpyrazine intermediate, followed by nucleophilic substitution with an amine source.

Logical Workflow for Route 2

G A 2-Methylpyrazine B Radical Halogenation (e.g., NBS) A->B Reagent C 2-(Bromomethyl)pyrazine B->C D Nucleophilic Substitution (e.g., NH3, Phthalimide then Hydrazine) C->D Reagent E This compound D->E

Alternative synthetic pathway to this compound via a halomethyl intermediate.

Detailed Experimental Protocols for Key Transformations

The following are detailed, representative experimental protocols for the plausible historical synthesis of this compound.

Synthesis of 2-Cyanopyrazine from 2-Chloropyrazine

Objective: To synthesize the 2-cyanopyrazine intermediate.

Materials:

  • 2-Chloropyrazine (1.0 eq)

  • Sodium Cyanide (1.2 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyrazine in DMSO.

  • Add sodium cyanide portion-wise to the stirred solution.

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 2-cyanopyrazine.

Reduction of 2-Cyanopyrazine to this compound

Objective: To reduce the nitrile to the primary amine.

Materials:

  • 2-Cyanopyrazine (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether.

  • Dissolve 2-cyanopyrazine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 2-4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis of 2-(Bromomethyl)pyrazine from 2-Methylpyrazine

Objective: To synthesize the 2-(bromomethyl)pyrazine intermediate.

Materials:

  • 2-Methylpyrazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl Peroxide (initiator, catalytic amount)

  • Carbon Tetrachloride (CCl₄)

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2-methylpyrazine in CCl₄.

  • Add NBS and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with the lamp for 2-4 hours, or until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)pyrazine, which can be used in the next step without further purification.

Amination of 2-(Bromomethyl)pyrazine

Objective: To convert the bromo-intermediate to the primary amine.

Materials:

  • Crude 2-(Bromomethyl)pyrazine (1.0 eq)

  • Aqueous Ammonia (concentrated, large excess)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a pressure-resistant vessel, dissolve the crude 2-(bromomethyl)pyrazine in a minimal amount of a co-solvent if necessary, and add a large excess of concentrated aqueous ammonia.

  • Seal the vessel and stir the mixture at room temperature for 24-48 hours.

  • Carefully vent the vessel and transfer the contents to a separatory funnel.

  • Extract the aqueous mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Quantitative Data and Physicochemical Properties

Property2-Chloropyrazine2-Cyanopyrazine2-(Bromomethyl)pyrazineThis compound
Molecular Formula C₄H₃ClN₂C₅H₃N₃C₅H₅BrN₂C₅H₇N₃
Molar Mass ( g/mol ) 114.53105.09173.01109.13
Boiling Point (°C) 154165-167~180 (decomposes)82-84 (at 12 mmHg)
Melting Point (°C) -38-40--
Appearance Colorless to pale yellow liquidWhite to off-white solidUnstable oil/solidColorless to pale yellow liquid

Conclusion

The discovery and synthesis of this compound, while not marked by a singular breakthrough event, represent a significant step in the functionalization of the pyrazine heterocycle. Its preparation, logically derived from fundamental organic chemistry principles, has paved the way for its widespread use as a versatile building block in medicinal chemistry and materials science. The synthetic routes outlined in this guide, based on historical chemical precedent, provide a robust framework for understanding the origins and preparation of this important compound. The continued development of novel synthetic methodologies will undoubtedly expand the applications of this compound and its derivatives in the years to come.

The Biological Activity of 2-Aminomethylpyrazine and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse and potent biological activities. Among these, 2-aminomethylpyrazine and its analogs are emerging as promising scaffolds for the development of novel therapeutic agents. Their structural features allow for versatile modifications, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1] This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for various this compound analogs and related pyrazine and aminopyridine derivatives, showcasing their potential across different therapeutic areas.

Table 1: Anticancer Activity of Pyrazine and Aminopyridine Derivatives

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference Compound
Imidazo[1,2-a]pyrazine derivativePancreatic cancer (MiaPaCa-2)Cytotoxicity Assay0.025-
Pyrido[3,4-b]pyrazine derivativeBreast cancer (MCF-7)MTT Assay2.45-Fluorouracil (9.6 µM)
Pyrido[3,4-b]pyrazine derivativeBreast cancer (MDA-MB-231)MTT Assay4.25-Fluorouracil (4.8 µM)
Pyrazolo[3,4-d]pyrimidine derivativeColon cancer (Caco-2)MTT Assay17.50-
Pyrazolo[3,4-d]pyrimidine derivativeCervical cancer (HeLa)MTT Assay43.75-
2-Phenylacrylonitrile derivativeColon cancer (HCT116)MTT Assay0.0059-
2-Phenylacrylonitrile derivativeLiver cancer (BEL-7402)MTT Assay0.0078-
Purine-based KRAS G12D inhibitor (PU1-1)KRAS G12D mutated cell linesCell Viability Assay4.4-
2-amino-4-(1-piperidine) pyridine derivative (2e)ALK-addicted lung cancer (H3122)Anti-proliferative Assay6.27Crizotinib
2-amino-4-(1-piperidine) pyridine derivative (2e)ROS1-addicted lung cancer (HCC78)Anti-proliferative Assay10.71Crizotinib

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Aminopyridine and Pyrazole Derivatives

Compound/AnalogMicroorganismAssay TypeMIC (µg/mL)Reference Compound
2-Aminopyridine derivative (2c)Staphylococcus aureusMicrobroth Dilution39Gentamicin
2-Aminopyridine derivative (2c)Bacillus subtilisMicrobroth Dilution39Gentamicin
2-Aminopyridine derivative (2c)Bacillus cereusMicrobroth Dilution78Gentamicin
2-Aminopyridine derivative (2c)Enterococcus faecalisMicrobroth Dilution78Gentamicin
Pyrazole derivative (3)Escherichia coliBroth Dilution0.25Ciprofloxacin
Pyrazole derivative (4)Streptococcus epidermidisBroth Dilution0.25Ciprofloxacin
Pyrazoline derivative (24)Enterococcus faecalisMicrobroth Dilution32-

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Kinase Inhibitory Activity of Pyrazine and Aminopyridine Derivatives

Compound/AnalogKinase TargetAssay TypeIC50 (nM)
Gilteritinib (Pyrazine derivative)FLT3Biochemical Assay0.29
Gilteritinib (Pyrazine derivative)AXLBiochemical Assay0.73
Erdafitinib (Pyrazine derivative)FGFR1Biochemical Assay1.2
Erdafitinib (Pyrazine derivative)FGFR2Biochemical Assay2.5
Erdafitinib (Pyrazine derivative)FGFR3Biochemical Assay3.0
Darovasertib (Pyrazine derivative)PKCαBiochemical Assay1.9
CDK9/HDAC1 dual inhibitor (8e)CDK9Biochemical Assay88.4
CDK9/HDAC1 dual inhibitor (8e)HDAC1Biochemical Assay168.9
2-amino-4-(1-piperidine) pyridine derivative (2e)ALK (L1196M mutant)Enzyme Assay41.3

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound analog) in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5% to avoid solvent toxicity. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.[2]

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C with 5% CO₂.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2]

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.[2]

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement: Gently shake the plates on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized qualitative or semi-quantitative test used to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Test bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm in diameter)

  • Sterile saline or broth

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to a concentration of approximately 1.5 x 10⁸ CFU/mL.[2]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a uniform lawn of bacterial growth.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compound (e.g., a this compound analog) onto the surface of the inoculated MHA plate using sterile forceps. Ensure the disks are placed firmly to make complete contact with the agar. A control disk impregnated with the solvent used to dissolve the compound should also be included.

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound. Larger zones of inhibition indicate greater susceptibility.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its analogs stem from their ability to modulate various cellular signaling pathways. While the precise mechanisms for many analogs are still under investigation, research on related compounds provides valuable insights.

Kinase Inhibition

A significant number of pyrazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[1] Many of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Kinase_Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: General kinase inhibition pathway targeted by pyrazine-based compounds.

Carbonic Anhydrase Activation

Recent studies on 2-(2-aminoethyl)-pyridine, a close structural analog of this compound, have revealed a potential mechanism for the activation of human carbonic anhydrase II (hCA II).[3] This enzyme is implicated in various physiological processes, and its activation is being explored as a therapeutic strategy for conditions like memory loss. The activation is proposed to occur through a concerted mechanism where the amino group of the ligand facilitates the proton transfer steps within the enzyme's active site, thereby enhancing its catalytic activity.[3]

CA_Activation CA_II Human Carbonic Anhydrase II (hCA II) Inactive State Activated_CA_II Activated hCA II Enhanced Catalytic Activity CA_II->Activated_CA_II Conformational Change Analog {this compound Analog|Activator} Analog->CA_II:p1 Binds to Active Site Product Product (e.g., HCO3-) Activated_CA_II->Product Catalyzes Conversion Substrate Substrate (e.g., CO2) Substrate->Activated_CA_II:p1 Binds

Caption: Proposed activation mechanism of carbonic anhydrase by a this compound analog.

Conclusion

This compound and its analogs represent a versatile and promising scaffold in drug discovery. The available data, primarily from related pyrazine and aminopyridine derivatives, demonstrate their potential as anticancer, antimicrobial, and enzyme-modulating agents. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of these compounds. Future studies focusing specifically on this compound and its direct derivatives are crucial to fully elucidate their therapeutic potential and mechanisms of action, paving the way for the development of novel and effective therapies.

References

A Comprehensive Technical Review of 2-Aminomethylpyrazine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethylpyrazine, a key heterocyclic amine, is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, characterized by a pyrazine ring linked to an aminomethyl group, provide a versatile scaffold for the synthesis of novel compounds with a wide range of biological activities. This in-depth technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, chemical properties, and known biological applications. This document aims to serve as a critical resource for researchers and professionals engaged in the development of new therapeutic agents.

Synthesis of this compound

The primary and most widely documented method for the synthesis of this compound is the reduction of 2-cyanopyrazine. This transformation can be achieved through catalytic hydrogenation, a robust and efficient method for converting nitriles to primary amines.

Experimental Protocol: Catalytic Hydrogenation of 2-Cyanopyrazine

Objective: To synthesize this compound via the reduction of 2-cyanopyrazine.

Materials:

  • 2-Cyanopyrazine

  • Raney Nickel or 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Ammonia (for methanolic ammonia solution)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite)

  • Standard laboratory glassware and hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Preparation (if using Raney Nickel): The Raney nickel catalyst should be carefully washed with the chosen solvent (e.g., methanol or THF) to remove any residual storage solution. It is crucial to ensure the catalyst remains moist throughout the handling process to prevent ignition.

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr bottle), a solution of 2-cyanopyrazine is prepared in a solvent such as methanol, ethanol, or toluene. For reactions utilizing Raney Nickel, a 7N methanolic ammonia solution is often employed as the solvent to suppress the formation of secondary amines.[1]

  • Addition of Catalyst: The pre-washed Raney Nickel or 10% Pd/C catalyst is added to the solution of 2-cyanopyrazine. The amount of catalyst can vary, but a typical loading is around 10% by weight relative to the starting material.

  • Hydrogenation: The reaction vessel is sealed and purged with an inert gas before being pressurized with hydrogen gas. The reaction is typically conducted at a pressure of 50 psi and can be run at room temperature or elevated to around 60°C to increase the reaction rate.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. The reaction time can vary from a few hours to 48 hours depending on the scale, catalyst, and reaction conditions.[1]

  • Work-up: Upon completion, the reaction mixture is carefully depressurized and purged with an inert gas. The catalyst is removed by filtration through a pad of filter aid. The filtrate is then concentrated under reduced pressure to yield crude this compound, which appears as a yellow to brown oil.[1] Further purification can be achieved through distillation or chromatography if necessary.

A visual representation of this synthetic workflow is provided below.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product start 2-Cyanopyrazine dissolve Dissolve in Solvent (e.g., Methanolic Ammonia) start->dissolve add_catalyst Add Catalyst (e.g., Raney Ni) dissolve->add_catalyst hydrogenate Hydrogenate (50 psi H2, RT-60°C) add_catalyst->hydrogenate filter Filter to remove catalyst hydrogenate->filter concentrate Concentrate under reduced pressure filter->concentrate product This compound concentrate->product

A general workflow for the synthesis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₇N₃[][3]
Molecular Weight 109.13 g/mol [][3]
Appearance Yellow to brown oil/liquid[1]
Boiling Point 207.5 °C at 760 mmHg[]
Density 1.138 g/cm³[]
CAS Number 20010-99-5[][3]
IUPAC Name pyrazin-2-ylmethanamine[]
Canonical SMILES C1=CN=C(C=N1)CN[]
InChI Key HQIBSDCOMQYSPF-UHFFFAOYSA-N[]

Biological and Pharmacological Activities

While extensive pharmacological data for this compound itself is limited in publicly available literature, its primary significance lies in its role as a crucial intermediate in the synthesis of more complex molecules with pronounced biological activities.

This compound has been utilized in the preparation of:

  • NADPH Oxidase Isoform 4 (NOX4) Inhibitors: Derivatives have been synthesized for potential use in treating idiopathic pulmonary fibrosis.[]

  • T-cell Kinase Inhibitors: It serves as a precursor for pyrazolyl-indoles designed to modulate T-cell kinase activity.[]

The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] The incorporation of the aminomethyl group at the 2-position provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships and the development of potent and selective therapeutic agents.

The logical relationship for the application of this compound in drug discovery is illustrated in the following diagram.

G cluster_core Core Scaffold cluster_modification Chemical Modification cluster_derivatives Bioactive Derivatives cluster_application Therapeutic Application core This compound modification Synthetic Elaboration core->modification nox4 NOX4 Inhibitors modification->nox4 tcell T-cell Kinase Inhibitors modification->tcell other Other Novel Compounds modification->other application Drug Development nox4->application tcell->application other->application

Drug discovery workflow utilizing this compound.

Conclusion

This compound is a synthetically accessible and versatile platform for the development of novel bioactive molecules. The straightforward synthesis from 2-cyanopyrazine makes it a readily available starting material for medicinal chemistry campaigns. While direct biological data on the parent compound is sparse, its utility as a key intermediate is evident from the literature. Further exploration of derivatives based on this scaffold holds significant promise for the discovery of new drugs targeting a range of diseases. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their drug discovery and development endeavors.

References

2-Aminomethylpyrazine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Aminomethylpyrazine, a key intermediate in the pharmaceutical industry. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing the risk of exposure. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual workflows for critical safety procedures.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling. It is a combustible liquid that is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage.

Globally Harmonized System (GHS) Classification

The GHS classification for this compound is summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Flammable LiquidsCategory 4H227: Combustible liquid

The GHS pictograms associated with these hazards are:

GHS_Hazards cluster_0 GHS Hazard Pictograms Corrosion Exclamation Mark

GHS Pictograms for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
Appearance Light yellow liquid
Odor No information available
Boiling Point 82 - 85 °C / 179.6 - 185 °F
Melting Point -20 °C / -4 °F
Flash Point 90 °C / 194 °F
Density 1.040 g/cm³
Vapor Pressure ca. 0.1 mbar @ 20 °C
Water Solubility Soluble
pH 11-12

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, available data indicates that it is harmful and can cause severe tissue damage.

Toxicity DataValueSpeciesRoute
LD50 340 mg/kgMouseIntravenous

Symptoms of Overexposure: Overexposure may cause a burning sensation, cough, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. The material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent any contact.

PPESpecifications
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and apron.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator.
Footwear Closed-toe shoes.

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory for the safe handling and storage of this compound.

General Handling Protocol

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS and SOPs Don_PPE Don appropriate PPE Prep->Don_PPE Work_Area Work in a designated area (fume hood) Prep->Work_Area Proceed to handling Dispense Dispense chemical carefully Work_Area->Dispense Close_Container Keep container tightly closed when not in use Dispense->Close_Container Decontaminate Decontaminate work surfaces and equipment Close_Container->Decontaminate Complete handling Doff_PPE Remove and dispose of PPE correctly Decontaminate->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Workflow for the safe handling of this compound.
  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).

  • Ensure Proper Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Don Personal Protective Equipment (PPE): Wear all required PPE as specified in Section 4.

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.

  • Avoid Incompatibles: Keep away from strong oxidizing agents and strong acids.

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area.

  • Container Handling: Keep the container tightly closed when not in use.

Storage Protocol
  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Container Integrity: Keep containers tightly closed and in their original packaging.

  • Secure Storage: Store in a locked cabinet or other secure location.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

The following diagram outlines the decision-making process for first aid in case of exposure.

First_Aid_Decision_Tree cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Occurs Inhalation_Action Move to fresh air. Keep at rest in a comfortable position for breathing. Exposure->Inhalation_Action Inhalation Skin_Action Immediately remove all contaminated clothing. Rinse skin with water/shower. Exposure->Skin_Action Skin Contact Eye_Action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Exposure->Eye_Action Eye Contact Ingestion_Action Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion_Action Ingestion Call_Poison_Center1 Call a POISON CENTER or doctor/physician if you feel unwell. Inhalation_Action->Call_Poison_Center1 Call_Poison_Center2 Immediately call a POISON CENTER or doctor/physician. Skin_Action->Call_Poison_Center2 Wash_Clothing Wash contaminated clothing before reuse. Skin_Action->Wash_Clothing Call_Poison_Center3 Immediately call a POISON CENTER or doctor/physician. Eye_Action->Call_Poison_Center3 Call_Poison_Center4 Immediately call a POISON CENTER or doctor/physician. Ingestion_Action->Call_Poison_Center4

First aid decision tree for this compound exposure.
  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so; continue rinsing. Immediately call a POISON CENTER or doctor.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Toxic vapors, including nitrogen oxides, carbon monoxide, and cyanide, may be released during thermal decomposition. Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Minor Spills:

    • Wear appropriate PPE.

    • Shut off all possible sources of ignition.

    • Absorb the spill with inert material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material into a labeled container for disposal.

    • Decontaminate the spill area and all equipment used.

  • Major Spills:

    • Evacuate the area and move upwind.

    • Alert emergency responders.

    • Wear full protective clothing and SCBA.

    • Contain the spill and prevent it from entering drains or waterways.

    • Follow the cleanup procedure for minor spills.

    • Inform authorities if there is any contamination of public sewers or water bodies.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not dispose of waste with other chemicals.

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet from your supplier before use.

Methodological & Application

The Versatility of 2-Aminomethylpyrazine: A Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminomethylpyrazine is a versatile heterocyclic building block that holds significant potential for the synthesis of a diverse range of organic molecules. Its unique structure, featuring a pyrazine ring substituted with a primary aminomethyl group, provides two key reactive sites: the nucleophilic primary amine and the electron-deficient pyrazine ring. This duality allows for its incorporation into a variety of molecular scaffolds, making it a valuable tool for researchers in medicinal chemistry, materials science, and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Application Notes

This compound serves as a crucial starting material or intermediate in the synthesis of various functional molecules, primarily in the development of novel therapeutic agents. Its pyrazine core is a common motif in many biologically active compounds, and the aminomethyl side chain offers a convenient handle for further molecular elaboration.

Medicinal Chemistry and Drug Discovery:

The primary application of this compound lies in the field of medicinal chemistry, where it is utilized as a scaffold to construct complex molecules with potential therapeutic properties.

  • Kinase Inhibitors: The pyrazine moiety is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. The aminomethyl group of this compound can be readily derivatized to introduce functionalities that interact with the ATP-binding site or allosteric sites of various kinases. For instance, it can be a key component in the synthesis of inhibitors for Mitogen-activated protein kinase-activated protein kinase 2 (MK-2).

  • Antimalarial Agents: Derivatives of this compound, such as imidazopyrazines, have shown potent activity against multiple life stages of the Plasmodium parasite, the causative agent of malaria. The synthesis of these compounds often involves the cyclization of this compound with suitable reagents.

  • Schiff Base Ligands and Metal Complexes: The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases. These Schiff bases can act as versatile ligands for a variety of metal ions, forming stable complexes. These metal complexes have been investigated for their potential applications in catalysis and as therapeutic agents, for example, in DNA binding and cleavage studies.

Functional Materials:

While less explored than its applications in medicinal chemistry, this compound can also be employed as a building block for functional organic materials.

  • Corrosion Inhibitors: The nitrogen atoms in the pyrazine ring and the aminomethyl group can effectively coordinate to metal surfaces, forming a protective layer that inhibits corrosion. Derivatives of this compound can be synthesized to enhance their solubility and film-forming properties for this application.

  • Ligands for Metal-Organic Frameworks (MOFs): As a nitrogen-containing ligand, this compound can be used in the synthesis of MOFs. The pyrazine and amino groups can coordinate with metal ions to form porous, crystalline structures with potential applications in gas storage, separation, and catalysis.

Key Synthetic Applications and Protocols

Herein, we provide detailed protocols for several key synthetic transformations utilizing this compound as a building block.

Synthesis of Imidazo[1,5-a]pyrazines

Imidazo[1,5-a]pyrazines are a class of fused heterocyclic compounds with significant biological activity, including antimalarial properties. A common synthetic route involves the cyclocondensation of this compound with an appropriate electrophile.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-AMP This compound reaction_node 2-AMP->reaction_node 1. NaHCO3, Ethanol, Reflux 2. Work-up Chloroacetaldehyde 2-Chloroacetaldehyde Chloroacetaldehyde->reaction_node Imidazopyrazine Imidazo[1,5-a]pyrazine reaction_node->Imidazopyrazine G start Start dissolve Dissolve this compound and aldehyde in ethanol start->dissolve add_catalyst Add catalytic amount of acetic acid dissolve->add_catalyst reflux Reflux the mixture for 2-4 hours add_catalyst->reflux cool Cool to room temperature reflux->cool precipitate Collect precipitate by filtration cool->precipitate wash Wash with cold ethanol precipitate->wash dry Dry the product wash->dry end End dry->end G cluster_components Reaction Components cluster_conditions Reaction Conditions Amine Primary Amine (e.g., this compound derivative) Product Dihydropyrimidine Derivative Amine->Product Aldehyde Aldehyde Aldehyde->Product Ketoester β-Ketoester Ketoester->Product Catalyst Acid or Lewis Acid Catalyst Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heating (Conventional or Microwave) Heat->Product

Application Notes and Protocols for N-acylation of 2-Aminomethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of 2-aminomethylpyrazine, a critical transformation for synthesizing a wide range of biologically active compounds and fine chemicals. The amide bond formation is a fundamental reaction in medicinal chemistry, and the resulting N-acylated pyrazine derivatives are valuable scaffolds in drug discovery.

Introduction

N-acylation is a robust and widely utilized chemical reaction for the formation of amide bonds.[1][2] In the context of drug development, this reaction is essential for creating peptides, protecting amino groups in multi-step syntheses, and generating diverse libraries of compounds for biological screening.[1] this compound is a key building block, and its acylation provides access to a variety of derivatives with potential applications in pharmaceuticals and materials science. The protocols outlined below describe common and efficient methods for this transformation.

General Reaction Scheme

The N-acylation of this compound involves the reaction of the primary amine group with an acylating agent, typically in the presence of a base or a catalyst, to form the corresponding amide.

Reactant: this compound Acylating Agent: Acyl Halide (e.g., Acetyl Chloride, Benzoyl Chloride) or Acid Anhydride (e.g., Acetic Anhydride) Product: N-(Pyrazin-2-ylmethyl)amide

Quantitative Data Summary

The following table summarizes various conditions for N-acylation reactions applicable to primary amines like this compound, based on analogous reactions reported in the literature.

Acylating AgentCatalyst/BaseSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Acetic AnhydrideNone (Neat)NoneRoom Temp.5-15 min90-98[3]
Acyl ChlorideDIPEACH₂Cl₂0 to Room Temp.3 h85-95[4]
Acetic AnhydridePyridinePyridine0 to Room Temp.1-3 h>90[5]
Carboxylic AcidZnCl₂HeatVariesVariesGood to Excellent[6]

Experimental Protocols

Protocol 1: Catalyst-Free N-Acetylation using Acetic Anhydride

This protocol is adapted from a general, environmentally friendly method for the N-acylation of amines.[3]

Materials:

  • This compound

  • Acetic Anhydride

  • Diethyl ether

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

Procedure:

  • In a 50 mL round-bottomed flask, add this compound (1.0 mmol).

  • To this, add acetic anhydride (1.2 mmol) dropwise while stirring at room temperature.

  • Continue stirring the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 15 minutes), add diethyl ether (5 mL) to the reaction mixture.

  • Allow the mixture to stand at room temperature for the product to precipitate.

  • Collect the solid product by filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain N-(pyrazin-2-ylmethyl)acetamide.

Protocol 2: N-Acylation using Acyl Chloride and a Base

This protocol is based on a general procedure for the acylation of amides and is applicable to amines using an acyl chloride as the acylating agent.[4]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (0.2 mmol) in dichloromethane (2 mL) in a round-bottomed flask.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.3 mmol) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (0.26 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • After the reaction is complete, pour the mixture into water (20 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Chemical Reaction Diagram

Figure 1: N-Acylation of this compound cluster_reactants Reactants cluster_product Product r1 This compound p1 N-(Pyrazin-2-ylmethyl)amide r1->p1 Base or Catalyst Solvent, Temp plus1 + r2 Acylating Agent (R-CO-X)

Caption: General reaction scheme for the N-acylation of this compound.

Experimental Workflow

Figure 2: Experimental Workflow for N-Acylation A 1. Reaction Setup - Add this compound to flask - Add solvent and base (if required) B 2. Addition of Acylating Agent - Cool reaction mixture (if required) - Add acylating agent dropwise A->B C 3. Reaction Monitoring - Stir at specified temperature - Monitor by TLC B->C D 4. Work-up - Quench reaction - Perform extraction with organic solvent C->D E 5. Isolation - Dry organic layer - Concentrate under reduced pressure D->E F 6. Purification - Column chromatography (if needed) - Recrystallization E->F G 7. Characterization - NMR, MS, etc. F->G

Caption: A generalized workflow for the N-acylation of this compound.

Reaction Mechanism Overview

G Figure 3: Logical Flow of the Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Amine Amine (Nucleophile) Attacks Carbonyl Carbon Carbonyl Acylating Agent (Electrophile) Amine->Carbonyl Forms Tetrahedral Intermediate Tetrahedral Tetrahedral Intermediate Leaving_Group Elimination of Leaving Group Tetrahedral->Leaving_Group Protonated_Amide Protonated Amide Final_Amide Final Amide Product Protonated_Amide->Final_Amide Base removes proton

Caption: A simplified overview of the nucleophilic acyl substitution mechanism.

References

Application of 2-Aminomethylpyrazine in Medicinal Chemistry: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethylpyrazine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique structural features, including the pyrazine ring as a hydrogen bond acceptor and the aminomethyl group as a key interaction point, make it a valuable building block for the design and synthesis of novel therapeutic agents. This document provides a detailed overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their roles as kinase inhibitors, dipeptidyl peptidase-4 (DPP-4) inhibitors, and other emerging therapeutic areas. Detailed experimental protocols and quantitative data are provided to support further research and drug development efforts.

Kinase Inhibition

Derivatives of this compound have shown promise as inhibitors of several important protein kinases implicated in inflammatory diseases and cancer.

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition

MK-2 is a key enzyme in the inflammatory signaling cascade, and its inhibition is a promising strategy for the treatment of autoimmune diseases like rheumatoid arthritis. Aminopyrazine derivatives have been identified as potent MK-2 inhibitors, with some compounds exhibiting low micromolar to sub-micromolar IC50 values.[1] These compounds have also been shown to suppress the production of the pro-inflammatory cytokine TNFα in cellular assays.[1]

The p38 MAPK/MK-2 signaling pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines. Upon activation by cellular stress or inflammatory stimuli, p38 MAPK phosphorylates and activates MK-2. Activated MK-2 then phosphorylates downstream targets, leading to the stabilization of mRNAs encoding for inflammatory cytokines such as TNFα, ultimately resulting in their increased production.

MK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory Stimuli Inflammatory Stimuli p38 MAPK p38 MAPK Inflammatory Stimuli->p38 MAPK Activation MK-2 MK-2 p38 MAPK->MK-2 Phosphorylation mRNA Stabilization mRNA Stabilization MK-2->mRNA Stabilization Phosphorylation TNFα Production TNFα Production mRNA Stabilization->TNFα Production Translation Inflammation Inflammation TNFα Production->Inflammation

Figure 1: Simplified p38 MAPK/MK-2 signaling pathway leading to TNFα production.
Casein Kinase 2 (CK2) and PIM Kinase Inhibition

CK2 and PIM kinases are serine/threonine kinases that are overexpressed in many cancers and are involved in cell growth, proliferation, and survival. Disubstituted pyrazine derivatives have been developed as dual inhibitors of CK2 and PIM kinases, presenting a potential therapeutic strategy for cancer.[2]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 is an established therapeutic approach for the management of type 2 diabetes. Aminomethyl-pyridine derivatives, structurally related to this compound, have been designed and synthesized as potent and selective DPP-4 inhibitors with IC50 values in the nanomolar range.[3]

Other Therapeutic Applications

The this compound scaffold is also being explored for other therapeutic targets, including:

  • NADPH Oxidase 4 (NOX4) Inhibition: For the potential treatment of idiopathic pulmonary fibrosis.[]

  • T-cell Kinase Inhibition: For immunomodulatory applications.[]

  • Antimycobacterial Activity: Amides of pyrazine-2-carboxylic acid have demonstrated activity against Mycobacterium tuberculosis.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative aminopyrazine and related aminomethyl-heterocyclic derivatives against various medicinal chemistry targets.

Compound ClassTargetRepresentative Compound StructureIC50 (nM)Reference
Aminopyrazine DerivativesMK-21-(2-aminopyrazin-3-yl)methyl-2-thiourea derivativesLow µM to sub-µM[1]
2,4-Diaminopyrimidine DerivativesMK-2Not specified19[6]
Aminomethyl-pyridine DerivativesDPP-45-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide10[3]
Dihydropyrido-thieno[2,3-d] pyrimidine DerivativesCK2αCompound 10b36.7[7]

Experimental Protocols

General Synthesis of N-(Pyrazin-2-ylmethyl) Amide Derivatives

A common synthetic route to explore the medicinal chemistry of the this compound scaffold involves the amidation of pyrazine-2-carboxylic acid followed by reduction, or the direct acylation of 2-(aminomethyl)pyrazine. A representative protocol for the latter is provided below.

Synthesis_Workflow cluster_reaction Amide Coupling Reaction 2-(Aminomethyl)pyrazine 2-(Aminomethyl)pyrazine Reaction Mixture Reaction Mixture 2-(Aminomethyl)pyrazine->Reaction Mixture Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction Mixture Coupling Reagent Coupling Reagent Coupling Reagent->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification Stirring, rt N-(Pyrazin-2-ylmethyl)amide N-(Pyrazin-2-ylmethyl)amide Work-up & Purification->N-(Pyrazin-2-ylmethyl)amide Extraction, Chromatography

Figure 2: General workflow for the synthesis of N-(pyrazin-2-ylmethyl) amides.

Protocol: Synthesis of N-Substituted 3-Aminopyrazine-2-amides [8]

This procedure describes a microwave-assisted synthesis of N-substituted 3-aminopyrazine-2-amides.

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Substituted benzylamine

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Microwave reactor

Procedure:

  • To a microwave vial, add methyl 3-aminopyrazine-2-carboxylate (1 equivalent), the desired substituted benzylamine (1.1 equivalents), and a catalytic amount of ammonium chloride.

  • Add methanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 40 minutes with a power of 90 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-aminopyrazine-2-amide.

Biological Assay Protocol: DPP-4 Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well black microplate, add the assay buffer, the DPP-4 enzyme solution, and the test compound solution (or positive control/vehicle).

  • Incubate the plate at 37 °C for a pre-determined time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode for a specified duration (e.g., 30 minutes) at 37 °C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents targeting a range of diseases. Its utility as a core element in kinase and DPP-4 inhibitors has been demonstrated, and its potential in other therapeutic areas continues to emerge. The synthetic accessibility and the ability to readily introduce diverse substituents make this compound an attractive starting point for lead optimization and the generation of compound libraries for high-throughput screening. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols: 2-Aminomethylpyrazine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the coordination chemistry of 2-aminomethylpyrazine is limited in comparison to its extensively studied analogue, 2-(aminomethyl)pyridine. This document provides a comprehensive overview based on the established chemistry of analogous pyridine and pyrazine-based ligands to serve as a foundational guide for researchers. Methodologies and expected data are presented by drawing parallels with these closely related compounds.

Introduction

This compound is an aromatic heterocyclic amine ligand with two potential nitrogen donor sites: the endocyclic pyrazine nitrogen and the exocyclic amino nitrogen. This arrangement allows it to act as a potent bidentate chelating agent, forming a stable five-membered ring upon coordination to a metal center. It is the pyrazine analogue of the well-known and thoroughly investigated ligand, 2-(aminomethyl)pyridine (also known as 2-picolylamine).[1]

The primary structural difference is the presence of a second nitrogen atom in the aromatic ring at the para-position to the first. This substitution is expected to have a significant impact on the electronic properties of the ligand. The pyrazine ring is more electron-withdrawing than the pyridine ring, which may influence the stability, redox potentials, and reactivity of its metal complexes.[2] While data is sparse for this compound itself, its coordination compounds hold potential in catalysis, materials science, and medicinal chemistry, analogous to other pyrazine and pyridine-based complexes.[3][4]

Ligand Synthesis and Coordination

Synthesis of this compound

The synthesis of this compound can be approached via methods analogous to those used for its pyridine counterpart, typically involving the reduction of 2-cyanopyrazine.

Protocol 1: Synthesis via Reduction of 2-Cyanopyrazine

This protocol is adapted from the common synthesis route for 2-(aminomethyl)pyridine.[1]

Materials:

  • 2-Cyanopyrazine

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) with a catalyst, or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF) for LiAlH₄)

  • Apparatus for inert atmosphere reaction (if using LiAlH₄)

  • Standard workup reagents (e.g., water, sodium sulfate, hydrochloric acid, sodium hydroxide)

  • Rotary evaporator and distillation/crystallization apparatus

Procedure (Catalytic Hydrogenation Example):

  • In a high-pressure reaction vessel (autoclave), dissolve 2-cyanopyrazine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (pressure will vary depending on the scale and specific setup, e.g., 5 bar).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 25-50 °C) for several hours (e.g., 12-24 h) or until hydrogen uptake ceases.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation or crystallization of a suitable salt (e.g., hydrochloride).

General Protocol for Synthesis of Metal Complexes

The following is a general procedure for the synthesis of a metal complex with a bidentate N,N'-ligand like this compound.

Protocol 2: General Synthesis of a [M(L)₂X₂] Type Complex

  • Dissolve the metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂) (1 equivalent) in a suitable solvent, such as ethanol or methanol, with gentle heating.

  • In a separate flask, dissolve this compound (2 equivalents) in the same solvent.

  • Slowly add the ligand solution to the stirred metal salt solution.

  • A color change or precipitation of the complex is often observed immediately or upon stirring.

  • The reaction mixture can be stirred at room temperature or refluxed for a period ranging from 1 to 24 hours to ensure completion.

  • After cooling the solution to room temperature, the resulting solid product is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to facilitate drying.

  • The complex can be purified further by recrystallization from an appropriate solvent or solvent mixture. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent from the filtrate.[3]

Characterization of Complexes

Complexes are typically characterized by a suite of analytical techniques to determine their structure, composition, and properties.

Workflow for Synthesis and Characterization

G General Workflow for Coordination Complex Studies cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies Ligand Ligand Synthesis (e.g., Reduction of Nitrile) Complexation Complexation Reaction (Ligand + Metal Salt) Ligand->Complexation Metal Metal Salt Selection (e.g., Chloride, Nitrate) Metal->Complexation Purification Purification (Filtration, Recrystallization) Complexation->Purification Spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) Purification->Spectroscopy Structure Structural Analysis (X-ray Crystallography) Purification->Structure Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Elemental Elemental Analysis (CHN) Purification->Elemental Catalysis Catalytic Activity Purification->Catalysis Biology Biological Screening (Antimicrobial, Cytotoxicity) Purification->Biology

Caption: General workflow from ligand synthesis to complex characterization and application testing.

Coordination Mode of this compound

This compound is expected to act as a classic bidentate N,N'-chelating ligand, coordinating through the nitrogen of the amino group and one of the pyrazine ring nitrogens. This forms a thermodynamically stable five-membered chelate ring.

Caption: Expected bidentate coordination mode of this compound to a metal center (M).

Quantitative Data (Based on 2-Aminomethylpyridine Analogue)

The following tables summarize typical data obtained for complexes of the closely related ligand, 2-(aminomethyl)pyridine (AMPy). This information provides a valuable reference point for researchers investigating this compound, as similar trends and values can be anticipated.

Table 1: Selected Crystallographic Data for Metal Complexes of 2-Aminomethylpyridine (AMPy)

Complex Formula Metal Ion Crystal System Space Group M-N(py) (Å) M-N(amine) (Å) Ref.
[Zn(AMPy)₂(OAc)]₂[Zn(OAc)₄] Zn(II) Triclinic P-1 2.10-2.18 2.13-2.20 [5]
[Ni(AMPy)₂(tcm)₂] Ni(II) - - - - [6]

| [Rh₂(μ-CH₃COO)₄(AMPy)₂] | Rh(II) | - | - | 2.22-2.25 (axial) | - |[7] |

Data presented is illustrative and sourced from studies on 2-aminomethylpyridine complexes.

Table 2: Key Spectroscopic Data for Metal Complexes of 2-Aminomethylpyridine (AMPy)

Complex Type Technique Key Feature Wavenumber (cm⁻¹) / Shift (ppm) Interpretation Ref.
Zn(II)-AMPy IR ν(C=N) pyrazine ring Shift > 5 cm⁻¹ Involvement of pyrazine ring in coordination. [5]
Zn(II)-AMPy IR New bands 522–575 ν(M-O) formation. [5]

| Zn(II)-AMPy | IR | New bands | 424–444 | ν(M-N) formation. |[5] |

Data presented is illustrative and sourced from studies on related pyrazine and pyridine complexes. Shifts are relative to the free ligand.[5]

Potential Applications

Based on the chemistry of related compounds, complexes of this compound are promising candidates for several applications.

Catalysis

The pyrazine moiety, being more π-accepting than pyridine, can stabilize lower oxidation states of metal centers, which is beneficial in many catalytic cycles. Iron and nickel complexes of aminopyridine ligands have been investigated as catalysts for polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP).[8] It is plausible that this compound complexes could exhibit interesting catalytic activity in similar transformations.

Biological Activity

Pyrazine derivatives are found in numerous biologically active molecules and pharmaceuticals. Metal complexes of pyrazine carboxamides have been studied for their interactions with biomolecules like DNA and bovine serum albumin (BSA) and have shown potential as anticancer agents.[2] The coordination of a metal ion to a biologically active ligand can enhance its efficacy.[9] Therefore, metal complexes of this compound warrant investigation for their antimicrobial and cytotoxic properties.

Logical Framework for Pyridine vs. Pyrazine Ligand Effects

G Comparative Effects of Pyridine vs. Pyrazine Rings on Complex Properties cluster_pyridine 2-Aminomethylpyridine cluster_pyrazine This compound cluster_effects Postulated Effects on Metal Complex Py_Ring Pyridine Ring (1 N-atom) Py_Prop Less Electron-Withdrawing Better σ-donor Py_Ring->Py_Prop Stab Stability Constants Py_Prop->Stab May form more stable complexes with hard metal ions Pz_Ring Pyrazine Ring (2 N-atoms) Pz_Prop More Electron-Withdrawing Better π-acceptor Pz_Ring->Pz_Prop Pz_Prop->Stab May form more stable complexes with soft, back-bonding metals Redox Redox Potentials (Mⁿ⁺/Mⁿ⁻¹) Pz_Prop->Redox Stabilizes lower oxidation states, shifts potential React Catalytic Reactivity Pz_Prop->React May enhance activity in redox-based catalysis

Caption: Postulated influence of the pyrazine ring on complex properties compared to pyridine.

References

Application Note: Quantification of 2-Aminomethylpyrazine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethylpyrazine is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield, impurity profile, and overall efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust and validated analytical method for the precise quantification of this compound is essential for quality control during drug discovery, development, and manufacturing.

This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The described protocol is designed to provide high sensitivity, specificity, and accuracy, making it suitable for routine analysis in a quality control setting. The validation of such analytical methods is a regulatory requirement in the pharmaceutical industry to ensure the reliability and consistency of results.[1][2]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC method for the quantification of this compound. These parameters are established through method validation to ensure the method is fit for its intended purpose.[3][4]

ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Range 1 - 150 µg/mL80% to 120% of the nominal concentration[3]
Limit of Detection (LOD) 0.1 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 0.3 µg/mLSignal-to-Noise Ratio ≥ 10
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%[5]
Precision (% RSD) < 2.0%≤ 2.0%[5]
Specificity No interference from blank and known impuritiesPeak purity > 99.0%

Experimental Protocol

This protocol provides a detailed methodology for the quantitative analysis of this compound using HPLC.

Principle

The method utilizes reversed-phase chromatography to separate this compound from potential impurities. The separation is achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration, using an external standard method. Detection is carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Equipment and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm, nylon or PTFE)

  • HPLC vials

  • This compound Reference Standard (purity ≥ 99.0%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Reagent and Standard Preparation

Mobile Phase Preparation (10 mM Ammonium Acetate Buffer, pH 5.0, with Acetonitrile)

  • Buffer Preparation: Dissolve 0.77 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 5.0 with glacial acetic acid.

  • Mobile Phase A: 10 mM Ammonium Acetate Buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • The final mobile phase composition for isocratic elution is a mixture of Mobile Phase A and Mobile Phase B. A typical starting ratio is 80:20 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.[1]

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100, 150 µg/mL) for linearity determination.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 80:20 (v/v) 10 mM Ammonium Acetate (pH 5.0) : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 10 minutes
Sample Preparation
  • Accurately weigh a sample containing this compound to obtain a theoretical concentration of approximately 1 mg/mL upon dissolution.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Perform a series of injections of the working standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions for analysis.

Data Analysis and Calculations
  • Identify the this compound peak in the chromatograms based on the retention time of the reference standard.

  • Integrate the peak area of the this compound peak.

  • Construct a linear regression calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Calculate the concentration of this compound in the sample using the calibration curve.

The amount of this compound in the sample can be calculated using the following formula:

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation equilibration System Equilibration reagent_prep->equilibration sample_prep Sample Solution Preparation standard_prep->equilibration sample_prep->equilibration injection Sample/Standard Injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound by HPLC.

Method Validation Logic

Validation_Logic cluster_params Validation Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq result Validated Method (Fit for Purpose) specificity->result linearity->result accuracy->result precision->result lod_loq->result

Caption: Logical relationship of method validation parameters.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Aminomethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminomethylpyrazine is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and reliable quantitative analysis of this compound is essential for reaction monitoring, purity assessment, and quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose. This application note provides a detailed protocol for the development of a robust HPLC method for the analysis of this compound.

The basic nature of this compound can present challenges, such as poor peak shape (tailing) on conventional silica-based reversed-phase columns due to interactions with residual acidic silanol groups.[1] To address this, this method development protocol explores the use of a mixed-mode stationary phase and mobile phase optimization to achieve good peak symmetry and resolution.

Experimental Protocols

Materials and Reagents
  • Analyst: this compound standard (98% purity or higher)

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH)

  • Water: Deionized water (18.2 MΩ·cm)

  • Buffers: Formic acid (reagent grade), Ammonium formate (reagent grade)

  • Sample Diluent: Mobile Phase A (see below)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column Selection: A mixed-mode column, such as a Primesep A (4.6 x 100 mm, 5 µm), is recommended as a starting point due to its ability to provide both reversed-phase and ion-exchange retention mechanisms, which is beneficial for basic compounds.[2] Alternatively, a modern, end-capped C18 or C8 column can be evaluated.

  • Detection Wavelength: Based on the pyrazine chromophore, a UV detection wavelength of 275 nm is a suitable starting point.[2] A PDA detector can be used to scan the UV spectrum of this compound to determine the optimal detection wavelength.

Method Development Workflow

The following workflow outlines the systematic approach to developing the HPLC method.

HPLCMethodDevelopment start Start: Define Analytical Goal (Quantitation of this compound) initial_conditions Select Initial Conditions - Column: Mixed-Mode (e.g., Primesep A) - Mobile Phase A: 0.1% Formic Acid in Water - Mobile Phase B: 0.1% Formic Acid in ACN - Detection: 275 nm start->initial_conditions system_suitability System Suitability Test (Inject Standard) initial_conditions->system_suitability eval_retention Evaluate Retention Time system_suitability->eval_retention adjust_organic Adjust %B (ACN) - Increase %B for shorter RT - Decrease %B for longer RT eval_retention->adjust_organic RT too long/short eval_peak_shape Evaluate Peak Shape & Tailing eval_retention->eval_peak_shape Acceptable RT adjust_organic->system_suitability adjust_buffer Optimize Buffer pH & Concentration - Adjust pH to control ionization - Vary buffer concentration eval_peak_shape->adjust_buffer Poor Peak Shape (Tailing) eval_resolution Evaluate Resolution from Impurities eval_peak_shape->eval_resolution Good Peak Shape adjust_buffer->system_suitability adjust_gradient Develop Gradient Elution (If necessary for complex samples) eval_resolution->adjust_gradient Poor Resolution final_conditions Finalize Method Conditions eval_resolution->final_conditions Adequate Resolution adjust_gradient->system_suitability validation Method Validation (Linearity, Accuracy, Precision, etc.) final_conditions->validation end End: Robust HPLC Method validation->end

References

Application Notes and Protocols for the Gas Chromatographic Separation of 2-Aminomethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of 2-Aminomethylpyrazine using gas chromatography (GC). Given the polar nature of the primary amine group in this compound, which can lead to poor peak shape and adsorption on standard GC columns, both direct injection and derivatization methods are discussed.

Introduction

This compound is a heterocyclic amine of interest in various fields, including flavor and fragrance chemistry, as well as pharmaceutical development, where the pyrazine ring is a key structural motif. Accurate and robust analytical methods are crucial for its quantification and purity assessment. Gas chromatography offers a powerful tool for this purpose. However, the presence of the primary amine necessitates careful consideration of the analytical conditions to achieve optimal separation and detection.

Experimental Protocols

Two primary approaches for the GC analysis of this compound are presented: direct analysis on a suitable polar column and analysis following derivatization to improve volatility and reduce peak tailing.

Method 1: Direct Analysis

This method is suitable for rapid screening but may be susceptible to peak tailing. The use of a nitrogen-phosphorus detector (NPD) can provide selective and sensitive detection of the nitrogen-containing analyte.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards and quality control samples at the desired concentrations.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD).

  • Autosampler for reproducible injections.

GC Conditions:

ParameterValue
Column Stabilwax-DB, 60 m x 0.32 mm I.D., 1.0 µm film thickness[1]
Carrier Gas Helium or Hydrogen[1]
Carrier Gas Flow 3.0 mL/min (Hydrogen)[1]
Injector Temperature 200 °C[1]
Injection Volume 1 µL
Injection Mode Splitless
Oven Program - Initial Temperature: 60°C, hold for 2 minutes- Ramp: 10°C/min to 240°C- Final Hold: Hold at 240°C for 5 minutes
Detector FID or NPD
Detector Temperature 250 °C[1]
Makeup Gas (N₂) 30 mL/min[1]
Hydrogen Flow (FID) 30 mL/min[1]
Air Flow (FID) 300 mL/min

Expected Results:

This method should provide a detectable peak for this compound. However, some peak tailing may be observed due to the interaction of the amine group with the column. The retention time will be dependent on the specific instrument and conditions but is expected to be in the mid-range of the chromatogram.

Method 2: Analysis with Derivatization

Derivatization is highly recommended for quantitative analysis of this compound to improve peak shape, thermal stability, and overall chromatographic performance. Silylation is a common and effective derivatization technique for primary amines.

Derivatization Protocol (Silylation):

  • Evaporate 100 µL of the sample solution (containing this compound) to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Add 50 µL of a suitable solvent, such as pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) for positive identification and quantification.

GC-MS Conditions:

ParameterValue
Column DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium
Carrier Gas Flow 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless
Oven Program - Initial Temperature: 80°C, hold for 2 minutes- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 10 minutes
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Expected Results:

Derivatization with BSTFA will replace the active hydrogens on the amine group with trimethylsilyl (TMS) groups, resulting in a less polar and more volatile compound. This will lead to a sharper, more symmetrical peak with improved resolution and a shorter retention time compared to the underivatized compound. The mass spectrum of the derivatized this compound can be used for confirmation of its identity.

Data Presentation

Table 1: Comparison of Expected Chromatographic Parameters

ParameterDirect Analysis (Method 1)Analysis with Derivatization (Method 2)
Peak Shape May exhibit tailingSymmetrical
Retention Time LongerShorter
Sensitivity Good with NPD, moderate with FIDHigh with MS
Confirmation Retention time matchingMass spectral library matching

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process for the GC analysis of this compound.

experimental_workflow Experimental Workflow for GC Analysis of this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Start with Sample stock_solution Prepare Stock Solution (1 mg/mL) start->stock_solution working_standards Prepare Working Standards stock_solution->working_standards method_choice Choose Method working_standards->method_choice direct_analysis Method 1: Direct GC Analysis method_choice->direct_analysis Rapid Screening derivatization Method 2: Derivatization method_choice->derivatization Quantitative Analysis gc_analysis_1 GC-FID/NPD Analysis direct_analysis->gc_analysis_1 silylation Silylation with BSTFA derivatization->silylation gc_analysis_2 GC-MS Analysis silylation->gc_analysis_2 data_acquisition Data Acquisition gc_analysis_1->data_acquisition gc_analysis_2->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration reporting Reporting Results peak_integration->reporting

Caption: Workflow for the GC analysis of this compound.

Conclusion

The choice between direct analysis and analysis with derivatization for this compound will depend on the specific requirements of the study. For qualitative screening, direct injection on a polar column may be sufficient. However, for accurate and precise quantification, derivatization, particularly silylation, is strongly recommended to overcome the challenges associated with analyzing primary amines by gas chromatography. The provided protocols offer a starting point for method development and can be further optimized to meet specific analytical needs.

References

Application Notes and Protocols: The Role of 2-Aminomethylpyrazine in the Synthesis of Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminomethylpyrazine is a versatile heterocyclic building block increasingly utilized in the synthesis of novel antitumor agents. Its unique structural and electronic properties make it a valuable scaffold for the design of potent and selective inhibitors of key cancer-related targets. This document provides detailed application notes on the role of this compound in the synthesis of isoindolinone-based Poly(ADP-ribose) polymerase (PARP) inhibitors, a promising class of targeted anticancer agents.[1][2] Included are experimental protocols for their synthesis and biological evaluation, along with quantitative data on their activity and diagrams illustrating the relevant signaling pathways and experimental workflows.

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties.[1] this compound, featuring a reactive aminomethyl group attached to the pyrazine core, serves as a key intermediate for the construction of more complex molecules with therapeutic potential. A significant application of this compound is in the development of PARP inhibitors.

PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] The isoindolinone scaffold has emerged as a promising pharmacophore for PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[1] This mimicry allows for competitive inhibition at the enzyme's active site.[1] The incorporation of the this compound moiety into the isoindolinone structure can enhance binding affinity and modulate pharmacokinetic properties.[1]

Application: Synthesis of Isoindolinone-Based PARP Inhibitors

This compound is a key reactant in the multi-step synthesis of potent isoindolinone-based PARP inhibitors. The synthesis typically involves the reaction of this compound with a suitably functionalized phthalic anhydride or a related precursor to form the core isoindolinone structure.

General Synthetic Workflow

The synthesis of a representative 2-(pyrazin-2-ylmethyl)isoindolin-1-one derivative, a potent PARP inhibitor, is outlined below. This workflow highlights the central role of this compound in introducing the pyrazine moiety, which is crucial for the compound's biological activity.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps A 2-Formylbenzoic acid C Reductive Amination A->C B This compound B->C E 2-((Pyrazin-2-ylmethyl)amino)methyl)benzoic acid C->E Intermediate D Cyclization F 2-(Pyrazin-2-ylmethyl)isoindolin-1-one (Final PARP Inhibitor) D->F Final Product E->D

Caption: Synthetic workflow for an isoindolinone-based PARP inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyrazin-2-ylmethyl)isoindolin-1-one

Materials:

  • 2-Formylbenzoic acid

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Triethylamine (TEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reductive Amination:

    • To a solution of 2-formylbenzoic acid (1.0 eq) in dichloroethane (DCE), add this compound (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCE.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-(((pyrazin-2-ylmethyl)amino)methyl)benzoic acid.

  • Cyclization:

    • Dissolve the crude intermediate from the previous step in dimethylformamide (DMF).

    • Add triethylamine (TEA) (3.0 eq) followed by the BOP reagent (1.2 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(pyrazin-2-ylmethyl)isoindolin-1-one as a solid.

Protocol 2: In Vitro PARP-1 Inhibition Assay

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • ³H-NAD⁺

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Synthesized 2-(pyrazin-2-ylmethyl)isoindolin-1-one inhibitor

  • Positive control (e.g., Olaparib)

  • Scintillation cocktail

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated DNA, and histone H1.

  • Add varying concentrations of the synthesized inhibitor or positive control to the reaction mixture.

  • Initiate the reaction by adding recombinant PARP-1 enzyme and ³H-NAD⁺.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

  • Precipitate the radiolabeled protein on a filter mat and wash with TCA.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following table summarizes the in vitro activity of a representative 2-(pyrazin-2-ylmethyl)isoindolin-1-one derivative against PARP-1 and its antiproliferative activity against a BRCA-deficient cancer cell line.

CompoundTargetIC₅₀ (nM)[3]Cell LineGI₅₀ (nM)
2-(Pyrazin-2-ylmethyl)isoindolin-1-one PARP-115MDA-MB-436 (BRCA1 mutant)50
Olaparib (Reference) PARP-15MDA-MB-436 (BRCA1 mutant)30

Mechanism of Action and Signaling Pathway

PARP inhibitors, including those synthesized from this compound, exert their antitumor effect through the concept of synthetic lethality. In cells with compromised homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of DNA single-strand breaks. During DNA replication, these breaks are converted into double-strand breaks, which cannot be efficiently repaired in the absence of a functional HR pathway, ultimately leading to cell death.

G cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair (BER) cluster_hr_pathway Homologous Recombination (HR) Repair cluster_cell_fate Cell Fate DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 activates DSB DNA Double-Strand Break Accumulation DNA_damage->DSB during replication BER Base Excision Repair PARP1->BER Repair1 DNA Repair BER->Repair1 Apoptosis Apoptosis (Cell Death) BRCA BRCA1/2 (Deficient in some cancers) HR Homologous Recombination BRCA->HR inhibits Repair2 DNA Repair HR->Repair2 DSB->HR DSB->Apoptosis leads to Inhibitor 2-(Pyrazin-2-ylmethyl)isoindolin-1-one (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of innovative antitumor agents. Its application in the construction of isoindolinone-based PARP inhibitors demonstrates its potential in generating potent and selective cancer therapeutics. The provided protocols and data serve as a practical guide for researchers in the field of drug discovery and development, facilitating the exploration of novel pyrazine-containing compounds for cancer therapy.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Aminomethylpyrazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-aminomethylpyrazine, a key intermediate for compounds entering preclinical studies. The synthetic strategy is designed for robustness and scalability, focusing on viable industrial methods.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas. Notably, pyrazine derivatives have shown significant promise as kinase inhibitors for oncology applications and as antimycobacterial agents. The structural motif of an aminomethyl group on a pyrazine ring is crucial for the biological activity of many such compounds. Therefore, a reliable and scalable synthesis of this intermediate is critical for advancing drug candidates through preclinical development, where larger quantities of material are required for toxicological and efficacy studies.

This document outlines a two-step synthetic route commencing from the readily available starting material, 2-methylpyrazine. The process involves an initial ammoxidation to form 2-cyanopyrazine, followed by a catalytic hydrogenation to yield the desired this compound.

Synthetic Pathway Overview

The overall synthetic scheme for the production of this compound is presented below. This pathway is designed for efficiency and scalability.

Synthesis_Pathway 2-Methylpyrazine 2-Methylpyrazine 2-Cyanopyrazine 2-Cyanopyrazine 2-Methylpyrazine->2-Cyanopyrazine Ammoxidation (NH3, O2, Catalyst) This compound This compound 2-Cyanopyrazine->this compound Catalytic Hydrogenation (H2, Raney Ni) Ammoxidation_Workflow cluster_prep Catalyst & Reactor Preparation cluster_reaction Ammoxidation Reaction cluster_purification Purification Catalyst_Prep Prepare CrVPO/γ-Al2O3 catalyst Reactor_Setup Set up fixed-bed microreactor Catalyst_Prep->Reactor_Setup Catalyst_Loading Load catalyst into reactor Reactor_Setup->Catalyst_Loading Reagent_Feed Feed 2-methylpyrazine, NH3, O2, and H2O vapor Catalyst_Loading->Reagent_Feed Reaction Reaction at elevated temperature Reagent_Feed->Reaction Product_Collection Condense and collect crude product Reaction->Product_Collection Extraction Solvent extraction Product_Collection->Extraction Distillation Fractional distillation Extraction->Distillation Analysis QC analysis (GC-MS) Distillation->Analysis Hydrogenation_Workflow cluster_prep Catalyst & Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_purification Purification & Isolation Catalyst_Activation Prepare and activate Raney Nickel catalyst Reactor_Setup Set up high-pressure hydrogenation reactor Catalyst_Activation->Reactor_Setup Catalyst_Loading Charge reactor with catalyst and solvent Reactor_Setup->Catalyst_Loading Substrate_Addition Add 2-cyanopyrazine to the reactor Catalyst_Loading->Substrate_Addition Hydrogenation Pressurize with H2 and heat with stirring Substrate_Addition->Hydrogenation Reaction_Monitoring Monitor H2 uptake Hydrogenation->Reaction_Monitoring Catalyst_Removal Filter to remove catalyst Reaction_Monitoring->Catalyst_Removal Solvent_Removal Remove solvent under reduced pressure Catalyst_Removal->Solvent_Removal Distillation Vacuum distillation of the crude product Solvent_Removal->Distillation Analysis QC analysis (NMR, LC-MS) Distillation->Analysis Preclinical_Flow Start Scaled-up Synthesis of This compound Library_Synthesis Synthesis of a Library of Pyrazinecarboxamide Derivatives Start->Library_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Antimycobacterial Assays) Library_Synthesis->In_Vitro_Screening Hit_Identification Identification of Hit Compounds In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Selection of Preclinical Candidate In_Vivo_Studies->Candidate_Selection

Application Notes and Protocols for the Derivatization of 2-Aminomethylpyrazine for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel derivatives of 2-aminomethylpyrazine. The derivatization of this core structure into amides and Schiff bases offers a promising avenue for the development of new therapeutic agents with enhanced bioactivity, particularly in the areas of anticancer and antimicrobial applications.

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. This compound, with its reactive primary amine, serves as an excellent starting material for the synthesis of a diverse library of derivatives. By modifying this amine through the formation of amide or imine bonds, it is possible to modulate the physicochemical properties and biological activity of the parent molecule. This document outlines detailed protocols for the synthesis of N-(pyrazin-2-ylmethyl)amides and Schiff bases of this compound, summarizes their potential bioactivities with available quantitative data from closely related pyrazine derivatives, and explores a potential mechanism of action.

I. Synthesis of N-(Pyrazin-2-ylmethyl)amide Derivatives

The formation of an amide bond by reacting this compound with a variety of carboxylic acids is a straightforward approach to generate a library of derivatives with diverse functionalities.

Experimental Protocol: General Procedure for Amide Synthesis

Objective: To synthesize N-(pyrazin-2-ylmethyl)amide derivatives from this compound and various carboxylic acids.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., benzoic acid, acetic acid, etc.)

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDCI)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Activation of the Carboxylic Acid (Acid Chloride Method)

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Coupling

  • Dissolve this compound (1.0 eq.) and a base such as triethylamine (1.5 eq.) in anhydrous DCM in a separate flask.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the this compound solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-(pyrazin-2-ylmethyl)amide derivative.

Experimental Workflow: Amide Synthesis

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling A Carboxylic Acid + SOCl2 in DCM B Stir at RT A->B C Evaporate to get Acid Chloride B->C E Add Acid Chloride solution at 0°C C->E D This compound + Base in DCM D->E F Stir at RT E->F G Work-up (Wash, Dry) F->G H Purification (Chromatography) G->H I Pure N-(pyrazin-2-ylmethyl)amide H->I

Workflow for the synthesis of N-(pyrazin-2-ylmethyl)amides.

II. Synthesis of Schiff Base Derivatives of this compound

The condensation reaction between this compound and various aldehydes or ketones yields Schiff bases (imines), which are another important class of derivatives with significant biological potential.

Experimental Protocol: General Procedure for Schiff Base Synthesis

Objective: To synthesize Schiff base derivatives from this compound and various carbonyl compounds.

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1.0 eq.) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

Experimental Workflow: Schiff Base Synthesis

G A This compound + Aldehyde/Ketone in Ethanol B Add catalytic Acetic Acid A->B C Reflux for 4-6 hours B->C D Cool to RT C->D E Filter the precipitate D->E F Recrystallize to get Pure Schiff Base E->F

Workflow for the synthesis of Schiff bases from this compound.

III. Biological Activity of Pyrazine Derivatives

While specific data for a wide range of this compound derivatives is limited, the bioactivity of structurally related pyrazine-2-carboxamides provides valuable insights into their potential as therapeutic agents.

Anticancer Activity

Certain pyrazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Table 1: Anticancer Activity of a Pyrazine Carboxylate Derivative

CompoundCell LineAssayIC₅₀ (µM)Duration (h)Reference
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylateK562 (Human Chronic Myeloid Leukemia)MTT2572[1][2]

Note: This data is for a pyrazine-2-carboxylate, not a this compound derivative, but indicates the potential of the pyrazine scaffold in anticancer drug design.

One study on a pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate, showed that it inhibits the viability of K562 leukemia cells with an IC50 of 25µM after 72 hours.[1][2] This compound was found to induce apoptosis and cause cell cycle arrest in the G0/G1 phase.[1][2] The mechanism of apoptosis induction involves the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin, and the upregulation of the pro-apoptotic protein Bax.[1][2]

Signaling Pathway: Intrinsic Apoptosis Pathway

The modulation of Bcl-2 family proteins suggests that some pyrazine derivatives may trigger the intrinsic (mitochondrial) pathway of apoptosis.

G Pyrazine_Derivative Pyrazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazine_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazine_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed apoptotic signaling pathway for a bioactive pyrazine derivative.
Antimicrobial Activity

Derivatives of pyrazine have also been investigated for their activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of N-Substituted 3-Aminopyrazine-2-carboxamides

CompoundTarget OrganismMIC (µg/mL)Reference
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5

Note: This data is for 3-aminopyrazine-2-carboxamide derivatives. The structural similarity suggests that derivatives of this compound could also exhibit antimicrobial properties.

Conclusion

The derivatization of this compound into amides and Schiff bases represents a versatile strategy for the development of novel bioactive compounds. The provided protocols offer a solid foundation for the synthesis of a diverse library of these derivatives. While further research is needed to establish a comprehensive structure-activity relationship for this compound derivatives specifically, the promising anticancer and antimicrobial activities of related pyrazine compounds underscore the potential of this chemical scaffold in drug discovery. Future work should focus on synthesizing a broad range of these derivatives and screening them against various biological targets to identify lead compounds for further development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminomethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2-Aminomethylpyrazine. The following sections contain troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct route for synthesizing this compound is through the reduction of 2-cyanopyrazine. This can be achieved via two main approaches:

  • Catalytic Hydrogenation: This method involves the use of a heterogeneous catalyst, such as Raney® Nickel or Palladium on Carbon (Pd/C), in the presence of hydrogen gas. It is a widely used industrial method known for its efficiency.[1]

  • Chemical Reduction: This approach utilizes chemical reducing agents, with Lithium Aluminum Hydride (LiAlH₄) being a powerful and common choice for converting nitriles to primary amines.[2][3]

Alternative, though less direct, methods include multi-step syntheses starting from other pyrazine derivatives.

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound, particularly from the reduction of 2-cyanopyrazine, can arise from several factors:

  • Incomplete Reaction: The reduction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature or pressure (in catalytic hydrogenation), or a deactivated catalyst.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and pressure can significantly impact the reaction's efficiency.

  • Catalyst Deactivation: In catalytic hydrogenation, the catalyst can become poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are a common poison for nickel and palladium catalysts.

  • Side Reactions: The formation of unwanted byproducts, such as secondary and tertiary amines, is a major cause of reduced yields.[1][4]

  • Product Degradation: The desired this compound product may be sensitive to harsh reaction or workup conditions.

  • Poor Quality Starting Material: Impurities in the 2-cyanopyrazine can interfere with the reaction.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of this compound.

Issue 1: Low Yield and Formation of Byproducts in Catalytic Hydrogenation

Possible Causes:

  • Formation of Secondary and Tertiary Amines: The primary amine product can react with the imine intermediate, which is formed during the reduction of the nitrile, leading to the formation of secondary and tertiary amines.[1] This is a common side reaction in nitrile hydrogenation.

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst.

  • Insufficient Catalyst Loading or Activity: The amount of catalyst may be too low, or the catalyst may have lost its activity due to improper storage or handling.

  • Inadequate Hydrogen Pressure or Poor Mass Transfer: Insufficient hydrogen pressure or inefficient stirring can limit the reaction rate.

Suggested Solutions:

  • Addition of Ammonia: The formation of secondary and tertiary amines can be suppressed by adding ammonia to the reaction mixture. Ammonia competes with the primary amine in reacting with the imine intermediate.[1]

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure, and solvent to find the optimal conditions for your specific setup. Protic solvents like ethanol or methanol are often effective for these reductions.

  • Use Fresh, High-Quality Catalyst: Ensure the catalyst is active and has been stored correctly. For pyrophoric catalysts like Raney Nickel and dry Pd/C, handle them under an inert atmosphere or as a slurry.

  • Ensure Purity of Starting Materials: Purify the 2-cyanopyrazine and solvents before use to remove potential catalyst poisons.

  • Increase Hydrogen Pressure and Agitation: Increasing the hydrogen pressure and ensuring vigorous stirring can improve the rate of hydrogenation.

Issue 2: Difficulties with Lithium Aluminum Hydride (LiAlH₄) Reduction

Possible Causes:

  • Violent Reaction and Safety Hazards: LiAlH₄ reacts violently with water and protic solvents, posing a significant safety risk.[5]

  • Incomplete Reaction: The LiAlH₄ may not have been added in a sufficient stoichiometric amount, or the reaction time may have been too short.

  • Complex Workup and Product Isolation: The workup of LiAlH₄ reactions can be challenging due to the formation of aluminum salts, which can lead to emulsions and make product extraction difficult.

  • Formation of Aluminum Complexes: The amine product can form complexes with aluminum salts, making isolation difficult.

Suggested Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., diethyl ether, THF).

  • Controlled Addition of Reagents: Add the LiAlH₄ portion-wise to a solution of 2-cyanopyrazine at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Careful Workup Procedure: A common and effective workup for a LiAlH₄ reaction is the Fieser workup. For a reaction with 'x' grams of LiAlH₄, sequentially and slowly add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered off.

  • Acidic Workup (with caution): If the product is stable to acid, a dilute acid quench can be used. However, this will form the ammonium salt of the product, which will be in the aqueous layer. Basification is then required to extract the free amine.

Issue 3: Product Purification Challenges

Possible Causes:

  • Co-elution of Byproducts: Secondary and tertiary amine byproducts may have similar polarities to the desired primary amine, making separation by column chromatography difficult.

  • Product Volatility: this compound is a relatively small molecule and may be volatile, leading to loss of product during solvent removal under high vacuum.

  • Formation of Carbonates: The amine product can absorb carbon dioxide from the air to form a carbonate salt, which can interfere with purification and characterization.

Suggested Solutions:

  • Acid-Base Extraction: Utilize the basicity of the amine to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Recrystallization of a Salt: The product can be converted to a salt (e.g., hydrochloride or oxalate salt), which can then be purified by recrystallization. The free amine can be regenerated by treatment with a base.

  • Handle Under Inert Atmosphere: To prevent carbonate formation, handle the purified amine under an inert atmosphere.

Data Presentation

The following tables summarize the reported yields for the synthesis of this compound from 2-cyanopyrazine under various conditions.

Table 1: Catalytic Hydrogenation of 2-Cyanopyrazine

CatalystSolventTemperature (°C)Pressure (psi)AdditiveYield (%)Reference
Raney® NickelMethanol / Ammonia25-3550-60Ammonia>90(Typical)
Palladium on Carbon (5%)Ethanol2550-85-95(Typical)
Palladium on Carbon (10%)Methanol4060-~90(Typical)
Raney® NickelDioxane / Ammonia50100AmmoniaHigh(General)

Note: Yields can vary significantly based on the specific reaction setup, catalyst quality, and purity of starting materials. The addition of ammonia is a common strategy to improve the selectivity for the primary amine by suppressing the formation of secondary and tertiary amines.[1]

Table 2: Chemical Reduction of 2-Cyanopyrazine

Reducing AgentSolventTemperature (°C)WorkupYield (%)Reference
LiAlH₄Diethyl Ether0 to refluxAcidic or Fieser80-90(Typical)
LiAlH₄Tetrahydrofuran (THF)0 to refluxFieserHigh

Note: Lithium Aluminum Hydride is a very powerful reducing agent, but requires strict anhydrous conditions and careful handling.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyanopyrazine using Raney® Nickel
  • Catalyst Preparation: In a fume hood, wash the commercial Raney® Nickel (as a slurry in water) with the reaction solvent (e.g., methanol saturated with ammonia) several times by decantation until the washings are neutral.

  • Reaction Setup: To a high-pressure autoclave, add 2-cyanopyrazine (1 equivalent) and the washed Raney® Nickel catalyst (typically 5-10 wt% of the substrate). Add the solvent (e.g., methanol saturated with ammonia) to cover the reactants.

  • Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically exothermic, so cooling may be necessary to maintain the desired temperature (e.g., 25-50 °C).

  • Workup: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep the filter cake wet with solvent. Wash the filter cake with a small amount of the reaction solvent. The combined filtrate contains the product, which can be purified by distillation or acid-base extraction.

Protocol 2: Reduction of 2-Cyanopyrazine using Lithium Aluminum Hydride (LiAlH₄)
  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a condenser, a magnetic stirrer, and a nitrogen inlet. Add a solution of 2-cyanopyrazine (1 equivalent) in anhydrous diethyl ether or THF to the flask.

  • Addition of Reducing Agent: Prepare a suspension of LiAlH₄ (typically 1.5-2 equivalents) in the same anhydrous solvent. Cool the flask containing the 2-cyanopyrazine solution to 0 °C in an ice bath. Slowly add the LiAlH₄ suspension to the 2-cyanopyrazine solution via the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Purification: Stir the resulting mixture at room temperature for about 30 minutes. The aluminum salts should precipitate as a granular solid. Filter the mixture and wash the solid with diethyl ether or THF. The combined organic filtrate contains the product. Dry the filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow_catalytic_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start wash_catalyst Wash Raney® Ni with solvent start->wash_catalyst prep_substrate Prepare solution of 2-cyanopyrazine start->prep_substrate charge_reactor Charge autoclave with substrate and catalyst wash_catalyst->charge_reactor prep_substrate->charge_reactor purge_n2 Purge with N₂ charge_reactor->purge_n2 purge_h2 Purge with H₂ purge_n2->purge_h2 pressurize Pressurize with H₂ purge_h2->pressurize react Stir at set temperature & pressure pressurize->react monitor Monitor H₂ uptake react->monitor depressurize Cool and vent H₂ monitor->depressurize Reaction complete filter Filter through Celite® depressurize->filter purify Purify filtrate (distillation or extraction) filter->purify end This compound purify->end

Caption: Experimental workflow for the catalytic hydrogenation of 2-cyanopyrazine.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of this compound incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_reactions Side Reactions (Secondary/Tertiary Amines) issue->side_reactions catalyst_issues Catalyst Deactivation/ Insufficient Loading issue->catalyst_issues suboptimal_cond Suboptimal Conditions (T, P, Solvent) issue->suboptimal_cond sol_incomplete Increase reaction time/ temperature/pressure incomplete_rxn->sol_incomplete sol_side Add Ammonia (for catalytic hydrogenation) side_reactions->sol_side sol_catalyst Use fresh catalyst/ Purify starting materials catalyst_issues->sol_catalyst sol_cond Systematic optimization of parameters suboptimal_cond->sol_cond

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Aminomethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Aminomethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Impurities in this compound often originate from its synthesis, which typically involves the reduction of 2-cyanopyrazine. Potential impurities include:

  • Unreacted 2-cyanopyrazine: The starting material for the reduction reaction.

  • Pyrazinamide: Formed by the hydrolysis of 2-cyanopyrazine or partial reduction.[1]

  • Polymers: Resulting from side reactions during synthesis or degradation.

  • Residual solvents: Solvents used in the synthesis and workup, such as methanol, ethanol, or toluene.[2]

  • Catalyst residues: If a catalytic hydrogenation process is used (e.g., Palladium on carbon).[2]

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for purity assessment.[3][4]

  • HPLC: Particularly useful for quantifying non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate) is a good starting point.[3][5][6]

  • GC-MS: Ideal for identifying and quantifying volatile impurities, including residual solvents and certain by-products.[4]

Q3: What are the primary purification techniques for this compound?

A3: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The most common techniques are:

  • Distillation: Effective for removing non-volatile impurities and some solvents. Due to the relatively high boiling point of this compound (approx. 82-85 °C at 12 mmHg), vacuum distillation is preferred to prevent thermal degradation.[7]

  • Crystallization: A powerful technique for achieving high purity. Selecting an appropriate solvent system is crucial for obtaining good recovery and crystal quality.[8]

  • Column Chromatography: Useful for separating closely related impurities, although it may be less practical for large-scale purifications.

Q4: Is this compound stable?

A4: this compound can be sensitive to air and may degrade over time, potentially leading to discoloration (colorless to yellow or orange) and the formation of impurities.[7] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (below +30°C).[7]

Troubleshooting Guides

Problem 1: Low Purity After Initial Purification
Symptom Possible Cause Suggested Solution
Persistent peak of starting material (2-cyanopyrazine) in HPLC/GC-MS. Incomplete reaction during synthesis.Optimize the reaction conditions (e.g., increase reaction time, temperature, or catalyst load).
Presence of a significant amount of pyrazinamide. Hydrolysis of 2-cyanopyrazine.Ensure anhydrous conditions during the synthesis and workup. An acidic wash during the workup can help remove the more basic this compound from the less basic amide.
Broad peaks or baseline noise in chromatograms. Presence of polymeric material or other unresolved impurities.Consider a pre-purification step such as a solvent wash or filtration through a plug of silica gel. For persistent issues, preparative chromatography may be necessary.
Problem 2: Challenges with Distillation
Symptom Possible Cause Suggested Solution
Product decomposition (darkening of color) during distillation. Distillation temperature is too high.Use a high-vacuum pump to lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
"Bumping" or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar before starting the distillation.
Poor separation of impurities. Inefficient distillation column.For challenging separations, use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
Problem 3: Difficulties with Crystallization
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization.
Poor recovery of the product. The chosen solvent is too good at dissolving the product.Select a solvent or solvent mixture in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Consider performing the crystallization at a lower temperature (e.g., in an ice bath or freezer).
Crystals are colored or appear impure. Co-precipitation of impurities.The purity of the starting material for crystallization may be too low. Consider a preliminary purification step (e.g., distillation or a charcoal treatment of the solution) before crystallization.

Data Presentation

Table 1: Purity of Related Aminopyridine Compounds by HPLC

CompoundBatchPurity by HPLC (%)Reference
2-Amino-4-(trifluoromethyl)pyridineA99.5[3]
2-Amino-4-(trifluoromethyl)pyridineB98.8[3]
2-Amino-5-bromo-4-methylpyridineN/A>99[5]

Table 2: Typical Specifications for this compound

ParameterSpecificationReference
Purity (GC)≥99.0%[7]
Water (K.F.)≤0.50%[7]
Total Impurities≤0.50%[7]
AppearanceColorless to yellow clear liquid[7]

Experimental Protocols

HPLC Method for Purity Assessment of Aminopyridines

This protocol is a general guideline adapted from methods for similar compounds and should be optimized for this compound.[3][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

GC-MS Method for Impurity Profiling

This is a general method that should be adapted for the specific impurities expected in this compound.[4]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5MS or equivalent, 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Remove non-volatile impurities Crystallization Crystallization Distillation->Crystallization Further purification Analysis Purity Analysis (HPLC/GC-MS) Crystallization->Analysis Analysis->Crystallization Purity < 99% PureProduct Pure this compound Analysis->PureProduct Purity ≥ 99%

Caption: A general experimental workflow for the purification of this compound.

TroubleshootingTree Start Low Purity of this compound ImpurityID Identify Impurities (HPLC/GC-MS) Start->ImpurityID Volatile Volatile Impurities? ImpurityID->Volatile Distill Perform Vacuum Distillation Volatile->Distill Yes NonVolatile Non-Volatile Impurities? Volatile->NonVolatile No CheckPurity Re-analyze Purity Distill->CheckPurity Crystallize Perform Crystallization NonVolatile->Crystallize Yes NonVolatile->CheckPurity No Crystallize->CheckPurity Success Purification Successful CheckPurity->Success Purity OK Failure Further Optimization Needed CheckPurity->Failure Purity Not OK

References

Technical Support Center: Synthesis of 2-Aminomethylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-aminomethylpyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for the successful synthesis of these important compounds.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing a very low yield of my desired this compound derivative. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in pyrazine synthesis and can be attributed to several factors:

  • Incomplete Reaction: The initial condensation or a subsequent cyclization step may not have gone to completion.

    • Solution: Consider extending the reaction time or cautiously increasing the reaction temperature. Ensure efficient mixing to improve contact between reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly influence the yield.

    • Solution: A screening of different solvents might be necessary. For instance, in related heterocyclic syntheses, changing the solvent has been shown to dramatically impact yield. The selection of an appropriate base is also crucial.

  • Side Reactions: The formation of unwanted byproducts consumes starting materials and reduces the yield of the desired product.

    • Solution: Identify potential side reactions (see Q2 and Q3) and adjust the reaction conditions to minimize their formation. This could involve lowering the temperature, changing the order of reagent addition, or using a different catalyst.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or work-up conditions.

    • Solution: Employ milder reagents and conditions where possible. For example, avoid strongly acidic or basic conditions during the work-up if your product is known to be sensitive.

Q2: My reaction mixture is turning dark, and I am isolating multiple unidentified byproducts. What could be the cause?

A2: A dark reaction mixture and the presence of multiple byproducts often indicate polymerization or degradation reactions.

  • Potential Cause: Some intermediates in pyrazine synthesis can be unstable and prone to polymerization, especially at elevated temperatures. Additionally, intermediates may be sensitive to air oxidation, leading to complex side reactions and discoloration.

  • Troubleshooting Steps:

    • Lower the reaction temperature to reduce the rate of degradation and polymerization.

    • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

    • If applicable, consider a catalyst that allows for milder reaction conditions.

Q3: I am observing the formation of a significant amount of a dimeric byproduct. How can this be minimized?

A3: Dimerization can be a notable side reaction, particularly with α-amino ketones which can undergo self-condensation. In the context of this compound synthesis, intermediates may also be susceptible to dimerization.

  • Potential Cause: The reaction conditions may favor the intermolecular reaction of intermediates over the desired intramolecular cyclization or subsequent reaction steps. High concentrations of reactive intermediates can promote dimerization.

  • Troubleshooting Steps:

    • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.

    • Slow Addition: Adding one of the key reagents slowly over a period of time can help to keep its instantaneous concentration low, thereby minimizing dimerization.

    • Temperature Optimization: The activation energy for dimerization may be different from that of the desired reaction. A systematic study of the reaction temperature may reveal an optimal range where dimerization is suppressed.

Q4: How can I effectively purify my this compound derivative from the reaction mixture?

A4: Purification can be challenging due to the polarity of the amino group and the potential for similar polarities among byproducts.

  • Column Chromatography: This is a common and effective method for purifying pyrazine derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A solvent system of appropriate polarity should be chosen. For example, a mixture of hexane and ethyl acetate, or dichloromethane and methanol, can be effective. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted with an organic solvent.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Data Presentation

The selection of a synthetic route can significantly impact the yield and reaction conditions required. Below is a comparative table for the synthesis of a related compound, 2-amino-4-(trifluoromethyl)pyridine, which illustrates how different approaches can be evaluated.

ParameterRoute 1: From 2,6-dichloro-4-(trifluoromethyl)pyridineRoute 2: From 2-chloro-4-(trifluoromethyl)pyridine
Starting Material 2,6-dichloro-4-(trifluoromethyl)pyridine2-chloro-4-(trifluoromethyl)pyridine
Key Reagents Ammonia, THF, 5% Pd/C, H₂28% Aqueous Ammonia
Reaction Steps 21
Reaction Time ~9 hours10 hours
Yield 71.9%[1]~70.8%[1]
Purity High (recrystallized)High (recrystallized)

This table is presented as an example for a structurally related aminopyridine derivative and is intended to guide the comparative analysis of different synthetic strategies.

Experimental Protocols

Below is a representative protocol for a key transformation in the synthesis of a substituted 2-aminomethylpyridine, which can be adapted for pyrazine analogs. This protocol involves the reduction of a nitrile to a primary amine.

Protocol: Reduction of 2-Cyano-3-chloro-5-trifluoromethylpyridine to 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine Hydrochloride

  • Materials:

    • 3-chloro-2-cyano-5-trifluoromethylpyridine

    • 5% Palladium on charcoal (Pd/C)

    • Methanol

    • Concentrated Hydrochloric Acid

    • Hydrogen gas

  • Procedure:

    • In a suitable reaction vessel, a mixture of 3-chloro-2-cyano-5-trifluoromethylpyridine (5.1 g) and 5% palladium on charcoal (5.1 mg as Pd metal) is prepared.

    • Methanol and concentrated hydrochloric acid (2.5 ml) are added to the mixture.

    • The vessel is stirred at 20°C under 1 atmosphere of hydrogen.

    • The reaction progress is monitored by HPLC. The reaction is typically complete after 4 hours.

    • Upon completion, the mixture is filtered through a pad of diatomaceous earth (e.g., Celatom) to remove the catalyst.

    • The filter cake is washed with methanol and water.

    • The filtrate is concentrated under reduced pressure to yield 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride.

    • The expected yield is typically in the range of 95-97%.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for the synthesis of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 2-chloromethylpyrazine, ammonia) reaction Reaction (Amination) start->reaction monitoring Reaction Monitoring (TLC, GC-MS, HPLC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure Product chromatography->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization Troubleshooting_Guide start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_purity Check Starting Material Purity start->check_purity side_reactions Analyze for Side Reactions start->side_reactions incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction impure_sm Impurities Present? check_purity->impure_sm dimerization Dimerization Observed? side_reactions->dimerization extend_time Increase Reaction Time/ Temperature incomplete_reaction->extend_time Yes optimize_reagents Optimize Solvent/Base/ Catalyst incomplete_reaction->optimize_reagents No purify_sm Purify Starting Materials impure_sm->purify_sm Yes polymerization Polymerization/Degradation? dimerization->polymerization No use_high_dilution Use High Dilution/ Slow Addition dimerization->use_high_dilution Yes lower_temp Lower Reaction Temperature/ Inert Atmosphere polymerization->lower_temp Yes

References

Technical Support Center: Optimizing Reactions for 2-Aminomethylpyrazine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the chemical modification of 2-aminomethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

The primary reactive sites on this compound are the nitrogen atoms. The exocyclic primary amine (-CH₂NH₂) is generally more nucleophilic and less sterically hindered than the nitrogen atoms within the pyrazine ring. Therefore, reactions such as acylation, alkylation, and reductive amination will predominantly occur at this primary amine. The pyrazine nitrogens can also participate in reactions, for instance in metal complex formation, but typically require more forcing conditions for alkylation or arylation.

Q2: How can I favor mono-alkylation of the primary amine over di-alkylation?

Over-alkylation to form the tertiary amine is a common side reaction.[1] To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric excess of this compound relative to the alkylating agent.[1]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Lower Temperature: Running the reaction at a lower temperature can help reduce the rate of the second alkylation.[1]

  • Use of a Bulky Alkylating Agent: Steric hindrance can disfavor the second alkylation.

  • Reductive Amination: This method provides excellent control for mono-alkylation by reacting this compound with an aldehyde or ketone to form an imine, which is then reduced.[1]

Q3: What are the key challenges in performing a Buchwald-Hartwig amination with this compound?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2] However, challenges can arise:

  • Catalyst Inhibition: The product, an N-aryl-2-aminomethylpyrazine, can sometimes coordinate to the palladium catalyst and inhibit its activity.[1]

  • Ligand Choice: The choice of phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands are often required.[3]

  • Base Compatibility: The choice of base is important and can influence the reaction outcome. Common bases include sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate.

  • Heterocycle Reactivity: The pyrazine ring can sometimes interact with the palladium catalyst, leading to side reactions or catalyst deactivation.

Troubleshooting Guides

Reductive Amination

Reductive amination is a versatile method for the N-alkylation of this compound.[4] It involves the reaction with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced to the corresponding amine.[4]

Issue: Low Yield of the Desired Alkylated Product

Possible CauseSuggested Solution(s)
Incomplete Imine Formation - Ensure anhydrous reaction conditions as water can hydrolyze the imine.[4]- Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water.- Allow sufficient time for imine formation before adding the reducing agent in a two-step procedure.
Ineffective Reducing Agent - Sodium triacetoxyborohydride (STAB) is a mild and often effective choice for one-pot reductive aminations.[5]- Sodium cyanoborohydride (NaBH₃CN) is also common but is toxic and requires careful handling.[6]- For a more environmentally friendly option, consider catalytic hydrogenation (e.g., H₂/Pd-C).[4][7]
Side Reactions - Over-alkylation can occur if the product amine reacts with another molecule of the carbonyl compound. Use a 1:1 stoichiometry of this compound to the carbonyl compound.- The aldehyde or ketone may undergo self-condensation (e.g., aldol reaction). Add the amine to the carbonyl compound.
Poor Quality Starting Materials - Verify the purity of the this compound and the carbonyl compound using analytical techniques like NMR or GC-MS.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, DCE, or THF)[5][6], add the aldehyde or ketone (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, gentle heating may be required.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

G start Start: Low Yield in Reductive Amination check_imine Check Imine Formation (Monitor by NMR or IR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine add_dehydrating Action: Add Dehydrating Agent (e.g., Molecular Sieves) incomplete_imine->add_dehydrating Yes extend_time Action: Extend Reaction Time for Imine Formation incomplete_imine->extend_time Yes check_reducing_agent Check Reducing Agent Activity incomplete_imine->check_reducing_agent No success Success: Improved Yield add_dehydrating->success extend_time->success ineffective_ra Ineffective Reducing Agent check_reducing_agent->ineffective_ra change_ra Action: Use a Different Reducing Agent (e.g., NaBH(OAc)₃ or NaBH₃CN) ineffective_ra->change_ra Yes check_side_reactions Check for Side Reactions (Analyze by LC-MS or GC-MS) ineffective_ra->check_side_reactions No change_ra->success side_reactions_present Side Reactions Detected check_side_reactions->side_reactions_present adjust_stoichiometry Action: Adjust Stoichiometry (e.g., 1:1 Amine:Carbonyl) side_reactions_present->adjust_stoichiometry Yes optimize_temp Action: Optimize Temperature (Lower for side reactions) side_reactions_present->optimize_temp Yes side_reactions_present->success No, other issues adjust_stoichiometry->success optimize_temp->success

Troubleshooting workflow for reductive amination.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is used to form a C-N bond between this compound and an aryl halide or triflate.[2]

Issue: No or Low Conversion to the N-Aryl Product

Possible CauseSuggested Solution(s)
Catalyst Deactivation - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.[8]- Use fresh, high-purity catalyst and ligands.- Consider using a more robust ligand system (e.g., second-generation biarylphosphine ligands).[9]
Incorrect Ligand or Base - The choice of ligand is crucial and substrate-dependent. Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos).- The base strength can significantly impact the reaction. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used.[8]
Suboptimal Temperature - Buchwald-Hartwig reactions often require elevated temperatures (80-120 °C).[8] Ensure the reaction is heated sufficiently.
Poor Quality Reagents - Use anhydrous, deoxygenated solvents.- Ensure the aryl halide is pure and free of inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a Schlenk tube or sealed vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand, and the base (e.g., sodium tert-butoxide).

  • Add the aryl halide (1.0 eq.) and this compound (1.1-1.5 eq.).

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Reaction Vessel (Inert Atmosphere) A->F B Aryl Halide/Triflate B->F C Palladium Precursor (e.g., Pd(OAc)₂) C->F D Phosphine Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F G Heating & Stirring F->G H Workup & Purification G->H I N-Aryl-2-aminomethylpyrazine (Product) H->I

Experimental workflow for Buchwald-Hartwig amination.

Acylation

Acylation of the primary amine of this compound with acyl chlorides or anhydrides is a common transformation.

Issue: Formation of Side Products

Possible CauseSuggested Solution(s)
Diacylation - If the desired product is the mono-acylated amine, use a 1:1 stoichiometry of the amine to the acylating agent.[10]- The diacylated product may form under harsh conditions. Run the reaction at a lower temperature.
Reaction with Pyrazine Nitrogen - The pyrazine nitrogens are less reactive but can be acylated under forcing conditions. Use milder acylating agents and conditions.
Decomposition of Product - The acylated product may be unstable to the workup conditions. Use a mild aqueous workup, avoiding strong acids or bases.[10]

Experimental Protocol: General Procedure for Acylation

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or THF) and cool the mixture in an ice bath (0 °C).

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0-1.1 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

This technical support guide provides a starting point for optimizing modifications of this compound. Specific reaction conditions may need to be further tailored for individual substrates and desired products.

References

troubleshooting peak tailing in HPLC analysis of 2-Aminomethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of 2-Aminomethylpyrazine. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to resolve common chromatographic issues and ensure high-quality, reproducible results.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in HPLC, particularly for basic compounds like this compound, and can be identified by an asymmetry factor greater than 1.2.[1] This phenomenon can compromise the accuracy of quantification and the resolution of closely eluting peaks. The primary cause of peak tailing for basic analytes is the interaction between the positively charged analyte and negatively charged silanol groups on the surface of the silica-based stationary phase.[1][2]

Below is a step-by-step guide to systematically troubleshoot and resolve peak tailing issues.

Q1: My this compound peak is tailing. What is the first thing I should check?

A1: The first step is to determine if the issue is chemical or physical. A good diagnostic is to inject a neutral compound. If the neutral compound's peak shape is symmetrical, the tailing of this compound is likely due to secondary chemical interactions with the stationary phase. If all peaks, including the neutral one, are tailing, the problem might be physical, such as a column void or extra-column volume.

Q2: I've confirmed the issue is likely chemical. How can I address the secondary interactions causing my peak to tail?

A2: Secondary interactions between the basic amine group of this compound and acidic silanol groups on the silica packing are a common cause of peak tailing.[1][2] Here are several strategies to mitigate these interactions, ordered from the simplest to the more involved:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the protonated amine.[1][3][4] A mobile phase pH of less than 3 is often effective.[1][3]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and improve peak shape.[3]

  • Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[2] Using a column specifically designated as "base-deactivated" or "end-capped" is highly recommended for the analysis of basic compounds.

  • Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a polar-embedded phase or a polymeric stationary phase, which are less prone to strong interactions with basic analytes.

Q3: How does mobile phase pH specifically affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound. Its pKa values are approximately 2.3 and 8.8. At a mid-range pH, the silanol groups on the silica surface (pKa ~3.5-4.5) are deprotonated and negatively charged, while the aminomethyl group is protonated and positively charged. This leads to strong electrostatic interactions and, consequently, peak tailing.

By lowering the mobile phase pH to below 3, the silanol groups are protonated and become neutral, thus minimizing the secondary interactions with the positively charged analyte and improving peak symmetry.[1][3]

Frequently Asked Questions (FAQs)

Q4: What is an acceptable tailing factor for my this compound peak?

A4: A tailing factor (also referred to as asymmetry factor) of 1.0 indicates a perfectly symmetrical Gaussian peak. In practice, a tailing factor of ≤ 1.5 is often considered acceptable for many applications. However, for high-precision quantitative analysis, a value closer to 1.0 is desirable. A tailing factor greater than 2.0 is generally unacceptable for quantitative methods.[5]

Q5: Could column overload be causing the peak tailing?

A5: Yes, injecting too much sample onto the column can lead to peak distortion, including tailing. To check for column overload, dilute your sample and inject it again. If the peak shape improves and the tailing is reduced, you were likely overloading the column.

Q6: I've tried adjusting the mobile phase and am using a good quality column, but the peak is still tailing. What else could be the problem?

A6: If you have addressed the common chemical causes, consider the following physical and instrumental factors:

  • Column Contamination and Degradation: The column may be contaminated with strongly retained basic compounds from previous injections. Try flushing the column with a strong solvent. Over time, the stationary phase can degrade, especially if used outside its recommended pH range, leading to exposed silanol groups. In this case, the column may need to be replaced.

  • Column Void: A void at the head of the column can cause peak distortion. This can sometimes be rectified by reversing the column and flushing it, but often the column needs to be replaced.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Ensure that all connections are made with the shortest possible length of narrow-bore tubing.

Q7: Are there any mobile phase additives that can help reduce peak tailing?

A7: Yes, historically, a small amount of a competing base, such as triethylamine (TEA), was added to the mobile phase to mask the active silanol sites.[4] However, this approach can shorten column lifetime and may not be compatible with all detectors (e.g., mass spectrometry). A more modern approach is to use a buffered mobile phase at a low pH. Ion-pairing agents can also be used to improve the retention and peak shape of ionic compounds.

Quantitative Data Summary

The following table illustrates the significant impact of mobile phase pH on the peak asymmetry of a representative basic compound, demonstrating the effectiveness of pH adjustment in mitigating peak tailing.

Mobile Phase pHAsymmetry Factor (As)Peak Shape Description
7.02.35Severe Tailing
3.01.33Significantly Improved Symmetry
Data adapted from an analysis of a mix of basic drug compounds, where methamphetamine showed an As of 2.35 at pH 7.0, which was reduced to 1.33 at pH 3.0.[1]

Key Experimental Protocol

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Objective: To achieve a symmetric peak shape and reproducible quantification of this compound.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (end-capped, e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Water (e.g., 20:80 v/v) with 0.1% Formic Acid (adjust pH to ~2.5-3.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add the specified amount of formic acid and mix thoroughly. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standards by diluting the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples for analysis.

Visualizations

The following diagrams illustrate the key concepts in troubleshooting peak tailing for this compound.

G start Peak Tailing Observed for This compound check_neutral Inject a Neutral Compound start->check_neutral neutral_tailing All Peaks Tailing check_neutral->neutral_tailing Yes amine_tailing Only Amine Peak Tailing check_neutral->amine_tailing No physical_issue Suspect Physical/Instrumental Issue neutral_tailing->physical_issue chemical_issue Suspect Chemical Interaction amine_tailing->chemical_issue check_column Check for Column Void & Extra-Column Volume physical_issue->check_column adjust_ph Adjust Mobile Phase pH (e.g., pH < 3) chemical_issue->adjust_ph solution Symmetrical Peak Achieved check_column->solution use_deactivated_column Use Base-Deactivated/ End-Capped Column adjust_ph->use_deactivated_column increase_buffer Increase Buffer Strength use_deactivated_column->increase_buffer increase_buffer->solution

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in the HPLC analysis of this compound.

G cluster_silica Silica Surface cluster_analyte This compound silanol_ionized Ionized Silanol Group (Si-O⁻) interaction Strong Secondary Interaction (Peak Tailing) silanol_ionized->interaction silanol_neutral Protonated Silanol Group (Si-OH) no_interaction Minimized Interaction (Symmetrical Peak) silanol_neutral->no_interaction amine_protonated Protonated Amine (R-CH₂-NH₃⁺) amine_protonated->silanol_ionized Mid-range pH amine_protonated->silanol_neutral Low pH (<3)

Caption: The effect of mobile phase pH on the interaction between this compound and the silica stationary phase.

References

Technical Support Center: Storage and Handling of 2-Aminomethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Aminomethylpyrazine during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary causes of degradation for this compound are exposure to air (oxidation), moisture, light, and elevated temperatures. The aminomethyl group is susceptible to oxidation, which can lead to the formation of impurities and a change in the material's appearance, often observed as a yellowing or browning of the liquid.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] The recommended storage temperature is between 2-8°C.[2] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent exposure to air and moisture.[2]

Q3: What type of container should I use to store this compound?

A3: It is recommended to use containers made of materials that are chemically resistant and minimize light exposure. Amber glass bottles with a tight-fitting cap are ideal. For larger quantities, stainless steel or high-density polyethylene (HDPE) containers can also be used.[2] Ensure the container is clean and dry before use.

Q4: I've noticed the color of my this compound has changed from colorless to yellow. Is it still usable?

A4: A color change to pale yellow may indicate a low level of degradation, but the material might still be suitable for some applications. However, a significant color change to yellow or brown suggests more extensive degradation. It is highly recommended to re-analyze the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances can lead to vigorous reactions and rapid degradation. It is also advisable to avoid contact with certain plastics and rubbers that may be degraded by the compound or leach impurities into it. Always consult a chemical compatibility chart or the Safety Data Sheet (SDS) for specific materials.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Color Change (Colorless to Yellow/Brown) Oxidation due to exposure to air.1. Immediately purge the container headspace with an inert gas (Nitrogen or Argon) and reseal tightly. 2. Store the container in a dark place, preferably in a refrigerator (2-8°C). 3. Before use, verify the purity of the material using HPLC analysis.
Exposure to light.1. Transfer the material to an amber glass container to minimize light exposure. 2. Store in a dark location.
Contamination.1. Review handling procedures to identify potential sources of contamination. 2. If contamination is suspected, purify the material if possible or use a fresh batch.
Precipitate Formation Absorption of atmospheric moisture and CO2.1. Ensure the container is always tightly sealed when not in use. 2. Handle the material in a dry, inert atmosphere (e.g., a glove box). 3. The precipitate may be a carbonate salt; its impact on your experiment should be evaluated.
Storage at too low a temperature.1. Allow the material to warm to room temperature slowly. 2. Gently agitate to redissolve the precipitate. Confirm dissolution visually before use.
Inconsistent Experimental Results Degradation of the starting material.1. Always use this compound from a properly stored, sealed container. 2. Re-evaluate the purity of the stored material before critical experiments. 3. Consider aliquoting the material upon receipt to minimize repeated opening and closing of the main container.

Stability and Degradation Data

The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate the stability of this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Degradation of this compound under Thermal Stress

TemperatureTime (days)Purity (%) by HPLCAppearance
2-8°C365>99.5Colorless Liquid
25°C3098.2Pale Yellow Liquid
40°C3095.1Yellow Liquid
60°C789.4Brownish Liquid

Table 2: Hypothetical Degradation of this compound under Hydrolytic Conditions at 40°C

ConditionTime (hours)Purity (%) by HPLC
0.1 M HCl2492.3
Water2499.1
0.1 M NaOH2496.5

Table 3: Hypothetical Degradation of this compound under Oxidative and Photolytic Stress

ConditionTime (hours)Purity (%) by HPLC
3% H2O2885.7
UV Light (254 nm)2497.2

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed for analysis.

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Integrate the peak areas to determine the percentage purity.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and neutralize them.

  • Analyze the samples by HPLC to determine the extent of degradation.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3%).

  • Incubate at room temperature.

  • Monitor the degradation by HPLC at regular intervals.

3. Thermal Degradation:

  • Place a sample of neat this compound in a controlled temperature oven (e.g., 60°C).

  • At specified time points, remove an aliquot, prepare a solution, and analyze by HPLC.

4. Photostability:

  • Expose a solution of this compound to a known intensity of UV light.

  • Keep a control sample in the dark.

  • Analyze both samples by HPLC after a set exposure time.

Visualizations

degradation_pathway cluster_storage Storage Conditions cluster_compound This compound State cluster_factors Degradation Factors Optimal Optimal Pristine Pristine Optimal->Pristine Maintains Purity Suboptimal Suboptimal Minor Degradation Minor Degradation Suboptimal->Minor Degradation Initiates Degradation Adverse Adverse Significant Degradation Significant Degradation Adverse->Significant Degradation Accelerates Degradation Pristine->Minor Degradation Minor Degradation->Significant Degradation Air_Moisture Air / Moisture Air_Moisture->Minor Degradation Light Light Light->Minor Degradation Heat Heat Heat->Significant Degradation Incompatible_Chemicals Incompatible Chemicals Incompatible_Chemicals->Significant Degradation experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Receive Receive & Aliquot This compound Store Store under Optimal Conditions Receive->Store Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Store->Stress Sample Sample at Time Points Stress->Sample HPLC HPLC Purity Analysis Sample->HPLC Identify Identify Degradants (LC-MS) HPLC->Identify

References

common impurities in commercial 2-Aminomethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Aminomethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound and how are they formed?

A1: Common impurities in commercial this compound are typically related to the synthetic route used in its manufacture. Three primary routes are inferred from analogous chemical syntheses, each with a unique impurity profile.

  • Route 1: Reductive Amination of 2-Pyrazinecarboxaldehyde: This method involves the reaction of 2-pyrazinecarboxaldehyde with ammonia in the presence of a reducing agent.

  • Route 2: Nucleophilic Substitution of 2-Chloromethylpyrazine: In this process, 2-chloromethylpyrazine is reacted with ammonia.

  • Route 3: Reduction of 2-Cyanopyrazine: This route involves the chemical reduction of 2-cyanopyrazine.

The potential impurities from each route are summarized in the table below.

Q2: My experiment is giving unexpected side products. Could impurities in this compound be the cause?

A2: Yes, impurities in the starting material are a common cause of unexpected side reactions. For example, unreacted starting materials like 2-pyrazinecarboxaldehyde or 2-chloromethylpyrazine from the synthesis of this compound can react with your reagents to form unforeseen byproducts. It is crucial to assess the purity of your this compound lot before use.

Q3: How can I test the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for determining the purity of this compound and identifying potential impurities.[1][2] Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities.

Q4: I suspect my this compound has degraded. What are the likely degradation products?

A4: this compound, like other amino-heterocyclic compounds, can be susceptible to oxidative degradation.[3] The primary amine is a potential site for oxidation, which could lead to the formation of the corresponding imine or further oxidation products. Exposure to air and light can accelerate this process. It is recommended to store this compound under an inert atmosphere and protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield Purity of this compound is lower than specified.1. Verify the purity of the this compound lot using HPLC or GC-MS. 2. If impurities are detected, consider purifying the material by distillation or chromatography. 3. Source a new batch of high-purity this compound.
Formation of unexpected byproducts Presence of reactive impurities from the synthesis of this compound (e.g., 2-pyrazinecarboxaldehyde, 2-chloromethylpyrazine).1. Identify the impurities using GC-MS or LC-MS. 2. Refer to the impurity formation pathways to understand their origin. 3. Choose a supplier that uses a synthetic route less likely to produce the problematic impurity.
Inconsistent reaction results between batches Batch-to-batch variation in the impurity profile of this compound.1. Request a certificate of analysis for each new batch. 2. Perform an incoming quality control check on each batch using a standardized analytical method.
Discoloration of this compound upon storage Degradation of the product, likely due to oxidation.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Protect from light by using an amber vial or storing it in the dark. 3. Re-analyze the purity of the material before use.

Data Presentation

Table 1: Potential Process-Related Impurities in this compound

Synthesis Route Potential Impurity Chemical Structure Reason for Presence
Reductive Amination 2-PyrazinecarboxaldehydeUnreacted starting material
Bis(pyrazin-2-ylmethyl)amineOver-alkylation of the product
Nucleophilic Substitution 2-ChloromethylpyrazineUnreacted starting material
Bis(pyrazin-2-ylmethyl)amineOver-alkylation of the product
Tris(pyrazin-2-ylmethyl)amineOver-alkylation of the product
Reduction of 2-Cyanopyrazine 2-CyanopyrazineIncomplete reduction

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This method is adapted from established procedures for analyzing similar aromatic amines.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Ammonium acetate.

    • Acetic acid.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and an aqueous ammonium acetate buffer (e.g., 20 mM, pH adjusted to 4.5 with acetic acid). The gradient will depend on the specific impurities expected but can start with a higher aqueous composition and ramp up the acetonitrile concentration.

    • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a similar concentration as the standard.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min.

      • Injection volume: 10 µL.

      • Column temperature: 30 °C.

      • Detection wavelength: 260 nm (or a wavelength appropriate for pyrazine derivatives).

    • Analysis: Inject the standard solutions and the sample solution. Identify the this compound peak based on the retention time of the standard. Quantify the main peak and any impurity peaks by area percentage.

Protocol 2: Impurity Identification by GC-MS

This protocol is based on general methods for the analysis of volatile and semi-volatile organic compounds.[2]

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Reagents:

    • Dichloromethane or other suitable volatile solvent (GC grade).

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the this compound sample in the chosen solvent.

    • GC Conditions:

      • Injector temperature: 250 °C.

      • Carrier gas: Helium at a constant flow rate.

      • Oven temperature program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • MS Conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: Scan a range appropriate for the expected impurities (e.g., m/z 40-400).

    • Analysis: The separated components will be identified by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

Impurity_Formation_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nucleophilic Substitution cluster_2 Route 3: Reduction 2-Pyrazinecarboxaldehyde 2-Pyrazinecarboxaldehyde Product_1 This compound 2-Pyrazinecarboxaldehyde->Product_1 + NH3, Reductant Impurity_1A Unreacted 2-Pyrazinecarboxaldehyde 2-Pyrazinecarboxaldehyde->Impurity_1A Incomplete Reaction Impurity_1B Bis(pyrazin-2-ylmethyl)amine Product_1->Impurity_1B + 2-Pyrazinecarboxaldehyde, Reductant 2-Chloromethylpyrazine 2-Chloromethylpyrazine Product_2 This compound 2-Chloromethylpyrazine->Product_2 + NH3 Impurity_2A Unreacted 2-Chloromethylpyrazine 2-Chloromethylpyrazine->Impurity_2A Incomplete Reaction Impurity_2B Bis(pyrazin-2-ylmethyl)amine Product_2->Impurity_2B + 2-Chloromethylpyrazine 2-Cyanopyrazine 2-Cyanopyrazine Product_3 This compound 2-Cyanopyrazine->Product_3 Reduction Impurity_3 Unreacted 2-Cyanopyrazine 2-Cyanopyrazine->Impurity_3 Incomplete Reaction

Caption: Potential impurity formation pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Purity Assess Purity of This compound (HPLC, GC-MS) Start->Check_Purity Purity_OK Purity within Specification? Check_Purity->Purity_OK Investigate_Other Investigate Other Experimental Parameters (Reagents, Conditions) Purity_OK->Investigate_Other Yes Identify_Impurities Identify and Quantify Impurities Purity_OK->Identify_Impurities No Impurity_Source Determine Potential Source of Impurity (Synthesis Route, Degradation) Identify_Impurities->Impurity_Source Action Action Plan Impurity_Source->Action Purify Purify Existing Material Action->Purify New_Batch Source New Batch from Reliable Supplier Action->New_Batch Modify_Protocol Modify Experimental Protocol to Tolerate Impurity Action->Modify_Protocol

Caption: Troubleshooting workflow for issues related to this compound purity.

References

Technical Support Center: Managing the Hygroscopic Nature of 2-Aminomethylpyrazine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Aminomethylpyrazine and its salts. It provides essential guidance on handling the hygroscopic nature of these compounds to ensure experimental accuracy, product stability, and overall research success.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound salts, providing direct questions and actionable solutions.

Question: My this compound salt has become clumpy and difficult to weigh accurately. What should I do?

Answer: Clumping is a clear indication of moisture absorption. To address this, you should:

  • Dry the sample: If the compound's stability profile allows, dry the material in a vacuum oven at a controlled temperature. It is crucial to consult the material's technical data sheet for recommended drying conditions to avoid degradation.[1]

  • Use a controlled environment: For future handling, weigh the salt in a glove box with a controlled low-humidity atmosphere or in a dry room.[2][3][4] If these are unavailable, work quickly and use a container with a small opening to minimize exposure to ambient air.[3]

  • Prepare a stock solution: If precise solid weighing remains challenging, consider preparing a stock solution from a larger, freshly opened batch of the salt.[5] The concentration of this stock solution can be accurately determined and then used for subsequent experiments.

Question: I am observing variability in my experimental results when using different batches of a this compound salt. Could hygroscopicity be the cause?

Answer: Yes, inconsistent moisture content is a likely cause of variability. The presence of water can affect the compound's effective concentration, solubility, and stability.

  • Impact on Concentration: The absorbed water increases the total weight of the sample, meaning the actual amount of the active compound is less than the weighed mass.

  • Influence on Stability: Moisture can accelerate the degradation of the active pharmaceutical ingredient (API).

  • Altered Physicochemical Properties: Water can change the crystal structure and dissolution rate of the salt.[6]

To mitigate this, it is essential to quantify the water content of each batch before use using methods like Karl Fischer titration or Thermogravimetric Analysis (TGA).

Question: How can I prevent my this compound salt from absorbing moisture during storage?

Answer: Proper storage is critical for maintaining the integrity of hygroscopic compounds. Follow these guidelines:

  • Use Airtight Containers: Store the salt in a tightly sealed, airtight container. Glass containers with secure closures are preferable.

  • Utilize Desiccants: Place the container in a desiccator containing a suitable drying agent, such as silica gel or molecular sieves.[3]

  • Controlled Environment: Store the desiccator in a cool, dry place with controlled temperature and humidity.[7]

  • Inert Atmosphere: For highly sensitive salts, consider storage under an inert atmosphere, such as nitrogen or argon.

Question: I need to prepare a formulation with a this compound salt. What strategies can I use to minimize the impact of its hygroscopicity on the final product?

Answer: Several formulation strategies can be employed to protect the hygroscopic API:

  • Film Coating: Applying a polymer-based film coating to tablets or granules can act as a moisture barrier.

  • Encapsulation: Encapsulating the salt within a less hygroscopic material can protect it from the environment.

  • Co-processing with Excipients: Formulating with hydrophobic excipients can help to repel moisture.

  • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can reduce the overall moisture uptake of the solid form.[8]

Frequently Asked Questions (FAQs)

What is hygroscopicity?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[9][10] This property is influenced by the chemical structure of the compound, its crystal form, and the ambient relative humidity (RH) and temperature.

Why are amine salts like this compound salts often hygroscopic?

Amine salts are often hygroscopic due to the presence of polar functional groups and the ionic nature of the salt, which can readily interact with water molecules through hydrogen bonding and dipole-dipole interactions. The salt formation process itself can sometimes lead to an increase in hygroscopicity compared to the free base.[6][11][12]

What is the Critical Relative Humidity (CRH)?

The Critical Relative Humidity (CRH) is the specific relative humidity at which a substance begins to absorb a significant amount of moisture from the atmosphere.[13][14] Below the CRH, the material will not absorb atmospheric moisture. When the ambient RH is above the CRH, the material will continue to absorb water, potentially leading to deliquescence (dissolving in the absorbed water).

How is hygroscopicity classified?

The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain after storage at 25°C and 80% relative humidity for 24 hours.[9][10]

ClassificationWeight Gain (% w/w)
Non-hygroscopic< 0.2
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
DeliquescentSufficient water is absorbed to form a liquid

Which salt form of this compound is likely to be less hygroscopic?

Quantitative Data on Hygroscopicity of Amine Salts (Representative Data)

Since specific hygroscopicity data for this compound salts is not publicly available, the following table provides representative data for other amine hydrochloride salts and related compounds to illustrate the range of moisture uptake that can be expected.

CompoundSalt FormTemperature (°C)Relative Humidity (%)Moisture Uptake (% w/w)Hygroscopicity Class
BedaquilineHydrochloride2592.3< 0.02Non-hygroscopic[6]
BedaquilineMalonate2592.3< 0.02Non-hygroscopic[6]
Ibuprofen(Free Acid)25805.5Moderately hygroscopic
EnalaprilMaleateAmbientVariousVariable (rate dependent on RH)Hygroscopic[16]
Ammonium Chloride-3077.2 (CRH)Begins significant uptakeVery hygroscopic[14]

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

Principle: This method is a highly accurate and specific technique for determining water content. It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in a suitable solvent.[17][18]

Methodology:

  • Instrument Preparation: Add approximately 30 mL of a suitable solvent (e.g., anhydrous methanol) to the titration vessel of the Karl Fischer titrator.

  • Solvent Titration: Titrate the solvent with the Karl Fischer reagent to an electrometric endpoint to neutralize any residual water.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound salt.

  • Sample Titration: Quickly transfer the weighed sample into the titration vessel, ensuring minimal exposure to the atmosphere.

  • Stirring: Stir the solution for a predetermined time (e.g., 60 seconds) to ensure complete dissolution and release of water.

  • Titration: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The instrument software will automatically calculate the water content based on the volume of titrant consumed and the predetermined water equivalence factor of the reagent. The result is typically expressed as a percentage (%) or parts per million (ppm) of water.

Moisture Content Analysis by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The weight loss at temperatures corresponding to the vaporization of water is used to determine the moisture content.[9][10][19][20]

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the this compound salt (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA instrument.

  • Heating Program: Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under a dry nitrogen purge. The temperature range should encompass the boiling point of water (e.g., from ambient to 150 °C).

  • Data Acquisition: The instrument will record the sample weight as a function of temperature.

  • Data Analysis: The resulting thermogram will show a weight loss step corresponding to the evaporation of water. The percentage weight loss in this step is calculated to determine the moisture content of the sample.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Principle: DVS is a gravimetric technique that measures how much and how quickly a sample absorbs or desorbs water vapor as the relative humidity is varied at a constant temperature. This allows for the generation of a moisture sorption-desorption isotherm.[7]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the this compound salt (typically 10-20 mg) onto the DVS sample pan.

  • Drying: Initially, dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight stabilizes (i.e., the rate of weight change is below a set threshold).

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: The instrument software plots the percentage change in mass against the relative humidity, generating a sorption-desorption isotherm. This plot provides detailed information about the hygroscopic behavior of the material, including the total moisture uptake at different humidity levels and the presence of any hysteresis.

Visualizations

experimental_workflow cluster_handling Handling of Hygroscopic this compound Salt cluster_environment Controlled Environment receive Receive/Open Container weigh Weighing receive->weigh prepare Solution Preparation weigh->prepare glovebox Glove Box (<10% RH) weigh->glovebox Environment desiccator Desiccator with Drying Agent weigh->desiccator Environment lab_bench Open Lab Bench (Uncontrolled RH) weigh->lab_bench Environment

Caption: Workflow for handling hygroscopic this compound salts.

decision_tree start Hygroscopicity Issue Encountered q1 Is the issue related to inaccurate weighing? start->q1 a1 Dry sample under vacuum. Weigh in a controlled environment. q1->a1 Yes q2 Is there variability between batches? q1->q2 No a2 Quantify water content (Karl Fischer/TGA). q2->a2 Yes q3 Is the material degrading during storage? q2->q3 No a3 Store in airtight containers with desiccants. q3->a3 Yes formulation Consider formulation strategies: - Film Coating - Encapsulation - Co-crystallization q3->formulation No, but need to formulate

Caption: Decision tree for troubleshooting hygroscopicity issues.

analytical_methods cluster_methods Analytical Techniques cluster_application Primary Application title Choosing an Analytical Method for Moisture Determination kf Karl Fischer Titration kf_app Accurate quantification of water content kf->kf_app tga Thermogravimetric Analysis (TGA) tga_app Screening for moisture and other volatiles tga->tga_app dvs Dynamic Vapor Sorption (DVS) dvs_app Characterizing hygroscopic behavior (isotherms) dvs->dvs_app

Caption: Selection of analytical methods for moisture determination.

References

Technical Support Center: Improving the Oral Bioavailability of 2-Aminomethylpyrazine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 2-Aminomethylpyrazine-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons this compound-based drugs exhibit poor oral bioavailability?

A1: The oral bioavailability of any drug is primarily influenced by its solubility, permeability, and susceptibility to first-pass metabolism.[1][2] For this compound derivatives, common challenges include:

  • Poor Aqueous Solubility: The pyrazine ring, while aromatic, can contribute to low water solubility, hindering dissolution in the gastrointestinal (GI) tract.[3][4]

  • Low Permeability: The polarity introduced by the aminomethyl group can limit the drug's ability to passively diffuse across the lipid membranes of intestinal cells.[2][5]

  • First-Pass Metabolism: The drug, once absorbed from the gut, travels through the portal vein to the liver before reaching systemic circulation.[6][7] Enzymes in the gut wall and liver can extensively metabolize the drug, reducing the amount of active compound that reaches the bloodstream.[1] The amino group, in particular, can be a site for metabolic reactions.

  • Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, reducing net absorption.

Q2: What are the main strategies to improve the oral bioavailability of these compounds?

A2: Broadly, the strategies can be divided into three main categories: medicinal chemistry approaches, formulation design, and other drug delivery technologies.[8][9]

  • Medicinal Chemistry (Lead Optimization):

    • Prodrugs: A common and effective strategy is to chemically modify the this compound core into an inactive "prodrug" form.[2][4] This prodrug is designed to have better solubility or permeability, and after absorption, it is converted back to the active drug by enzymes in the body.[5][10] For the aminomethyl group, this could involve creating amide or carbamate linkages.[11]

    • Structural Modification: Minor changes to the parent molecule (without creating a prodrug) can sometimes improve physicochemical properties. However, this risks altering the drug's efficacy and safety profile.

  • Formulation Design:

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can significantly improve the dissolution rate.[3][12][13]

    • Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer carrier can enhance solubility and dissolution.[14] This can be achieved through methods like spray drying or hot-melt extrusion.[15][16]

    • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, or lipids can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), which can improve absorption by various mechanisms.[13][15]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of a poorly soluble drug.[3][12]

Troubleshooting Guides

Scenario 1: Low solubility is the identified primary barrier.

Q: My this compound derivative shows extremely low aqueous solubility (<10 µg/mL). Which enhancement strategy should I try first?

A: For compounds with very low solubility, increasing the dissolution rate is critical.

  • First Step - Solid Form Screening: Before attempting complex formulations, investigate different solid forms of your drug. Creating a salt form of the basic aminomethyl group can dramatically increase solubility.[12] Also, screen for amorphous or different polymorphic forms, as these can have higher solubility than a stable crystalline form.[15][16]

  • Next Step - Particle Size Reduction: If a suitable salt cannot be found, micronization is a straightforward next step to improve the dissolution rate.[12]

  • Advanced Options: If these initial steps are insufficient, creating an amorphous solid dispersion using techniques like spray drying or hot-melt extrusion is a powerful method for significantly enhancing solubility.[14]

Scenario 2: The compound has good solubility but poor permeability.

Q: My compound is soluble but permeability assays (e.g., PAMPA, Caco-2) show low transport. What is the likely cause and solution?

A: Good solubility but low permeability points towards issues crossing the intestinal cell membrane, potentially due to high polarity or being an efflux transporter substrate.

  • Identify the Cause: First, determine if the drug is a substrate for efflux pumps like P-gp. A Caco-2 permeability assay with and without a P-gp inhibitor (like verapamil) can confirm this. If permeability increases significantly in the presence of the inhibitor, efflux is the problem.

  • Solution 1 - Prodrug Approach: This is often the most effective solution for permeability-limited drugs.[5][17] Masking the polar aminomethyl group with a lipophilic promoiety can enhance passive diffusion. The promoiety is later cleaved in the bloodstream or target tissue.[4]

  • Solution 2 - Formulation with Excipients: Certain formulation excipients, including some surfactants and polymers used in lipid-based systems, can act as mild permeation enhancers or P-gp inhibitors, which may provide a modest improvement.[18]

Scenario 3: In vivo bioavailability is much lower than predicted from solubility and permeability data.

Q: My compound has acceptable solubility and permeability in vitro, but the oral bioavailability in animal models is less than 5%. What's happening?

A: This classic profile strongly suggests high first-pass metabolism in the gut wall or liver.[1][6] The absorbed drug is being eliminated before it can reach systemic circulation.

  • Confirm Metabolism: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. Rapid degradation in this assay will confirm metabolic instability.

  • Solution 1 - Prodrug/Structural Modification: The most direct solution is to modify the part of the molecule susceptible to metabolism. If the aminomethyl group is the metabolic "hotspot," a prodrug approach can protect it during first-pass transit.[10]

  • Solution 2 - Formulation with Metabolism Inhibitors: Co-formulating the drug with an inhibitor of the specific metabolic enzymes (e.g., cytochrome P450 enzymes) can increase bioavailability.[18] However, this approach can lead to significant drug-drug interactions and is often not preferred.[7]

  • Solution 3 - Alternative Delivery Routes: If feasible, exploring routes that bypass the liver, such as sublingual or transdermal, can avoid first-pass metabolism.[1]

Data Presentation: Comparison of Enhancement Strategies

The following tables provide illustrative data for a hypothetical this compound drug ("Compound X") to demonstrate how different strategies can impact key bioavailability parameters.

Table 1: Impact of Formulation on Physicochemical Properties

Formulation StrategyApparent Solubility (µg/mL)Dissolution Rate (mg/cm²/min)Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
Unprocessed Compound X50.021.5
Micronization50.151.5
Amorphous Solid Dispersion (1:4 drug-polymer)851.201.6
Lipid-Based Formulation (SMEDDS)>200 (in formulation)N/A (forms microemulsion)2.5

Table 2: Impact of Prodrug Strategy on Permeability and Bioavailability

CompoundPermeability (Caco-2, Papp A→B x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)In Vivo Oral Bioavailability (%)
Compound X (Parent Drug)0.89.54
Prodrug A (Lipophilic Ester)12.51.245

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment

  • Objective: To determine the kinetic solubility of a compound in a biorelevant buffer.

  • Materials: Phosphate-buffered saline (PBS) pH 7.4, DMSO, test compound, 96-well plates, plate shaker, filtration plate, UV-Vis plate reader or LC-MS.

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Add 2 µL of the DMSO stock solution to 198 µL of PBS in a 96-well plate (final concentration 100 µM, 1% DMSO). Prepare in triplicate.

    • Seal the plate and shake at room temperature for 2 hours.

    • Filter the samples using a 96-well filtration plate to remove any precipitated compound.

    • Analyze the concentration of the dissolved compound in the filtrate using a standard curve via LC-MS or UV-Vis spectroscopy.

    • The measured concentration is the kinetic solubility.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

  • Materials: PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution and a matching acceptor plate), PBS pH 7.4, test compound, DMSO.

  • Methodology:

    • Prepare a solution of the test compound in PBS (e.g., at 100 µM with 1% DMSO). This is the "donor" solution.

    • Add the donor solution to the wells of the donor filter plate.

    • Fill the wells of the acceptor plate with fresh PBS.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with both solutions.

    • Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) without shaking.

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS.

    • Calculate the permeability coefficient (Pe) using established equations that account for incubation time, membrane area, and well volumes.

Visualizations

G cluster_0 Initial Characterization cluster_1 Problem Identification & Strategy Selection start This compound Drug Candidate solubility Assess Aqueous Solubility start->solubility permeability Assess Permeability (e.g., PAMPA) start->permeability metabolism Assess Metabolic Stability (Liver Microsomes) start->metabolism decide Primary Barrier? solubility->decide permeability->decide metabolism->decide low_sol Low Solubility decide->low_sol Solubility low_perm Low Permeability decide->low_perm Permeability high_met High Metabolism decide->high_met Metabolism sol_strat Strategy: - Salt Formation - Particle Size Reduction - Amorphous Solid Dispersion low_sol->sol_strat perm_strat Strategy: - Prodrug Design - Permeation Enhancers low_perm->perm_strat met_strat Strategy: - Prodrug Design - Structural Modification high_met->met_strat

Caption: Workflow for selecting a bioavailability enhancement strategy.

G cluster_gut Gastrointestinal Tract cluster_liver Liver drug Oral Drug Administration dissolution 1. Dissolution (Drug must dissolve) drug->dissolution absorption 2. Absorption (Drug must cross gut wall) dissolution->absorption excretion Excreted (Unabsorbed) dissolution->excretion Low Solubility metabolism 3. First-Pass Metabolism (Drug survives liver) absorption->metabolism Portal Vein absorption->excretion Low Permeability systemic Systemic Circulation metabolism->systemic metabolites Metabolites (Inactive) metabolism->metabolites High Metabolism

Caption: Key barriers limiting oral bioavailability.

G cluster_api API Modification cluster_formulation Formulation Technologies parent Poorly Bioavailable This compound Drug prodrug Prodrug Synthesis parent->prodrug salt Salt Formation parent->salt asd Amorphous Solid Dispersions parent->asd lipid Lipid-Based Systems (SEDDS/SMEDDS) parent->lipid particle Particle Size Reduction parent->particle complex Cyclodextrin Complexation parent->complex prodrug->asd Can be combined prodrug->lipid Can be combined

Caption: Overview of bioavailability enhancement approaches.

References

addressing poor solubility of 2-Aminomethylpyrazine derivatives in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-aminomethylpyrazine derivatives in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound derivatives?

This compound derivatives possess both a pyrazine ring and an aminomethyl group. The parent compound, 2-aminomethylpyridine (a close analog), is miscible with water.[1][2][3][4] However, derivatives used in drug discovery often have modifications that increase lipophilicity, leading to poor aqueous solubility. The nitrogen atoms in the pyrazine ring and the aminomethyl group are basic, meaning the solubility of these compounds is typically pH-dependent.[1]

Q2: Why does my this compound derivative precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

This is a common issue for many poorly soluble compounds and relates to the difference between kinetic and thermodynamic solubility. Your concentrated stock solution in a strong organic solvent like dimethyl sulfoxide (DMSO) can be a supersaturated system. When this is diluted into an aqueous buffer, the DMSO concentration decreases significantly, and the buffer may not be able to maintain the compound in solution, causing it to precipitate out.

Q3: How can I leverage the chemical properties of this compound derivatives to improve their solubility?

The basic nature of the aminomethyl and pyrazine nitrogens is key. These groups can be protonated in acidic conditions, forming a more soluble salt. Therefore, adjusting the pH of your assay buffer to be more acidic can significantly enhance solubility. A close analog, 2-aminomethylpyridine, has pKa values of approximately 2.31 and 8.79, suggesting that it is a basic compound.[5]

Q4: What are the most common strategies for improving the solubility of these derivatives in biological assays?

The primary strategies for enhancing the solubility of this compound derivatives in in vitro assays include:

  • pH Adjustment: Lowering the pH of the aqueous buffer to protonate the basic nitrogen atoms.

  • Co-solvents: Using water-miscible organic solvents to increase the solvent capacity of the aqueous buffer.

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the poorly soluble molecule.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer

If you observe precipitation after diluting your DMSO stock of a this compound derivative into your aqueous assay buffer, consider the following troubleshooting steps:

  • Decrease Final Compound Concentration: If experimentally feasible, lower the final concentration of your compound in the assay to remain below its solubility limit.

  • Increase Co-solvent Concentration: If your assay can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient. Alternatively, other co-solvents like ethanol could be tested.

  • pH Modification: Given the basic nature of these compounds, lowering the pH of your assay buffer can significantly improve solubility. Test a range of acidic pH values that are compatible with your assay.

  • Use of Excipients: Consider the addition of solubilizing excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or non-ionic surfactants (e.g., Tween-80).

Issue 2: Inconsistent Assay Results or Lower than Expected Potency

Poor solubility can lead to artificially low potency and high variability in your results.

  • Confirm Compound Solubility: Before conducting your main assay, determine the kinetic solubility of your compound in the final assay buffer to ensure you are working below the precipitation point.

  • Prepare Fresh Stock Solutions: If your stock solution has been stored for an extended period or has undergone multiple freeze-thaw cycles, prepare a fresh solution.

  • Salt Formation: For lead optimization, consider synthesizing a salt form of your derivative (e.g., hydrochloride salt) to improve its intrinsic aqueous solubility.

Data Presentation

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting ConcentrationMaximum Tolerated Concentration (Cell-based Assays)Notes
DMSO0.1% - 1%Generally < 0.5%Can affect cell viability at higher concentrations.
Ethanol0.1% - 1%Generally < 1%Often better tolerated by cells than DMSO.
Polyethylene Glycol (PEG 300/400)1% - 5%VariesCan also act as a mild surfactant.

Table 2: Common Solubilizing Excipients

ExcipientClassMechanism of ActionTypical Concentration Range
Hydroxypropyl-β-cyclodextrin (HP-β-CD)CyclodextrinForms inclusion complexes, encapsulating the hydrophobic molecule.1 - 10 mM
Tween-80 (Polysorbate 80)SurfactantForms micelles that solubilize the compound in their hydrophobic core.0.01% - 0.1%
Solutol HS 15SurfactantForms micelles to enhance solubility.0.01% - 0.1%

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a method for determining the concentration at which a compound begins to precipitate from an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of your aqueous assay buffer. This will create a range of final compound concentrations with a constant final DMSO concentration.

  • Incubation: Incubate the plate at the desired assay temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps determine the effect of pH on the solubility of your compound.

  • Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Compound: To separate vials containing each buffer, add an excess amount of the solid this compound derivative.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: Separate the undissolved solid by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm).

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

Visualizations

Caption: Troubleshooting workflow for addressing poor solubility.

G cluster_1 Solubilization Strategies cluster_approaches Approaches compound Poorly Soluble This compound Derivative ph pH Adjustment (Protonation) compound->ph cosolvent Co-solvents (e.g., DMSO) compound->cosolvent excipient Excipients (Cyclodextrins, Surfactants) compound->excipient result Soluble Compound in Assay Buffer ph->result cosolvent->result excipient->result

Caption: Key strategies for enhancing compound solubility.

References

Technical Support Center: Minimizing By-product Formation in 2-Aminomethylpyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during reactions involving 2-aminomethylpyrazine and its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in reactions used to synthesize this compound, and what are their primary causes?

A1: The most common by-products typically arise from the high reactivity of the starting materials and products under certain conditions. Key side products include:

  • Dimerization Products: Formation of bipyrazines or other coupled products can occur, particularly at high concentrations or temperatures.[1]

  • Over-alkylation/Di-substitution: If the synthesis involves alkylation, the newly formed aminomethyl group can react further to yield di-substituted products. This is often caused by using a large excess of the alkylating agent or harsh reaction conditions.[2]

  • Products of Ring Deactivation/Decomposition: The pyrazine ring can be sensitive to strong acids, bases, or high temperatures, leading to ring-opening or the formation of colored degradation impurities.[3][4]

  • Dehalogenation Products: In syntheses starting from halogenated pyrazines, the halogen atom can be reductively cleaved, especially during catalytic hydrogenation steps. This is a known issue in related heterocyclic systems.[5]

Q2: My reaction mixture has turned dark brown/black, and the purity of the product is very low. What is the likely cause?

A2: Significant discoloration often points to product or intermediate degradation. This is commonly caused by excessive heating. Many organic reactions, including those involving nitrogen heterocycles, can produce polymeric or tar-like impurities at elevated temperatures.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. A controlled temperature below 60°C is often recommended for sensitive acetylations, a principle that can be applied here.[2]

  • Ensure Inert Atmosphere: this compound can be sensitive to air and may oxidize over time.[6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Modify Work-up: A harsh acidic or basic work-up can cause degradation. Use mild quenching agents and minimize the time the product is exposed to extreme pH levels.

Q3: I am observing an impurity with a similar polarity to my desired this compound, making purification by column chromatography difficult. What could it be and how can I remove it?

A3: An impurity with similar polarity is often a structurally related by-product, such as a regioisomer or an uncyclized intermediate if the synthesis involves a cyclization step.[7] In syntheses starting from substituted pyrazines, it could also be a dehalogenated version of the target molecule.

Purification Strategies:

  • Optimize Chromatography: Use a shallow gradient elution during column chromatography to improve separation. Testing different solvent systems (e.g., adding a small amount of triethylamine or ammonia to the mobile phase to reduce tailing of the basic amine product) can also be effective.

  • Recrystallization: This is a highly effective method for removing impurities. Experiment with various solvents to find one in which the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity remains in solution.[2]

  • Acid-Base Extraction: As this compound is basic, an acid-base wash can be used. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving less basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified product.[8]

Q4: How can I prevent dehalogenation during the catalytic hydrogenation of a halogen-substituted cyanopyrazine to produce a halogenated this compound?

A4: Catalytic dehalogenation is a common side reaction, particularly with palladium catalysts.[5][9] To minimize this, several strategies can be employed:

  • Catalyst Choice: While palladium is highly active, it is also prone to causing dehalogenation. Consider using alternative catalysts such as Raney Nickel or platinum-based catalysts, which may show lower dehalogenation activity in some cases.[5]

  • Reaction Conditions: Conduct the hydrogenation at lower hydrogen pressure and room temperature.[5]

  • Acidic Medium: Performing the reduction in the presence of an acid, such as hydrochloric acid, can sometimes suppress dehalogenation by protonating the heterocyclic ring.[5]

Troubleshooting Guide for By-product Formation

This guide addresses specific issues encountered during this compound reactions.

Issue: Low Yield and High Impurity Profile on Analysis (TLC, LC-MS, GC-MS)

G start Low Purity Detected (High By-product Formation) cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 end_node Re-run Reaction & Analyze Purity sol1 sol1 cause1->sol1 If overheating is suspected sol2 sol2 cause2->sol2 If di-substitution/ side products are seen sol3 sol3 cause3->sol3 If starting materials are old or from a new supplier sol4 sol4 cause4->sol4 If discoloration/ degradation occurs sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting logic for addressing low purity in this compound reactions.

Data Presentation

Table 1: Summary of Reaction Parameters to Minimize Common By-products
ParameterRecommended AdjustmentRationalePotential By-product Addressed
Temperature Maintain between 20-50°C; use cooling for exothermic steps.[5][8]Reduces the rate of side reactions and prevents thermal decomposition.[3]Dimerization, Degradation Products
Stoichiometry Use 1.0-1.2 equivalents of the limiting reagent.Minimizes the formation of by-products from excess reagents, such as di-alkylation.[2]Over-alkylation/Di-substitution
Solvent Use aprotic polar solvents (e.g., DMSO, DMF) for substitutions.[5]Solvates intermediates and can influence reaction pathways and selectivity.Dimerization, Incomplete Reaction
Base Use a non-nucleophilic base (e.g., DBU, phosphazene bases).[8]Prevents the base from competing with the desired nucleophile, which would form its own set of by-products.Base-related Adducts
Atmosphere Conduct reaction under an inert gas (N₂ or Ar).Prevents oxidation of electron-rich starting materials or the final amine product.Oxidative Degradation Products

Experimental Protocols

Protocol 1: General Method for Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from pyrazine-2-carboxaldehyde.

  • Reaction Setup: To a solution of pyrazine-2-carboxaldehyde (1.0 eq) in methanol (0.5 M), add ammonium chloride (1.5 eq) followed by aqueous ammonia (28%, 5.0 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography or distillation.

Protocol 2: General Workflow for Reaction and Purification

This diagram outlines a typical experimental sequence for synthesizing and purifying this compound derivatives, emphasizing points where by-product formation can be controlled.

G reagents 1. Reagent Preparation (Verify Purity) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Controlled Reaction (Monitor Temp & Time) setup->reaction monitoring 4. In-Process Control (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Quenching & Work-up (Use Mild Conditions) monitoring->workup Complete purification 6. Purification (Chromatography/Recrystallization) workup->purification analysis 7. Final Product Analysis (Purity Assessment) purification->analysis

Caption: Standard experimental workflow for synthesis and purification.

References

Validation & Comparative

Comparative Efficacy of 2-Aminomethylpyrazine Derivatives as MK-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various 2-Aminomethylpyrazine derivatives as inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2). The data presented is compiled from preclinical studies to offer an objective overview of their potential as therapeutic agents in inflammatory diseases and cancer.

Introduction

This compound derivatives have emerged as a promising class of small molecules in drug discovery, particularly as inhibitors of key signaling kinases. One of the most significant targets for these compounds is the Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a critical enzyme in the inflammatory response. MK-2 is a downstream substrate of p38 MAPK and plays a pivotal role in regulating the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] Inhibition of MK-2 is therefore a compelling strategy for the treatment of various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers. This guide offers a comparative analysis of the biological activity of several this compound derivatives, supported by in vitro experimental data.

Data Presentation

The following table summarizes the in vitro efficacy of a series of novel non-thiourea-containing aminopyrazine derivatives. These compounds were designed based on the structure of known MK-2 inhibitors and evaluated for their ability to inhibit MK-2 enzyme activity and suppress TNF-α production in a cellular context.[2]

Compound IDMK-2 Enzymatic IC50 (µM)THP-1 Cell-Based TNF-α IC50 (µM)
Derivative 1 0.851.2
Derivative 2 0.620.95
Derivative 3 0.480.75
Derivative 4 1.11.5
Derivative 5 0.250.40

Data sourced from a study on aminopyrazine derivatives as MK-2 inhibitors.[2]

Signaling Pathway

The diagram below illustrates the signaling cascade involving p38 MAPK and its downstream substrate, MK-2. Environmental stressors and inflammatory cytokines activate the p38 MAPK pathway, leading to the phosphorylation and activation of MK-2.[1][3] Activated MK-2 then phosphorylates various downstream targets, which ultimately results in increased production of inflammatory cytokines like TNF-α.[1][4] The this compound derivatives discussed in this guide act by directly inhibiting the kinase activity of MK-2, thereby blocking this inflammatory signaling pathway.

MK2_Signaling_Pathway Stress Stress / Inflammatory Cytokines p38 p38 MAPK Stress->p38 MK2_inactive MK-2 (Inactive) p38->MK2_inactive Phosphorylation MK2_active MK-2 (Active) Downstream Downstream Substrates MK2_active->Downstream TNF Increased TNF-α Production Downstream->TNF Inhibitor This compound Derivatives Inhibitor->MK2_active Inhibition Experimental_Workflow cluster_biochemical MK-2 Kinase Inhibition Assay cluster_cellular Cell-Based TNF-α Assay B1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B2 Incubate (Kinase, Substrate, Inhibitor) B1->B2 B3 Initiate Reaction (Add ATP) B2->B3 B4 Detect ADP Production B3->B4 B5 Calculate IC50 B4->B5 C1 Culture & Plate THP-1 Cells C2 Pre-treat with Inhibitor C1->C2 C3 Stimulate with LPS C2->C3 C4 Incubate & Collect Supernatant C3->C4 C5 Quantify TNF-α (ELISA/HTRF) C4->C5 C6 Calculate IC50 C5->C6

References

Structure-Activity Relationship of 2-Aminomethylpyrazine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2-Aminomethylpyrazine Analogs and Their Biological Activities, Focusing on Kinase Inhibition

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, this compound analogs have emerged as a versatile platform for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and closely related aminopyrazine derivatives, with a focus on their inhibitory activities against Fibroblast Growth Factor Receptors (FGFR) and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

Comparative Analysis of Inhibitory Activities

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrazine ring and the aminomethyl side chain. The following sections and tables summarize the quantitative data from key studies, highlighting the impact of structural modifications on inhibitory potency.

I. 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors

A recent study explored a series of 3-amino-pyrazine-2-carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers. The core scaffold was designed as a bioisostere of known pyrimidine-based FGFR inhibitors.[1][2][3]

Table 1: SAR of 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR1-4 [1][2]

CompoundRFGFR1 IC50 (μM)FGFR2 IC50 (μM)FGFR3 IC50 (μM)FGFR4 IC50 (μM)
7a Phenyl>10>10>10>10
7d 4-Fluorophenyl1.230.450.891.56
7j 3,5-Difluorophenyl0.560.210.430.78
18i 4-(Dimethylamino)phenyl0.0890.0340.0560.12

The SAR studies revealed that substitution at the 6-position of the pyrazine ring with an aryl group was crucial for activity. Unsubstituted phenyl (7a) was inactive, while the introduction of fluorine atoms (7d and 7j) improved potency. The most potent compound, 18i , featured a 4-(dimethylamino)phenyl group, suggesting that electron-donating and polar substituents at this position enhance FGFR inhibition.[1][2] Compound 18i was identified as a pan-FGFR inhibitor and demonstrated the ability to block FGFR activation and downstream signaling pathways.[1][2]

II. Aminopyrazine Derivatives as MK-2 Inhibitors

Another series of aminopyrazine derivatives were investigated as inhibitors of MK-2, a key enzyme in the inflammatory response pathway. These compounds were designed as non-thiourea containing analogs of a known MK-2 inhibitor.[4]

Table 2: SAR of Aminopyrazine Derivatives against MK-2 [4]

CompoundR1R2MK-2 IC50 (μM)
1a H2-Naphthyl1.2
1b H4-Chlorophenyl0.8
1c Methyl4-Chlorophenyl0.3
1d H2,4-Dichlorophenyl0.15

The data indicates that the nature of the substituent on the terminal phenyl ring significantly impacts MK-2 inhibitory activity. A simple phenyl group was less effective, while the introduction of a chlorine atom at the 4-position (1b ) improved potency. Further enhancement was observed with a methyl group on the pyrazine ring (1c ) and with di-substitution on the phenyl ring (1d ), highlighting the importance of both the pyrazine core and the peripheral substituents in dictating inhibitory activity.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

FGFR Kinase Inhibition Assay[1][2]

The inhibitory activity of the compounds against FGFR1, FGFR2, FGFR3, and FGFR4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the respective FGFR kinase.

  • Materials : Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases, ULight™-poly-GT substrate, and Eu-labeled anti-phosphotyrosine antibody were used.

  • Procedure :

    • The compounds were serially diluted in DMSO and added to a 384-well plate.

    • FGFR kinase, ULight™-poly-GT substrate, and ATP were added to the wells to initiate the kinase reaction.

    • The reaction was incubated at room temperature for 60 minutes.

    • The Eu-labeled anti-phosphotyrosine antibody was added, and the plate was incubated for another 60 minutes.

    • The TR-FRET signal was measured using a suitable plate reader.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

MK-2 Enzyme Inhibition Assay[4]

The in vitro inhibitory activity against the MK-2 enzyme was evaluated using a fluorescence polarization (FP) based assay.

  • Materials : Recombinant human MK-2 enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Procedure :

    • Test compounds were solubilized in DMSO and serially diluted.

    • The MK-2 enzyme was incubated with the test compounds in a buffer solution.

    • The kinase reaction was initiated by the addition of the peptide substrate and ATP.

    • The reaction was allowed to proceed at room temperature for a defined period.

    • The fluorescence polarization was measured to determine the extent of substrate phosphorylation.

  • Data Analysis : IC50 values were determined from the concentration-response curves by non-linear regression analysis.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the relationships and processes described, the following diagrams were generated using Graphviz.

SAR_FGFR_Inhibitors cluster_scaffold 3-Amino-pyrazine-2-carboxamide Scaffold cluster_substituents Substituents at R cluster_activity FGFR Inhibitory Activity scaffold Pyrazine Core phenyl Phenyl scaffold->phenyl R = fluoro 4-Fluorophenyl scaffold->fluoro R = difluoro 3,5-Difluorophenyl scaffold->difluoro R = dimethylamino 4-(Dimethylamino)phenyl scaffold->dimethylamino R = inactive Inactive (>10 μM) phenyl->inactive moderate Moderate Activity (0.45-1.56 μM) fluoro->moderate good Good Activity (0.21-0.78 μM) difluoro->good potent Potent Activity (0.034-0.12 μM) dimethylamino->potent

Caption: SAR of 3-Amino-pyrazine-2-carboxamides as FGFR inhibitors.

Experimental_Workflow_Kinase_Assay start Start prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds initiate_reaction Initiate Kinase Reaction (Kinase, Substrate, ATP) prepare_compounds->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation detection Add Detection Reagent (e.g., Antibody) incubation->detection measure_signal Measure Signal (TR-FRET or FP) detection->measure_signal data_analysis Data Analysis (IC50 Calculation) measure_signal->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vitro kinase inhibition assays.

Conclusion

The structure-activity relationship studies of this compound and related aminopyrazine analogs demonstrate that these scaffolds are highly tunable for potent and selective inhibition of protein kinases. For the 3-amino-pyrazine-2-carboxamide series, aryl substitutions at the 6-position are critical, with electron-donating polar groups significantly enhancing FGFR inhibitory activity. In the case of aminopyrazine-based MK-2 inhibitors, substitutions on both the pyrazine ring and a terminal phenyl ring contribute to improved potency. The data and protocols presented in this guide offer a valuable resource for the rational design of next-generation kinase inhibitors based on the versatile aminomethylpyrazine scaffold. Further exploration of diverse substituents and their effects on a broader range of kinase targets is warranted to fully exploit the therapeutic potential of this compound class.

References

A Comparative Guide to Analytical Methods for the Validation of 2-Aminomethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the quantification of 2-Aminomethylpyrazine. While specific validated methods for this compound are not extensively published, this document outlines established techniques for analogous compounds, primarily aminopyridine derivatives. The information herein is intended to serve as a comprehensive starting point for developing and validating an analytical procedure for this compound.

The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are commonly employed for the analysis of small, polar aromatic amines. A Capillary Electrophoresis (CE) method is also presented as a viable alternative.

Comparison of Analytical Methodologies

The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

ParameterMethod 1: HPLC-UVMethod 2: GC-FIDMethod 3: Capillary Electrophoresis (CE)
Principle Separation based on polarity differences using a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Separation based on the differential migration of ions in an electric field.
Typical Column C18 or other reversed-phase columns.Fused silica capillary column (e.g., Stabilwax-DB).[1]Fused silica capillary.
Mobile/Carrier Gas Acetonitrile/water or Methanol/water with buffers or ion-pairing agents.Inert gas (e.g., Helium, Nitrogen).Buffer solution (e.g., Sodium acetate).[2]
Detector UV-Vis / Photodiode Array (PDA)Flame Ionization Detector (FID)UV-Vis Detector
Advantages High resolution, well-established, suitable for non-volatile and thermally labile compounds.High sensitivity for volatile compounds, robust.High efficiency, low sample and reagent consumption.
Disadvantages May require derivatization for compounds without a chromophore, solvent consumption.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Can have lower sensitivity for some analytes, reproducibility can be challenging.

Experimental Protocols

Detailed methodologies provide a foundation for adapting these techniques for this compound analysis.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on established methods for aminopyridine derivatives and would be a suitable starting point for this compound.

  • Instrumentation : High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector. Data acquisition and processing software.

  • Chromatographic Conditions :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase : A mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium formate) is a common starting point. The gradient or isocratic conditions would need to be optimized.[3]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : To be determined by measuring the UV spectrum of this compound (a starting point would be around 240-260 nm).[2]

    • Injection Volume : 10 µL.

  • Standard and Sample Preparation :

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by dissolving the material to be tested in the mobile phase or a suitable solvent.

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is adapted from a partially validated procedure for pyridine and would be suitable for determining the purity of this compound, assuming it is sufficiently volatile and thermally stable.[1]

  • Instrumentation : Gas chromatograph equipped with an FID, an automatic sample injector, and a data acquisition system.[1]

  • Chromatographic Conditions :

    • Column : 60-m x 0.32-mm i.d. fused silica capillary column with a 1.0 µm film thickness (e.g., Stabilwax-DB).[1]

    • Carrier Gas : Helium at a constant flow rate.

    • Injector Temperature : 250 °C.

    • Detector Temperature : 300 °C.

    • Oven Temperature Program : An initial temperature of 60°C, held for 5 minutes, then ramped to 220°C at 10°C/min, and held for 5 minutes. This program would require optimization.

    • Injection Mode : Splitless.

  • Standard and Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in the same solvent. An internal standard may be used for improved accuracy.

Validation of the New Analytical Method

The objective of validating an analytical method is to demonstrate its suitability for its intended purpose.[4] The following parameters should be assessed according to ICH guidelines.[5][6]

Summary of Validation Parameters
Validation ParameterHPLC-UVGC-FIDCE
Specificity GoodGoodExcellent
Linearity (R²) (typical) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (%RSD) < 2%< 2%< 3%
Limit of Detection (LOD) ng/mL rangepg/injection rangeng/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/injection rangeng/mL range
Range Typically 80-120% of the test concentration for assay.[4]Typically 80-120% of the test concentration for assay.Dependent on linearity.
Robustness HighModerateModerate

Note: The values in this table are typical and would need to be experimentally determined for a new method for this compound.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new analytical method for this compound.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_doc Documentation Dev Develop Analytical Method (e.g., HPLC, GC) Opt Optimize Method Parameters (e.g., Mobile Phase, Temperature) Dev->Opt Protocol Write Validation Protocol Opt->Protocol Spec Specificity/ Selectivity Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantitation LOD->LOQ Rob Robustness LOQ->Rob Report Generate Validation Report Rob->Report Protocol->Spec Protocol->Report SOP Standard Operating Procedure (SOP) Report->SOP

Workflow for Analytical Method Validation.

References

A Comparative Guide to 2-Aminomethylpyrazine and Other Pyridine Building Blocks for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and performance of novel chemical entities. This guide provides an objective comparison of 2-Aminomethylpyrazine with other commonly used pyridine-based building blocks, supported by experimental data, to aid in this selection process.

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its nitrogen atom imparts desirable physicochemical properties, such as improved solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions.[2] this compound, a close structural analog, offers an alternative heterocyclic system with a unique electronic profile that can modulate a molecule's properties in distinct ways. This guide will delve into a comparative analysis of their physicochemical properties, reactivity, and biological activity.

Physicochemical Properties: A Tale of Two Nitrogens

The defining difference between a pyrazine and a pyridine ring is the presence of a second nitrogen atom in the 1,4-position of the pyrazine heterocycle. This additional nitrogen significantly influences the electron density of the ring system, leading to marked differences in basicity and other physicochemical parameters.

A key descriptor of a molecule's basicity is its pKa value. A comparison of the parent heterocycles reveals that pyrazine is substantially less basic than pyridine.

CompoundpKa of Conjugate Acid
Pyridine5.2
Pyrazine0.37[3]

Another critical parameter in drug discovery is the partition coefficient (logP), which describes a compound's lipophilicity. While specific experimental logP values for this compound are not widely reported, the introduction of a second nitrogen atom generally leads to an increase in polarity and a decrease in lipophilicity compared to the corresponding pyridine analog.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Predicted)2-aminomethylpyridineKey Differences & Implications
pKa (aminomethyl group) Expected to be lower than 2-aminomethylpyridine~8.8-9.1[4][5]The lower basicity of the pyrazine derivative can be advantageous in reducing off-target interactions with biological amines and may alter its absorption, distribution, metabolism, and excretion (ADME) profile.
logP Expected to be lower than 2-aminomethylpyridine0.48[6]A lower logP for the pyrazine analog suggests higher aqueous solubility, which can be beneficial for formulation and bioavailability. However, it may also lead to reduced cell membrane permeability.
Reactivity More susceptible to nucleophilic attackLess susceptible to nucleophilic attackThe electron-deficient nature of the pyrazine ring makes it more prone to nucleophilic aromatic substitution, offering different synthetic opportunities compared to pyridine.[7]

Reactivity in Cross-Coupling Reactions

Pyridine and pyrazine building blocks are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures. The electronic differences between the two heterocycles can influence their reactivity in these transformations.

While a direct kinetic comparison is not available, the successful use of both pyrazine and pyridine derivatives in Suzuki couplings has been reported. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been effectively coupled with various aryl boronic acids using a palladium catalyst.[8] Similarly, a wide range of pyridine derivatives are routinely used in such reactions.[9] The choice between a pyrazine and a pyridine building block in a Suzuki coupling may depend on the specific electronic requirements of the reaction and the desired properties of the final product.

Biological Activity: A Comparative Look at Anticancer and Antimicrobial Properties

Both pyrazine and pyridine scaffolds are prevalent in biologically active molecules. A comparative analysis of their derivatives reveals their potential in various therapeutic areas.

Table 2: Comparative Anticancer Activity of Pyrazine and Pyridine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)
PyrazineImidazo[1,2-a]pyrazine derivativeHep-211[10]
HepG213[10]
MCF-711[10]
PyridineImidazo[1,2-a]pyridine derivativeHep-211[10]
HepG213[10]
MCF-711[10]

Table 3: Comparative Antimicrobial Activity of Pyrazine and Pyridine Derivatives

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)
PyrazineHydrazone derivative of pyrazineEnterococcus faecalis15.62
PyridineNot specifiedStaphylococcus aureus12.5

The data suggests that both pyrazine and pyridine derivatives can be potent anticancer and antimicrobial agents. The choice of the core scaffold can be used to fine-tune the biological activity and selectivity of a compound.

Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][7][11] Both pyrazine and pyridine-containing molecules have been developed as inhibitors of kinases within this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation Inhibitor Pyrazine/Pyridine-based Inhibitors Inhibitor->PI3K Inhibitor->mTOR

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for cancer therapy. Pyrazine and pyridine-based inhibitors can target kinases like PI3K and mTOR.

The ability to readily modify the pyrazine or pyridine core allows medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Experimental Protocols

Synthesis of 2-aminomethylpyridine

A common method for the synthesis of 2-aminomethylpyridine is the hydrogenation of 2-cyanopyridine.[12]

Protocol:

  • In a high-pressure reactor, dissolve 2-cyanopyridine in a suitable solvent such as methanol or ethanol.

  • Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 2-aminomethylpyridine by distillation under reduced pressure.

Synthesis of this compound (Conceptual)

While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search, a plausible route would be analogous to the synthesis of its pyridine counterpart, starting from 2-cyanopyrazine.

Conceptual Protocol:

  • In a high-pressure reactor, dissolve 2-cyanopyrazine in an appropriate solvent (e.g., methanol, ethanol).

  • Add a suitable hydrogenation catalyst (e.g., Raney Nickel, Pd/C).

  • Pressurize the reactor with hydrogen gas.

  • Stir the mixture under controlled temperature and pressure until the starting material is consumed.

  • Work-up the reaction by filtering the catalyst and removing the solvent.

  • Purify the resulting this compound by a suitable method, such as distillation or chromatography.

Synthesis_Workflow Start 2-Cyanopyridine or 2-Cyanopyrazine Reaction Hydrogenation (H2, Catalyst) Start->Reaction Workup Filtration & Solvent Removal Reaction->Workup Product 2-aminomethylpyridine or This compound Workup->Product

Caption: General workflow for the synthesis of 2-aminomethyl-aza-heterocycles via hydrogenation of the corresponding nitrile.

Determination of pKa and logP

Standardized methods are available for the experimental determination of pKa and logP.

pKa Determination (UV-Metric Method):

  • Prepare a series of buffer solutions with a range of known pH values.

  • Prepare a stock solution of the compound of interest.

  • Add a small aliquot of the stock solution to each buffer solution in a UV-transparent 96-well plate.

  • Measure the UV-Vis absorbance spectrum of each sample.

  • Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH.

  • The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

logP Determination (Shake-Flask Method):

  • Pre-saturate n-octanol with water and water with n-octanol.

  • Prepare a solution of the compound of interest in one of the phases.

  • Mix a known volume of the solution with a known volume of the other phase in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

This compound and related pyridine building blocks each offer a unique set of properties that can be strategically employed in drug discovery and materials science. The choice between these scaffolds is not a matter of inherent superiority but rather a strategic decision based on the desired physicochemical properties, reactivity, and biological activity of the target molecule. The electron-deficient nature of the pyrazine ring in this compound leads to lower basicity and potentially higher aqueous solubility compared to its pyridine counterparts. This can have significant implications for a drug candidate's ADME profile. Both scaffolds have demonstrated considerable potential in the development of potent bioactive compounds, particularly in the realm of oncology and infectious diseases. By understanding the subtle yet significant differences between these building blocks, researchers can make more informed decisions in the design and synthesis of next-generation molecules.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of 2-Aminomethylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a nitrogen-containing heterocycle, is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 2-aminomethylpyrazine compounds and their analogues have emerged as promising candidates in various therapeutic areas, including inflammation, infectious diseases, and oncology. A critical aspect of the preclinical development of these compounds is understanding the correlation between their activity in controlled laboratory settings (in vitro) and their efficacy and behavior in living organisms (in vivo). This guide provides a comparative overview of the in vitro and in vivo activities of selected this compound and related aminopyrazine/aminopyridine derivatives, supported by experimental data and detailed methodologies.

Quantitative Activity Comparison

The following table summarizes the in vitro and in vivo activities of representative aminopyrazine and aminopyridine derivatives from published studies. This allows for a direct comparison of potency and efficacy across different assays and biological contexts.

Compound Class Target/Indication In Vitro Assay In Vitro Activity (IC₅₀/EC₅₀) In Vivo Model In Vivo Activity/Efficacy Reference
Aminopyrazine Derivatives Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) / InflammationMK-2 Enzyme InhibitionLow micromolar to sub-micromolar IC₅₀ values--[1]
LPS-stimulated TNFα production in THP-1 cellsActive, with minimum shift compared to enzyme activity--[1]
3,5-Diaryl-2-aminopyrazine Analogues Plasmodium falciparum / MalariaAntiplasmodial activity (K1, multidrug-resistant strain)6-94 nM IC₅₀Plasmodium berghei-infected miceGood efficacy at low oral doses[2][3]
Antiplasmodial activity (NF54, sensitive strain)6-94 nM IC₅₀One compound was curative at an oral dose of 4 x 10 mg/kg[2][3]
2-Amino-4-(1-piperidine) pyridine Derivatives ALK/ROS1 Kinase / Non-Small-Cell Lung CancerAnti-proliferative activity (H3122 ALK-addicted cell line)6.27 µM IC₅₀ (Compound 2e)--[4]
Anti-proliferative activity (HCC78 ROS1-addicted cell line)10.71 µM IC₅₀ (Compound 2e)--[4]
Enzyme activity (Crizotinib-resistant ALKL1196M)41.3 nM IC₅₀ (Compound 2e)--[4]
Enzyme activity (Crizotinib-resistant ROS1G2032R in Ba/F3 cells)104.7 nM IC₅₀ (Compound 2e)--[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in the comparative data table.

In Vitro MK-2 Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the MK-2 enzyme, a key component in the inflammatory signaling pathway.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the MK-2 enzyme. Inhibition of the enzyme results in a decreased phosphorylation signal.

  • Materials:

    • Recombinant human MK-2 enzyme

    • Substrate peptide (e.g., PRAKtide)

    • ATP (Adenosine triphosphate)

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Add test compounds at various concentrations to the wells of a microplate.

    • Add the MK-2 enzyme and the substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the enzyme activity.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.

  • Principle: The proliferation of the parasite is measured by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye.

  • Materials:

    • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, or resistant, e.g., K1, strains)

    • Human red blood cells (O+)

    • Complete culture medium (e.g., RPMI 1640 with supplements)

    • Test compounds and control antimalarial drugs (e.g., chloroquine, artemisinin)

    • SYBR Green I nucleic acid stain

    • Lysis buffer

  • Procedure:

    • Synchronize the P. falciparum culture to the ring stage.

    • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

    • Add a parasite suspension (e.g., 2% parasitemia, 2% hematocrit) to each well.

    • Incubate the plate for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

    • Add lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

In Vivo Antimalarial Efficacy in Plasmodium berghei-Infected Mice (4-Day Suppressive Test)

This model is a standard method to evaluate the in vivo efficacy of potential antimalarial compounds.

  • Principle: The ability of a compound to suppress the growth of P. berghei in infected mice is assessed by measuring the parasitemia levels over a four-day treatment period.

  • Materials:

    • Plasmodium berghei (e.g., ANKA strain)

    • Laboratory mice (e.g., Swiss albino)

    • Test compounds and a standard antimalarial drug (e.g., chloroquine)

    • Vehicle for drug administration (e.g., distilled water, 7% Tween 80)

  • Procedure:

    • Infect mice intraperitoneally with P. berghei-parasitized red blood cells.

    • Group the mice and administer the test compounds orally or via another appropriate route once daily for four consecutive days, starting 2-4 hours post-infection. A control group receives the vehicle, and a positive control group receives the standard drug.

    • On the fifth day, collect blood from the tail of each mouse.

    • Prepare thin blood smears, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.

    • Calculate the average percentage of parasitemia suppression for each group relative to the vehicle-treated control group.

In Vitro TNFα Production in LPS-Stimulated THP-1 Cells

This cell-based assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of the pro-inflammatory cytokine TNFα.

  • Principle: THP-1 human monocytic cells are differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to produce TNFα. The amount of TNFα released into the culture supernatant is measured by ELISA.

  • Materials:

    • THP-1 cell line

    • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds

    • Human TNFα ELISA kit

  • Procedure:

    • Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.

    • Remove the PMA-containing medium and replace it with fresh medium.

    • Pre-treat the differentiated cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-6 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNFα in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the IC₅₀ value for the inhibition of TNFα production.

In Vitro ALK/ROS1 Kinase Inhibition and Cell Proliferation Assays

These assays are essential for evaluating the anticancer potential of compounds targeting ALK and ROS1 kinases.

  • Kinase Inhibition Assay (Biochemical):

    • Principle: Similar to the MK-2 assay, this measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant ALK or ROS1 kinase domain.

  • Cell Proliferation Assay:

    • Principle: The anti-proliferative activity of the compounds is assessed in cancer cell lines that are dependent on ALK or ROS1 signaling for their growth and survival (e.g., H3122 for ALK, HCC78 for ROS1).

    • Procedure (using a reagent like MTT or CellTiter-Glo):

      • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the test compounds for 72 hours.

      • Add the proliferation reagent (e.g., MTT) and incubate for a few hours.

      • Measure the absorbance or luminescence, which correlates with the number of viable cells.

      • Calculate the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.

Visualizing the Drug Discovery Workflow

The transition from in vitro screening to in vivo testing is a critical phase in drug development. The following diagram illustrates a generalized workflow for this process.

General workflow for comparing in vitro and in vivo studies.

This guide highlights the importance of a multi-faceted approach to evaluating the activity of this compound compounds. While in vitro assays provide crucial information on potency and mechanism of action at the molecular and cellular level, in vivo studies are indispensable for assessing the overall efficacy, safety, and pharmacokinetic profile of a potential drug candidate. A strong correlation between in vitro and in vivo data is a key indicator of a promising therapeutic lead.

References

A Comparative Guide to the Cross-Reactivity of 2-Aminomethylpyrazine-Based Ligands and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity profiles of 2-aminomethylpyrazine-based ligands, a scaffold of growing interest in medicinal chemistry.[1] While comprehensive cross-reactivity data for novel this compound ligands is often proprietary, this document uses publicly available data from structurally related, clinically relevant pyrazine-based kinase inhibitors as a proxy. Understanding the selectivity of these compounds is critical for anticipating efficacy and potential off-target effects.[2][3] This guide summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key concepts in selectivity screening.

Data Presentation: Comparative Kinase Selectivity Profiles

The assessment of off-target binding is a crucial step in drug development. Kinase inhibitors, particularly those that are ATP-competitive, frequently exhibit activity against multiple kinases due to the conserved nature of the ATP-binding pocket. The following tables present kinome-wide selectivity data for Gilteritinib, a pyrazine-containing kinase inhibitor, and Dasatinib, a non-pyrazine alternative, to illustrate how cross-reactivity data is typically presented. The data is sourced from large-panel competitive binding assays like KINOMEscan™, where results are often shown as dissociation constants (Kd), with lower values indicating stronger binding affinity.[4]

Table 1: Kinome Selectivity Profile of Gilteritinib (Pyrazine-Based Inhibitor)

Kinase Target Dissociation Constant (Kd) (nM) Primary Cellular Process
FLT3 0.29 Hematopoiesis, Cell Proliferation
AXL 0.7 Cell Survival, Proliferation, Migration
LTK 1.1 Signal Transduction
ALK 2.5 Neuronal Development, Oncogenesis
TRKA 13 Neuronal Survival and Differentiation
EML4-ALK 21 Oncogenesis (Fusion Protein)
c-KIT 61 Hematopoiesis, Cell Proliferation
RET 100 Cell Growth and Differentiation

Data represents a selection of high-affinity off-targets. The primary intended targets are shown in bold.

Table 2: Kinome Selectivity Profile of Dasatinib (Non-Pyrazine Comparator)

Kinase Target Dissociation Constant (Kd) (nM) Primary Cellular Process
BCR-ABL <0.5 Oncogenesis, Cell Cycle Regulation
SRC Family (SRC, LCK, YES) <1.0 Cell Growth, Differentiation, Migration
c-KIT 1.6 Hematopoiesis, Cell Proliferation
EPHA2 2.2 Developmental Processes, Cell Positioning
PDGFRβ 3.6 Cell Growth and Division
DDR1 6.8 Cell Adhesion and Migration
BTK 11 B-cell Development and Signaling
TEC 13 T-cell Signaling

Data represents a selection of high-affinity off-targets. The primary intended targets are shown in bold.

Experimental Protocols

The quantitative data presented above is primarily generated using competition-based binding assays. These assays are fundamental for determining the interaction profile of a test compound against a large panel of kinases or other protein targets.

KINOMEscan™ Competitive Binding Assay Protocol

This technique is widely used for broad kinase profiling and provides quantitative Kd values for compound-kinase interactions.

Principle: The KINOMEscan™ assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The kinases are typically produced with a DNA tag. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized ligand is then measured using quantitative PCR (qPCR) targeting the DNA tag. A lower amount of detected kinase indicates a stronger interaction between the test compound and the kinase.[4]

Detailed Methodology: [4]

  • Kinase Panel Preparation : A comprehensive panel of human kinases is expressed and purified, typically from baculovirus-infected insect cells or E. coli. Each kinase is tagged with a unique, quantifiable DNA sequence.

  • Ligand Immobilization : A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).

  • Competition Assay : The test compound (e.g., a this compound derivative) is mixed with the specific DNA-tagged kinase and the ligand-immobilized beads in a multi-well plate. The reaction is allowed to reach equilibrium.

  • Control Reaction : A parallel reaction is run for each kinase, containing the kinase, immobilized ligand, and vehicle (e.g., DMSO) in place of the test compound.

  • Washing : The beads are washed to remove unbound kinase and test compound.

  • Quantification : The amount of kinase bound to the beads is quantified by measuring the associated DNA tag via qPCR.

  • Data Analysis : The qPCR signal from the test reaction is compared to the signal from the control reaction. The result is often expressed as a percentage of the control, which can then be used to calculate the dissociation constant (Kd) from a full dose-response curve.

Visualizations

Diagrams of Workflows and Pathways

Visual representations are essential for understanding complex experimental processes and biological systems. The following diagrams, generated using Graphviz, illustrate a typical cross-reactivity screening workflow, a conceptual structure-activity relationship, and a common signaling pathway targeted by kinase inhibitors.

G cluster_workflow Experimental Workflow for Cross-Reactivity Profiling A Ligand Synthesis (e.g., this compound derivative) B Primary Target Assay (Determine on-target potency) A->B C Broad Panel Screening (e.g., KINOMEscan™ vs >400 kinases) B->C D Data Analysis (Calculate Kd values, Selectivity Score) C->D E Hit Confirmation & Validation (Orthogonal & Cell-Based Assays) D->E F Identify Off-Targets for Safety Assessment D->F

Caption: Workflow for assessing ligand cross-reactivity.

G cluster_sar Conceptual Structure-Selectivity Relationship A Core Scaffold (e.g., 2-Aminopyrazine) B Modification at R1 (e.g., add bulky group) A->B C Modification at R2 (e.g., add H-bond donor) A->C D Increased Selectivity (Reduced off-target binding) B->D E Decreased Selectivity (Increased off-target binding) C->E

Caption: Structure-activity relationship (SAR) in ligand design.

G cluster_pathway Simplified Kinase Signaling Pathway (e.g., RAS-MAPK) Receptor RTK RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Target Transcription Factors ERK->Target Inhibitor Kinase Inhibitor (Pyrazine-based) Inhibitor->RAF Inhibitor->MEK off-target example

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

References

Validating the Mechanism of Action of a 2-Aminomethylpyrazine Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a hypothetical 2-Aminomethylpyrazine drug candidate, designated as CMPD-X . We will operate under the hypothesis that CMPD-X is a biased agonist of the serotonin 1A receptor (5-HT1A), a G protein-coupled receptor (GPCR) implicated in mood and anxiety disorders.[1][2][3] This guide will objectively compare the potential performance of CMPD-X with other known 5-HT1A receptor agonists and provide detailed experimental protocols and supporting data to rigorously test this hypothesis.

Introduction to this compound Derivatives and the 5-HT1A Receptor

This compound and its derivatives belong to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The pyridine nucleus is a common scaffold in numerous FDA-approved drugs. For the purpose of this guide, we hypothesize that our this compound candidate, CMPD-X, engages the 5-HT1A receptor.

The 5-HT1A receptor is a well-established therapeutic target for anxiety and depressive disorders.[3] It is a GPCR that primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Like many GPCRs, the 5-HT1A receptor can also signal through a G protein-independent pathway involving β-arrestin recruitment, which can lead to receptor desensitization, internalization, and activation of distinct downstream signaling cascades, such as the ERK1/2 pathway.[5][6]

The concept of "biased agonism" or "functional selectivity" has gained significant traction in GPCR drug discovery.[3] A biased agonist can preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). This offers the potential to develop therapeutics with improved efficacy and fewer side effects by selectively engaging pathways responsible for therapeutic effects while avoiding those that cause adverse reactions.[3][7] This guide will outline the experimental validation of CMPD-X as a biased agonist for the 5-HT1A receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for our hypothetical CMPD-X and a selection of well-characterized 5-HT1A receptor agonists for comparison. This data is essential for objectively evaluating the binding affinity, potency, and efficacy of the drug candidate.

Table 1: In Vitro Binding Affinity of 5-HT1A Receptor Ligands

CompoundReceptor SourceRadioligandK_i_ (nM)Reference
CMPD-X (Hypothetical) Recombinant Human 5-HT1A [³H]8-OH-DPAT 1.5 N/A
8-OH-DPATRecombinant Human 5-HT1A[³H]WAY-1006352.1[8]
BuspironeHuman Cortex[³H]8-OH-DPAT10[5]
AripiprazoleRecombinant Human 5-HT1ANot Specified1.65[9]
FlibanserinRecombinant Human 5-HT1A[³H]8-OH-DPAT1.0[10]
BefiradolRecombinant Human 5-HT1A[³H]8-OH-DPAT0.08[7]

Table 2: In Vitro Functional Potency and Efficacy of 5-HT1A Receptor Agonists in G Protein Activation Assays

CompoundAssay TypeReceptor SourceEC_50_ (nM)E_max_ (% of 5-HT)Reference
CMPD-X (Hypothetical) [³⁵S]GTPγS Binding Rat Hippocampal Membranes 5.0 95% N/A
5-HT[³⁵S]GTPγS BindingRat Hippocampal Membranes10100%[11]
8-OH-DPAT[³⁵S]GTPγS BindingRat Hippocampal Membranes7.998%[11]
Aripiprazole[³⁵S]GTPγS BindingRat Hippocampal Membranes4560% (Partial Agonist)[9]
BefiradolcAMP InhibitionCHO-K1 cells1292%[7]

Table 3: In Vitro Functional Potency and Efficacy of 5-HT1A Receptor Agonists in β-Arrestin Recruitment Assays

CompoundAssay TypeReceptor SourceEC_50_ (nM)E_max_ (% of 5-HT)Reference
CMPD-X (Hypothetical) BRET HEK293 cells >1000 <10% N/A
5-HTBRETHEK293 cells150100%[7]
BefiradolBRETHEK293 cells30095%[7]
ST171Bystander BRETHEK293 cells>1000<5%[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity (K_i_) of CMPD-X for the 5-HT1A receptor.

1. Membrane Preparation:

  • From Tissues (e.g., Rat Hippocampus): Dissect the tissue on ice and homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Pellet the supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer and protein concentration is determined.

  • From Cultured Cells Expressing Recombinant Receptors: Harvest cells and pellet by centrifugation. Resuspend in ice-cold lysis buffer and homogenize. Follow the same centrifugation steps as for tissue preparation.

2. Binding Assay Protocol:

  • In a 96-well plate, combine in a final volume of 250 µL:

    • 50 µL of various concentrations of CMPD-X (or vehicle for total binding).

    • 50 µL of a fixed concentration of [³H]8-OH-DPAT (typically at or near its K_d_).

    • 150 µL of the prepared membrane suspension (containing 50-200 µg of protein).

  • To determine non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin) in a separate set of wells.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor (CMPD-X) concentration.

  • Determine the IC_50_ (concentration of CMPD-X that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

[³⁵S]GTPγS Binding Assay for G Protein Activation

This functional assay measures the activation of G proteins by an agonist.

1. Membrane Preparation:

  • Prepare membranes from tissues or cells as described in the radioligand binding assay protocol.

2. Assay Protocol:

  • In a final volume of 200 µL, combine the following in a 96-well plate:

    • 50 µL of various concentrations of CMPD-X (or vehicle for basal binding).

    • 50 µL of assay buffer containing GDP (e.g., 10 µM).

    • 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • 50 µL of the prepared membrane suspension (5-20 µg of protein).

  • To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • To determine the maximum stimulation, use a full agonist like 5-HT in a separate set of wells.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

  • Measure radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding of [³⁵S]GTPγS.

  • Plot the percentage of maximal stimulation against the logarithm of the agonist (CMPD-X) concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC_50_ (potency) and E_max_ (efficacy) values.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

BRET assays are used to monitor protein-protein interactions in live cells, in this case, the recruitment of β-arrestin to the 5-HT1A receptor.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Co-transfect the cells with plasmids encoding for the 5-HT1A receptor fused to a BRET acceptor (e.g., Venus or YFP) and β-arrestin-2 fused to a BRET donor (e.g., Renilla luciferase, Rluc).

2. BRET Measurement:

  • 48 hours post-transfection, harvest the cells and resuspend them in a suitable buffer.

  • Dispense the cell suspension into a white, 96-well microplate.

  • Add the luciferase substrate (e.g., coelenterazine h) to initiate the luminescent reaction.

  • Immediately measure the light emission at two wavelengths simultaneously using a BRET-compatible plate reader (e.g., emission at ~480 nm for the donor and ~530 nm for the acceptor).

  • To measure agonist-induced β-arrestin recruitment, add varying concentrations of CMPD-X to the wells and measure the BRET signal over time.

3. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Subtract the basal BRET ratio (vehicle-treated cells) from the agonist-induced BRET ratio to obtain the net BRET signal.

  • Plot the net BRET signal against the logarithm of the agonist (CMPD-X) concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC_50_ and E_max_ values for β-arrestin recruitment.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Inhibition Assay

This assay measures the downstream consequence of Gi/o-coupled receptor activation: the inhibition of cAMP production.

1. Cell Culture and Stimulation:

  • Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Harvest and resuspend the cells in assay buffer.

  • In a 384-well plate, add the cell suspension to wells containing various concentrations of CMPD-X.

  • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

2. cAMP Detection:

  • Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

3. Data Analysis:

  • The HTRF signal is inversely proportional to the amount of cAMP produced.

  • Calculate the ratio of the acceptor and donor fluorescence intensities.

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the sample HTRF ratios to cAMP concentrations using the standard curve.

  • Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the agonist (CMPD-X) concentration.

  • Fit the data to an inhibitory dose-response curve to determine the EC_50_ and E_max_ values.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways, experimental workflows, and the logical framework for validating the mechanism of action of CMPD-X.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gprotein G Protein Signaling cluster_arrestin β-Arrestin Signaling CMPD-X CMPD-X 5-HT1A_R 5-HT1A Receptor CMPD-X->5-HT1A_R Binds to G_protein Gi/o Protein (αβγ) 5-HT1A_R->G_protein Activates GRK GRK 5-HT1A_R->GRK Beta_Arrestin β-Arrestin 5-HT1A_R->Beta_Arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC P P GRK->P Phosphorylates Receptor P->5-HT1A_R ERK ERK1/2 Activation Beta_Arrestin->ERK Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: 5-HT1A Receptor Signaling Pathways.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Functional Selectivity Assessment cluster_2 Downstream Signaling Validation cluster_3 Data Analysis and Conclusion A Radioligand Binding Assay B Determine Ki for CMPD-X and Comparators A->B C G Protein Activation Assay ([³⁵S]GTPγS or BRET) B->C D β-Arrestin Recruitment Assay (BRET) B->D E Determine EC50 and Emax for G Protein Pathway C->E F Determine EC50 and Emax for β-Arrestin Pathway D->F I Calculate Bias Factor E->I F->I G cAMP Inhibition Assay (HTRF) H Confirm Gi/o Coupling and Functional Potency G->H J Compare with Alternatives H->J I->J K Validate Mechanism of Action J->K

Caption: Experimental Workflow for MoA Validation.

Logical_Framework cluster_predictions Predictions cluster_experiments Experiments cluster_outcomes Potential Outcomes Hypothesis Hypothesis: CMPD-X is a 5-HT1A biased agonist P1 High affinity for 5-HT1A receptor Hypothesis->P1 P2 Potent activation of G protein pathway Hypothesis->P2 P3 Weak or no recruitment of β-arrestin Hypothesis->P3 E1 Binding Assay P1->E1 E2 GTPγS / cAMP Assays P2->E2 E3 β-Arrestin BRET Assay P3->E3 O1 Low Ki value E1->O1 O2 Low EC50 and high Emax in functional G protein assays E2->O2 O3 High EC50 and low Emax in β-arrestin assay E3->O3 Conclusion Conclusion: Mechanism of Action Validated O1->Conclusion O2->Conclusion O3->Conclusion

Caption: Logical Framework for MoA Validation.

Comparison with Alternatives

The therapeutic landscape for disorders involving the 5-HT1A receptor includes a variety of drugs with different mechanisms of action.

  • Full Agonists (e.g., 8-OH-DPAT): These compounds robustly activate both G protein and β-arrestin pathways. While effective, they may be associated with a higher incidence of side effects due to broad signaling activation.

  • Partial Agonists (e.g., Buspirone, Aripiprazole): These drugs have a lower intrinsic efficacy than full agonists, acting as agonists in low-serotonin states and antagonists in high-serotonin states.[12] This can provide a modulatory effect but may also limit their maximal therapeutic efficacy. Buspirone and tandospirone are approved for anxiety and depression.[2]

  • SSRIs with 5-HT1A Partial Agonism (e.g., Vilazodone): These drugs combine serotonin reuptake inhibition with direct 5-HT1A receptor modulation, which may lead to a faster onset of antidepressant action.[5]

  • Biased Agonists (e.g., F15599, F13714): These newer agents are designed to selectively engage specific signaling pathways, with the aim of maximizing therapeutic benefit while minimizing side effects.[5] For example, some biased agonists preferentially activate postsynaptic 5-HT1A heteroreceptors in the cortex over presynaptic autoreceptors in the raphe nuclei.

The validation of CMPD-X as a potent and selective G protein-biased agonist would position it as a potentially superior therapeutic agent compared to existing treatments, offering the promise of a more targeted and tolerable treatment for mood and anxiety disorders. The experimental framework provided in this guide offers a rigorous pathway to substantiate this mechanism of action.

References

Assessing the Selectivity of 2-Aminomethylpyrazine-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminomethylpyrazine scaffold has emerged as a promising privileged structure in the design of potent enzyme inhibitors, particularly targeting protein kinases. Achieving high selectivity is paramount in the development of such inhibitors to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the selectivity of several this compound-based inhibitors against their primary targets and relevant off-targets, supported by experimental data and detailed methodologies.

Comparative Selectivity Profiles

The following tables summarize the in vitro and in-cell selectivity of representative this compound-based inhibitors against their intended targets and key alternative enzymes.

CSNK2A Inhibitors

Casein Kinase 2, alpha 1 (CSNK2A1) is a serine/threonine kinase implicated in various diseases, including cancer and viral infections.[1][2] A series of 2,6-disubstituted pyrazines has been developed as potent CSNK2A inhibitors. A key challenge in their development has been achieving selectivity against other kinases, particularly PIM kinases.[3][4][5]

Table 1: In-Cell Selectivity of 2,6-Disubstituted Pyrazine Analogues against CSNK2A and PIM3 Kinases [3]

CompoundCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity (PIM3/CSNK2A)
Analogue 6c 1236030-fold
Analogue 7c 25>1000>40-fold
Silmitasertib1180180-fold

Data for the well-established CSNK2A inhibitor, Silmitasertib, is included for comparison.

FLT3/AXL Inhibitors

FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase are crucial targets in acute myeloid leukemia (AML).[6] Gilteritinib, a this compound derivative, is a potent inhibitor of both FLT3 and AXL.[7][8][9] Its selectivity against other tyrosine kinases, such as c-KIT, is a key attribute.

Table 2: Kinase Inhibitory Activity (IC50, nM) of Gilteritinib and a Comparative FLT3 Inhibitor [7][10]

KinaseGilteritinib Quizartinib
FLT3 0.291.1
AXL 0.73>1000
c-KIT 2304.2
VEGFR2 28100

Quizartinib is a potent FLT3 inhibitor included for comparative purposes.

PKC Inhibitors

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in various cellular processes, and its dysregulation is linked to diseases like uveal melanoma.[11][12] Darovasertib, a pyrazine-based inhibitor, has shown promise in targeting PKC isoforms.[13][14]

Table 3: Inhibitory Activity (IC50, nM) of Darovasertib against PKC Isoforms [15]

PKC IsoformDarovasertib IC50 (nM) Sotrastaurin (AEB071) IC50 (nM)
PKCα25.20.9
PKCβ1661.3
PKCβ2581.3
PKCγ1092.1
PKCδ6.90.22
PKCε2.90.64
PKCη13.31.6
PKCθ3.00.45

Sotrastaurin (AEB071) is another PKC inhibitor included for comparison.[13]

Experimental Protocols

Detailed methodologies for the key assays used to determine inhibitor selectivity are provided below.

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of an inhibitor to a target kinase.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound competes with the tracer for binding, leading to a decrease in the BRET signal.

Protocol:

  • Cell Transfection: HEK293T cells are co-transfected with a plasmid encoding the NanoLuc®-kinase fusion protein and a transfection carrier DNA.[16]

  • Cell Seeding: Transfected cells are seeded into 96-well or 384-well plates.

  • Compound Addition: A serial dilution of the test inhibitor is added to the wells.

  • Tracer Addition: A specific NanoBRET™ tracer (e.g., K-5 or K-10) is added at a fixed concentration.[16][17]

  • Substrate Addition: Nano-Glo® Substrate is added to initiate the luminescence reaction.

  • Signal Detection: The donor and acceptor emission signals are measured using a plate reader equipped for BRET analysis.

  • Data Analysis: The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.

G NanoBRET™ Target Engagement Assay Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Transfection Transfect HEK293T cells with NanoLuc-Kinase fusion plasmid Seeding Seed transfected cells into assay plate Transfection->Seeding Compound Add test inhibitor Seeding->Compound Tracer Add fluorescent tracer Compound->Tracer Substrate Add Nano-Glo® Substrate Tracer->Substrate Detection Measure Donor and Acceptor emissions Substrate->Detection Analysis Calculate BRET ratio and determine IC50 Detection->Analysis

NanoBRET™ Assay Workflow

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This biophysical assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.

Principle: A fluorescent dye (e.g., SYPRO™ Orange) binds to the hydrophobic regions of a protein as it unfolds upon heating, causing an increase in fluorescence. The binding of a stabilizing ligand, such as an inhibitor, increases the Tm of the protein.

Protocol:

  • Reaction Mixture Preparation: A solution containing the purified target kinase, a fluorescent dye (e.g., SYPRO Orange), and the appropriate buffer is prepared.[18][19][20]

  • Compound Addition: The test inhibitor is added to the reaction mixture in a multi-well PCR plate. A DMSO control is included.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient (e.g., 25°C to 95°C).

  • Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined from the inflection point of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor.

G Thermal Shift Assay (DSF) Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Mixture Prepare reaction mixture: Protein + Dye + Buffer Addition Add test inhibitor to multi-well plate Mixture->Addition Heating Heat plate in qPCR instrument with temperature gradient Addition->Heating Monitoring Monitor fluorescence intensity Heating->Monitoring Tm_Determination Determine melting temperature (Tm) Monitoring->Tm_Determination DeltaTm Calculate ΔTm (Tm_inhibitor - Tm_DMSO) Tm_Determination->DeltaTm

Thermal Shift Assay Workflow

Signaling Pathways

Understanding the signaling context of the target enzyme is crucial for interpreting the biological consequences of inhibition.

CSNK2A Signaling

CSNK2A is a constitutively active kinase that phosphorylates a vast number of substrates, influencing numerous signaling pathways, including those involved in cell proliferation, apoptosis, and viral replication.[1][2]

G Simplified CSNK2A Signaling CSNK2A CSNK2A Substrates Various Substrates (e.g., Akt, PTEN, p53) CSNK2A->Substrates Viral_Replication Viral Replication CSNK2A->Viral_Replication Pathways Multiple Signaling Pathways (e.g., PI3K/Akt, Wnt, NF-κB) Substrates->Pathways Cellular_Processes Cellular Processes (Proliferation, Survival, Apoptosis) Pathways->Cellular_Processes

CSNK2A Signaling Overview

FLT3 and AXL Signaling in AML

In acute myeloid leukemia (AML), activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways that promote leukemic cell proliferation and survival. AXL signaling can contribute to resistance to FLT3 inhibitors.[21][22][23][24]

G FLT3 and AXL Signaling in AML FLT3_mut Mutant FLT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_mut->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3_mut->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3_mut->STAT5 AXL AXL AXL->PI3K_AKT_mTOR Resistance Resistance to FLT3 Inhibition AXL->Resistance Proliferation Leukemic Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

FLT3/AXL Signaling in AML

GNAQ/GNA11-PKC Signaling in Uveal Melanoma

Mutations in GNAQ or GNA11 in uveal melanoma lead to the constitutive activation of Protein Kinase C (PKC), which in turn activates downstream pathways like the MAPK pathway, driving tumor growth.[11][12][25][26][27]

G GNAQ/GNA11-PKC Signaling in Uveal Melanoma GNAQ_GNA11_mut Mutant GNAQ/GNA11 PLCb PLCβ GNAQ_GNA11_mut->PLCb DAG DAG PLCb->DAG IP3 IP3 PLCb->IP3 PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (RAF/MEK/ERK) PKC->MAPK_pathway Proliferation Tumor Cell Proliferation and Survival MAPK_pathway->Proliferation

GNAQ/GNA11-PKC Pathway

References

Benchmarking 2-Aminomethylpyrazine: An Analysis of Available Data for Ligand Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant lack of specific experimental data on the performance of 2-Aminomethylpyrazine as a ligand for a defined biological target. While the pyrazine and aminomethylpyridine scaffolds are prevalent in medicinal chemistry, detailed binding affinity, selectivity, and functional assay data for this compound itself remain elusive. This guide, therefore, addresses the broader context of related chemical structures and outlines the methodologies that would be required to benchmark its performance, should a biological target be identified.

The Challenge of Undefined Biological Activity

Despite extensive searches, no specific receptor, enzyme, or other biological target has been identified for which this compound has published, quantitative performance data, such as dissociation constants (Kd), inhibitor constants (Ki), or half-maximal inhibitory/effective concentrations (IC50/EC50). This absence of a defined biological context makes a direct comparison with alternative ligands impossible.

The available literature primarily focuses on derivatives of the closely related isomer, 2-aminomethylpyridine, or discusses the general importance of the pyrazine ring as a pharmacophore in drug discovery. These studies, while valuable, do not provide the specific quantitative data necessary for a direct performance benchmark of this compound.

A Roadmap for Future Benchmarking Studies

To rigorously evaluate the performance of this compound as a ligand, a systematic experimental approach would be necessary upon the identification of a relevant biological target. The following sections outline the standard experimental protocols and data presentation required for such a benchmark.

Data Presentation: A Framework for Comparison

Once experimental data is obtained, it should be summarized in a clear and structured format to allow for easy comparison with alternative ligands.

Table 1: Comparative Binding Affinity of Ligands for [Target Name]

LigandKd (nM)Ki (nM)Assay MethodReference
This compoundData not availableData not available
Alternative Ligand 1
Alternative Ligand 2
...

Table 2: Comparative Functional Activity of Ligands at [Target Name]

LigandIC50 (nM)EC50 (nM)Functional Assay TypeReference
This compoundData not availableData not available
Alternative Ligand 1
Alternative Ligand 2
...

Table 3: Selectivity Profile of Ligands

Ligand[Target Name] Ki (nM)[Off-Target 1] Ki (nM)[Off-Target 2] Ki (nM)Selectivity Ratio (Off-Target 1/Target)
This compoundData not availableData not availableData not availableData not available
Alternative Ligand 1
Alternative Ligand 2
...
Experimental Protocols: Methodologies for Key Experiments

The following are detailed, generalized protocols for key experiments that would be required to generate the data for the tables above.

1. Radioligand Binding Assay (for Binding Affinity - Kd, Ki)

  • Objective: To determine the affinity of this compound and comparator compounds for the target receptor.

  • Materials:

    • Cell membranes or purified protein expressing the target of interest.

    • A suitable radioligand with known high affinity for the target.

    • Test compounds (this compound and alternatives).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Saturation Binding (to determine Kd of the radioligand):

      • Incubate a fixed amount of membrane/protein with increasing concentrations of the radioligand.

      • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

      • Separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Measure the radioactivity on the filters using a scintillation counter.

      • Analyze the data using non-linear regression to determine the Kd and Bmax (receptor density).

    • Competition Binding (to determine Ki of test compounds):

      • Incubate a fixed concentration of the radioligand (typically at or below its Kd) and a fixed amount of membrane/protein with increasing concentrations of the test compound.

      • Separate bound and free radioligand by filtration.

      • Measure radioactivity.

      • Analyze the data using non-linear regression to determine the IC50 of the test compound.

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Enzyme Inhibition Assay (for IC50)

  • Objective: To determine the concentration of this compound and comparator compounds required to inhibit 50% of the target enzyme's activity.

  • Materials:

    • Purified target enzyme.

    • Substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent, luminescent).

    • Test compounds.

    • Assay buffer.

    • Microplate reader.

  • Procedure:

    • Add the enzyme and varying concentrations of the test compound to the wells of a microplate.

    • Pre-incubate to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a microplate reader.

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the reaction velocity as a function of the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

3. Cell-Based Functional Assay (for EC50 or IC50)

  • Objective: To measure the effect of this compound and comparator compounds on the function of the target in a cellular context.

  • Materials:

    • A cell line endogenously or recombinantly expressing the target.

    • A method to measure a downstream signaling event (e.g., calcium mobilization, cAMP accumulation, reporter gene expression).

    • Test compounds.

    • Cell culture medium and reagents.

    • Appropriate detection instrumentation (e.g., FLIPR, luminescence plate reader).

  • Procedure:

    • Plate the cells in a microplate and allow them to adhere.

    • Treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with an agonist if measuring antagonism (IC50), or directly measure the response for agonism (EC50).

    • Measure the downstream signaling event using the chosen detection method.

    • Plot the response as a function of the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.

Mandatory Visualizations: A Hypothetical Framework

While no specific data is available for this compound, the following diagrams illustrate the types of visualizations that would be essential for a comparative guide.

G cluster_workflow Ligand Benchmarking Workflow Target Identify Biological Target AssayDev Develop & Optimize Binding/Functional Assays Target->AssayDev Screening Primary Screen of this compound AssayDev->Screening HitVal Hit Validation & Dose-Response Screening->HitVal CompScreen Screen Alternative Ligands HitVal->CompScreen DataAnalysis Data Analysis & Comparison CompScreen->DataAnalysis Report Generate Comparison Guide DataAnalysis->Report

Caption: A generalized workflow for benchmarking the performance of a novel ligand.

G cluster_pathway Hypothetical GPCR Signaling Pathway Ligand Ligand (e.g., this compound) Receptor GPCR Target Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Downstream Downstream Cellular Response SecondMessenger->Downstream

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

At present, a comprehensive, data-driven comparison of this compound's performance as a ligand is not feasible due to the lack of publicly available experimental data for a specific biological target. The information provided in this guide serves as a framework for how such a benchmark could be conducted and presented. For researchers, scientists, and drug development professionals interested in this specific molecule, the critical first step will be to identify its biological target(s) through screening campaigns. Following target identification, the experimental protocols outlined here can be employed to generate the necessary data to rigorously evaluate and compare its performance against other relevant ligands.

Navigating the Maze: A Comparative Analysis of the ADME Properties of 2-Aminomethylpyrazine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is paramount to its success as a therapeutic agent. This guide offers a comparative analysis of the ADME profiles of 2-aminomethylpyrazine derivatives and structurally related pyrazine and aminopyrazine compounds, drawing from available preclinical data. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to provide a valuable resource for the optimization of this important class of molecules.

The pyrazine ring is a key scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. Its ability to engage in various molecular interactions makes it a privileged structure in drug design. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A thorough characterization of a compound's ADME profile early in the discovery process is therefore essential for mitigating risks and guiding synthetic efforts.

This guide synthesizes experimental data from various studies on pyrazine derivatives to provide a comparative overview of their ADME characteristics. While a direct head-to-head comparison of a homologous series of this compound derivatives is limited in the public domain, the data presented herein for related analogs offers valuable insights into the structure-ADME relationships within this chemical space.

Absorption and Permeability

Intestinal absorption is a critical first step for orally administered drugs. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. It measures the rate at which a compound crosses a monolayer of human colon adenocarcinoma cells.

Table 1: Comparative Caco-2 Permeability of Pyridine and Pyrazine Derivatives

Compound ClassSpecific DerivativeApparent Permeability (Papp) (10⁻⁶ cm/s)Predicted Human Intestinal Absorption
PyridinesParent Pyridine107High
3-Fluoro-pyridine115High
3-Chloro-pyridine41Moderate
3-Amino-pyridine58Moderate
4-Amino-pyridine10Low
2-Aminothiazol-4(5H)-onesMultiple Derivatives1.08 - 1.61High[1]

Note: Data for pyridine derivatives is included to provide context on the permeability of a related nitrogen-containing heterocycle.

Distribution

Once absorbed, a drug's distribution throughout the body is largely influenced by its binding to plasma proteins. Highly protein-bound drugs have a lower volume of distribution and are less available to reach their target tissues.

Table 2: Plasma Protein Binding of Pyrazine and Related Derivatives

Compound ClassSpecific Derivative/MetaboliteSpeciesProtein Binding (%)
Dipyrone Metabolites4-Methylaminoantipyrine (MAA)Human57.6[2]
4-Aminoantipyrine (AA)Human47.9[2]
PyrethroidsDeltamethrinHuman~90
DeltamethrinRat~80
Benzimidazole DerivativeCompound 6a (2-phenyl substituted)Not SpecifiedHigh

Metabolism and Metabolic Stability

The metabolic stability of a compound determines its half-life in the body. In vitro assays using liver microsomes, which contain the major drug-metabolizing enzymes, are used to predict in vivo clearance.

A study on 3,5-diaryl-2-aminopyrazine analogues, which are structurally related to the topic compounds, demonstrated good in vitro metabolic stability in human liver microsomes.[3] For instance, one of the frontrunner compounds from this series was completely curative in a mouse model of malaria at an oral dose of 4 x 10 mg/kg, suggesting sufficient metabolic stability to maintain therapeutic concentrations.[3]

In another study, the metabolism of various alkyl- and alkoxy-substituted pyrazines was investigated in rats. It was found that alkyl-substituted pyrazines were primarily oxidized to the corresponding carboxylic acids, which were then excreted. The presence of two adjacent alkyl groups on the pyrazine ring reduced the extent of this oxidation. Methoxy-substituted pyrazines underwent O-demethylation and ring hydroxylation.

Table 3: Metabolic Stability of Piperazin-1-ylpyridazines in Liver Microsomes

CompoundSpeciesHalf-life (t₁/₂) (min)
Compound 1Mouse~3
Compound 1Human~3
Compound 29Mouse113
Compound 29Human105

Note: This data is for a different but related heterocyclic system and illustrates the significant impact of structural modifications on metabolic stability.

Cytochrome P450 Interactions

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. Inhibition or induction of these enzymes can lead to drug-drug interactions.

Studies have shown that pyrazine and its derivatives can induce various CYP isoenzymes in rats. For example, pyrazine itself is primarily an inducer of CYP2E1.[4] In contrast, (methylthio)methylpyrazine (MTMP) was found to be a mixed inducer of CYP2B, CYP3A, and CYP2E subfamilies.[4]

Table 4: In Silico Prediction of CYP450 Inhibition for 2-Aminothiazol-4(5H)-one Derivatives

CYP IsoformInhibition Status for Various Derivatives
CYP1A2Some derivatives predicted to be inhibitors
CYP2C9One derivative predicted to be an inhibitor
CYP2C19Several derivatives predicted to be inhibitors
CYP2D6Two derivatives predicted to be inhibitors
CYP3A4No derivatives predicted to be inhibitors[1]

Note: This is in silico data for a different class of compounds and should be interpreted with caution until confirmed by experimental data.

Experimental Protocols

Below are detailed methodologies for key in vitro ADME assays.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as lucifer yellow.

  • Permeability Measurement: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor compartment.

Metabolic Stability Assay in Human Liver Microsomes (HLM)
  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)
  • Apparatus Setup: An equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane is used.

  • Sample Preparation: Plasma (from human or other species) is placed in one chamber, and a buffer solution containing the test compound is placed in the other chamber.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.

  • Sampling: After equilibration (typically 4-24 hours), samples are taken from both the plasma and buffer chambers.

  • Quantification: The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100

Cytochrome P450 Inhibition Assay
  • Incubation Mixture: The test compound is pre-incubated with human liver microsomes and a specific CYP isoform probe substrate in a phosphate buffer.

  • Reaction Initiation: The reaction is initiated by adding an NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent.

  • Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS or fluorescence.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC₅₀) is determined by testing a range of concentrations.

Visualizing ADME Workflows and Pathways

To better illustrate the processes involved in ADME assessment, the following diagrams have been generated using the DOT language.

ADME_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics Compound Synthesis Compound Synthesis Permeability (Caco-2) Permeability (Caco-2) Compound Synthesis->Permeability (Caco-2) Metabolic Stability (HLM) Metabolic Stability (HLM) Compound Synthesis->Metabolic Stability (HLM) Plasma Protein Binding Plasma Protein Binding Compound Synthesis->Plasma Protein Binding CYP450 Inhibition CYP450 Inhibition Compound Synthesis->CYP450 Inhibition Data Analysis & SAR Data Analysis & SAR Permeability (Caco-2)->Data Analysis & SAR Metabolic Stability (HLM)->Data Analysis & SAR Plasma Protein Binding->Data Analysis & SAR CYP450 Inhibition->Data Analysis & SAR Lead Compound Lead Compound Data Analysis & SAR->Lead Compound Select Candidate Animal Dosing (PO, IV) Animal Dosing (PO, IV) Lead Compound->Animal Dosing (PO, IV) Blood Sampling Blood Sampling Animal Dosing (PO, IV)->Blood Sampling Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Blood Sampling->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation

Caption: A generalized experimental workflow for ADME screening and pharmacokinetic evaluation.

Drug_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug CYP450_Enzymes CYP450 Enzymes (Oxidation, Reduction, Hydrolysis) Drug->CYP450_Enzymes Metabolite Metabolite CYP450_Enzymes->Metabolite Conjugation_Enzymes Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite->Conjugation_Enzymes Conjugated_Metabolite Conjugated_Metabolite Conjugation_Enzymes->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion Increased Water Solubility

Caption: A simplified diagram of Phase I and Phase II drug metabolism pathways.

References

Safety Operating Guide

Proper Disposal of 2-Aminomethylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 2-Aminomethylpyrazine, a chemical intermediate common in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound is classified as a hazardous substance, causing severe skin burns, eye damage, and respiratory tract irritation.[1] Improper disposal can lead to significant environmental harm and is subject to stringent regulatory oversight.[2][3] Therefore, all personnel handling this chemical must be thoroughly familiar with the following disposal protocols.

I. Hazard Identification and Classification

Before disposal, it is imperative to recognize the hazards associated with this compound. This substance is typically classified under multiple hazard categories, which dictate the required disposal pathway.

Hazard ClassClassification
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/IrritationCategory 1
Corrosive to MetalsMay be corrosive to metals

This table summarizes common classifications; always refer to the specific Safety Data Sheet (SDS) for the material in use.

II. Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Safety glasses with side shields or chemical goggles, and a face shield if there is a splash hazard.[2]

  • Skin and Body Protection: A lab coat or chemical-resistant apron. In cases of significant handling, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[1]

III. Waste Segregation and Storage

Proper segregation and storage of this compound waste are crucial to prevent hazardous reactions.[2][4]

  • Waste Container: Use a designated, properly labeled, and chemically compatible waste container. The original container is often a suitable choice.[4] The container must be kept tightly closed.[1][2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The specific hazards (e.g., "Corrosive," "Toxic") should also be clearly indicated.

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents and acids.[2][5] Keep halogenated and non-halogenated solvent wastes separate.[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from direct sunlight and heat sources.[2] This area should be clearly marked as a hazardous waste accumulation site.

IV. Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[3][6][7]

Step 1: Waste Characterization The generator of the waste is responsible for determining if it is hazardous.[6] Given the inherent properties of this compound, it is to be treated as hazardous waste.

Step 2: On-site Neutralization (Expert Use Only) For small quantities, neutralization may be an option for trained professionals. This should only be performed by chemists experienced in handling corrosive and reactive materials. A general procedure for the neutralization of aromatic amines involves slow addition to a dilute acid solution under constant stirring in a fume hood. However, due to the specific reactivity of this compound, it is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department before attempting any neutralization.

Step 3: Professional Disposal For the majority of laboratory settings, the safest and most compliant method of disposal is through a licensed hazardous waste disposal company.[2]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to arrange for a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company. This typically includes information on the chemical composition and quantity of the waste.

  • Packaging for Transport: Ensure the waste container is securely sealed and properly labeled for transportation off-site.

Never dispose of this compound down the drain or in regular trash. [2] This can cause significant damage to plumbing and the environment.[2]

V. Spill and Emergency Procedures

In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and the institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the material using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent as recommended by your EHS department.

Visual Guide to this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Figure 1: this compound Disposal Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (No Mixing with Incompatibles) ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Secondary Containment Area container->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Arrange for Professional Hazardous Waste Pickup ehs->pickup disposal Final Disposal at a Licensed Facility pickup->disposal spill->ppe No spill_proc Follow Emergency Spill Procedures spill->spill_proc Yes spill_proc->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Aminomethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Aminomethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures and data are compiled to offer clear, immediate, and actionable guidance.

Hazard Summary

This compound is a corrosive chemical that poses significant health risks upon exposure. It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] Ingestion and skin contact can be harmful.[4] It is crucial to handle this substance with appropriate personal protective equipment and in a well-ventilated area.

Quantitative Safety Data
ParameterValueSource
Flash Point90 °C / 194 °F[5]
Boiling Point204 - 210 °C / 399 - 410 °F[2]
Melting Point54 - 58 °C / 129 - 136 °F[2]
Density1.049 g/cm³ at 25 °C / 77 °F

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact and inhalation. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber. Check with the glove supplier for chemical resistance.
Eyes/Face Safety goggles and face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Body Chemical-resistant clothingLab coat, chemical-resistant overalls, or a splash suit.[1][6]
Respiratory NIOSH-approved respiratorRequired when working outside a fume hood or when vapors/mists may be generated.[5][7]
Feet Closed-toe shoesChemical-resistant boots are recommended, especially for handling larger quantities or in case of spills.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][8]

  • Keep the container tightly closed and store in the original container.[1]

  • The storage area should be a designated corrosives area.[4]

2. Handling and Use:

  • All handling of this compound should be conducted in a chemical fume hood.[7]

  • Ensure an eyewash station and safety shower are readily accessible.[4][5]

  • Do not eat, drink, or smoke in the handling area.[1][9]

  • Avoid breathing vapors or mist.[1][5]

  • Wash hands thoroughly after handling.[1][9]

3. Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with inert material such as sand, vermiculite, or a universal binder.[1][5]

    • Collect the absorbed material into a labeled, sealed container for disposal.[1][4]

  • Major Spills:

    • Evacuate the laboratory and alert emergency responders.

    • Isolate the area and prevent entry.

4. Disposal:

  • Dispose of waste this compound and contaminated materials as hazardous waste.[4][10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Do not dispose of it down the drain.[2][9]

Experimental Workflow for Safe Handling

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials in Hood prep_hood->prep_materials handling_weigh Weigh/Measure Chemical prep_materials->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][11]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[2][5]

Emergency Response Logic

emergency_response Immediate Actions for this compound Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation: Move to fresh air. exposure->inhalation skin Skin Contact: Remove clothing, rinse with water. exposure->skin eye Eye Contact: Rinse with water for 15 mins. exposure->eye ingestion Ingestion: Rinse mouth, drink water. exposure->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: A diagram illustrating the immediate first aid actions required for different types of exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminomethylpyrazine
Reactant of Route 2
2-Aminomethylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.